molecular formula C13H16N2 B183713 1-Anilinocyclohexanecarbonitrile CAS No. 64269-06-3

1-Anilinocyclohexanecarbonitrile

Cat. No.: B183713
CAS No.: 64269-06-3
M. Wt: 200.28 g/mol
InChI Key: PLWMXJKEKOKJQU-UHFFFAOYSA-N
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Description

1-Anilinocyclohexanecarbonitrile is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a critical precursor in the synthesis of complex nitrogen-containing heterocycles, particularly diazaspirodecane-diones and related structures explored for their biological activity . Researchers utilize this compound, often via methods derived from the Strecker synthesis, to build sophisticated molecular frameworks . A primary and promising application of this compound is in the development of new anticonvulsant agents. It serves as a key building block in the construction of novel 6,9-diazaspiro[4.5]decane-8,10-diones and 1,4-diazaspiro[5.5]undecane-3,5-diones . These spirocyclic derivatives have demonstrated potent activity in standard anticonvulsant screens, such as the subcutaneous pentylenetetrazole (scPTZ) test and the maximal electroshock seizure (MES) test . Some resulting compounds have shown exceptional potency, significantly outperforming reference drugs like ethosuximide and phenobarbital in preclinical models, making this chemical a valuable starting point for investigating new therapeutic candidates for epilepsy and seizure disorders . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-anilinocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMXJKEKOKJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302965
Record name 1-anilinocyclohexanecarbonitrile
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64269-06-3
Record name 64269-06-3
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Record name 1-anilinocyclohexanecarbonitrile
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Record name 1-Phenylamino-cyclohexanecarbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Anilinocyclohexanecarbonitrile from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This whitepaper provides a comprehensive technical guide for the synthesis of 1-Anilinocyclohexanecarbonitrile, a significant chemical intermediate. The primary synthetic route detailed is the Strecker reaction, a classic and efficient three-component condensation of cyclohexanone, aniline, and a cyanide source. This document delves into the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, outlines modern analytical techniques for product characterization, and places a critical emphasis on the stringent safety protocols required when handling highly toxic reagents. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a thorough and practical understanding of this chemical transformation.

Introduction: Significance and Synthesis Overview

This compound (also known as N-phenyl-1-aminocyclohexanecarbonitrile) is an α-aminonitrile compound of significant interest in synthetic organic chemistry. Its primary relevance lies in its role as a direct precursor to phencyclidine (PCP) and its analogues, which are compounds of neuropharmacological interest and are classified as controlled substances.[1][2] The synthesis and characterization of these molecules are crucial for forensic analysis, toxicological studies, and pharmacological research.[3][4]

The most direct and established method for preparing this compound is the Strecker amino acid synthesis , or simply the Strecker reaction.[5][6] Discovered by Adolph Strecker in 1850, this reaction is a robust one-pot method for producing α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source.[7][8] The use of a ketone (cyclohexanone) and a primary amine (aniline) yields an N-substituted, α,α-disubstituted aminonitrile, the target compound of this guide.[5]

The Strecker Synthesis: Mechanistic Insights

The Strecker synthesis of this compound is a two-stage process that occurs concurrently in a single reaction vessel. The mechanism is characterized by the initial formation of an iminium ion, which is subsequently trapped by a nucleophilic cyanide ion.

Stage 1: Iminium Ion Formation The reaction commences with the condensation of aniline and cyclohexanone.[9] The carbonyl oxygen of cyclohexanone is first protonated, typically by a mild acid catalyst or even the slightly acidic conditions provided by the reagents themselves, which enhances the electrophilicity of the carbonyl carbon.[10][11] Aniline then performs a nucleophilic attack on the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, resulting in the formation of a resonance-stabilized N-phenylcyclohexyl iminium ion.

Stage 2: Nucleophilic Cyanide Addition The highly nucleophilic cyanide ion (CN⁻), supplied by a salt such as potassium cyanide (KCN), attacks the electrophilic carbon of the iminium ion.[5][7] This step forms the new carbon-carbon bond and neutralizes the charge on the nitrogen, yielding the final product, this compound.

Strecker_Mechanism Figure 1: Reaction Mechanism of Strecker Synthesis A Cyclohexanone I1 Protonated Cyclohexanone A->I1 + B Aniline I2 Hemiaminal Intermediate B->I2 + C H+ C->I1 + D CN- P This compound D->P + I1->I2 + I3 Iminium Ion I2->I3 - H2O I3->P +

Caption: Figure 1: Reaction Mechanism of Strecker Synthesis

A Validated Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. Adherence to all safety precautions outlined in Section 5 is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
CyclohexanoneC₆H₁₀O98.14-47155.6Flammable, Harmful
AnilineC₆H₅NH₂93.13-6184.1Toxic, Carcinogen
Potassium CyanideKCN65.12634.51625Highly Toxic, Ecotoxic
MethanolCH₃OH32.04-97.664.7Flammable, Toxic
Diethyl Ether(C₂H₅)₂O74.12-116.334.6Highly Flammable
Hydrochloric AcidHCl36.46--Corrosive
Sodium BicarbonateNaHCO₃84.0150 (dec.)-Mild Irritant
Anhydrous MgSO₄MgSO₄120.371124 (dec.)-Irritant
Step-by-Step Synthesis Procedure

Workflow start Start reagents 1. Charge Reactor (Cyclohexanone, Aniline, Methanol) start->reagents cool 2. Cool Reaction (0-5 °C Ice Bath) reagents->cool addition 3. Add KCN Solution (Slowly, dropwise) cool->addition react 4. Stir at Room Temp (Monitor by TLC) addition->react quench 5. Quench with Water & Extract with Ether react->quench wash 6. Wash Organic Layer (Dilute HCl, NaHCO₃, Brine) quench->wash dry 7. Dry & Filter (Anhydrous MgSO₄) wash->dry evaporate 8. Evaporate Solvent (Rotary Evaporator) dry->evaporate purify 9. Purify Product (Recrystallization) evaporate->purify end End (Characterize Product) purify->end

Caption: Figure 2: Experimental Workflow for Synthesis

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (0.1 mol) and aniline (0.1 mol) in 100 mL of methanol.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Cyanide Addition : Separately, prepare a solution of potassium cyanide (0.11 mol) in 30 mL of deionized water. CAUTION: KCN is extremely toxic. Handle only in a fume hood with appropriate PPE. Slowly add the KCN solution to the stirred reaction mixture dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up and Extraction : Pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Washing : Combine the organic extracts and wash successively with 50 mL of dilute HCl (1M), 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal : Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic methods should be employed.

TechniqueFeatureExpected Data
Appearance Physical StateWhite to off-white crystalline solid
IR (Infrared) C≡N stretch (nitrile)2240-2220 cm⁻¹ (weak to medium)
N-H stretch (secondary amine)3400-3300 cm⁻¹ (sharp, medium)
C-H stretch (aromatic)~3050 cm⁻¹
C-H stretch (aliphatic)2950-2850 cm⁻¹
¹H NMR Aromatic Protonsδ 6.7-7.3 ppm (multiplet, 5H)
N-H Protonδ ~3.5-4.5 ppm (broad singlet, 1H)
Cyclohexyl Protonsδ 1.2-2.2 ppm (multiplet, 10H)
¹³C NMR Nitrile Carbon (C≡N)δ ~120 ppm
Quaternary Carbon (C-CN)δ ~60 ppm
Aromatic Carbonsδ 115-150 ppm
Cyclohexyl Carbonsδ 20-40 ppm
Mass Spec (EI) Molecular Ion (M⁺)m/z = 200.28
Key FragmentsFragments corresponding to loss of HCN, aniline, or parts of the cyclohexyl ring.

Note: NMR chemical shifts are approximate and can vary based on the solvent used.[3]

Critical Safety Protocols and Hazard Management

The synthesis of this compound involves the use of potassium cyanide, a substance with high acute toxicity.[12] Strict adherence to safety protocols is not optional; it is a matter of life and death.

  • Engineering Controls : All manipulations involving potassium cyanide, including weighing, dissolution, and the reaction itself, must be conducted within a certified chemical fume hood with a face velocity between 80-125 feet per minute.[13][14]

  • Personal Protective Equipment (PPE) : A full-length lab coat, chemical splash goggles, and double-layered nitrile gloves are mandatory.[12][14][15][16] Contaminated gloves should be disposed of immediately and hands washed thoroughly.

  • Acid Incompatibility : NEVER allow potassium cyanide to come into contact with acids.[13][16] This reaction liberates hydrogen cyanide (HCN), an extremely toxic and flammable gas that can be rapidly fatal upon inhalation.[15]

  • Waste Disposal : All cyanide-containing waste (liquid and solid) must be collected in a designated, clearly labeled hazardous waste container.[12] Aqueous cyanide waste should be quenched by treatment with an excess of sodium hypochlorite (bleach) solution under basic (pH > 10) conditions in a fume hood before disposal.[15]

  • Emergency Preparedness : An ANSI-approved safety shower and eyewash station must be immediately accessible.[14] All personnel in the laboratory must be aware that a cyanide reaction is in progress.[15] It is highly recommended that a cyanide antidote kit be available and that personnel be trained in its use. Never work alone when handling cyanides.[14]

  • Exposure Response :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[14]

    • Inhalation : Move the victim to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

    • Ingestion : If the victim is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Conclusion

The Strecker reaction provides an effective and well-documented pathway for the synthesis of this compound from readily available starting materials. This guide has detailed the reaction mechanism, presented a robust experimental protocol, and outlined the necessary analytical methods for characterization. The success and safety of this synthesis are fundamentally dependent on the chemist's expertise, meticulous technique, and an unwavering commitment to the rigorous safety protocols required for handling highly hazardous cyanide compounds.

References

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). NROChemistry. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Potassium cyanide Safety Data Sheet. (n.d.). Purdue University. Retrieved from [Link]

  • Standard Operating Procedure: Use of Cyanide Salts. (2021, September 13). Imperial College London. Retrieved from [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). Northwestern University. Retrieved from [Link]

  • POTASSIUM CYANIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 11.
  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011, October 4). PMC - NIH. Retrieved from [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011, October 4). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of phencyclidine and its derivatives. (2015, August 10). ResearchGate. Retrieved from [Link]

  • Bailey, K., Cone, E. J., & Yousefnejad, D. (1979). Evidence for toxic precursors in illicit phencyclidine preparations.
  • De Paoli, G., Brandt, S. D., & Wallach, J. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(8), 633-648.
  • Soine, W. H., Vincek, W. C., Agee, D. T., Boni, J., Burleigh, G. C., Casey, T. H., ... & Strother, P. (1980). Contamination of illicit phencyclidine with 1-piperidinocyclohexanecarbonitrile. Journal of Analytical Toxicology, 4(5), 217-221.

Sources

A Spectroscopic Guide to 1-Anilinocyclohexanecarbonitrile: Structure Elucidation Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Anilinocyclohexanecarbonitrile is a molecule of interest in synthetic chemistry, serving as a potential building block for more complex pharmaceutical agents. Its structure, featuring a saturated carbocyclic ring, an aromatic amine, and a nitrile group, presents a distinct spectroscopic fingerprint. Accurate structural confirmation is the bedrock of any chemical research or drug development endeavor, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers and scientists who require a practical, yet theoretically grounded, understanding of how to acquire and interpret spectral data to verify the synthesis and purity of this compound. We will delve into the causality behind experimental choices and the structural information revealed by each spectroscopic peak and signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of each atom.

Expert Insight: Why NMR is the Primary Tool

For a molecule like this compound, ¹H NMR provides immediate information on the ratio and connectivity of protons, distinguishing between the aromatic, cyclohexyl, and amine protons. ¹³C NMR complements this by revealing the carbon skeleton, including the unique chemical environments of the nitrile and the carbon atom to which all three functional groups are attached (the quaternary carbon).

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust and reproducible NMR analysis begins with meticulous sample preparation.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the dried this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a zero reference point (0 ppm) for the chemical shift scale.

  • Instrument Setup & Acquisition :

    • The spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.[1]

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Due to the low natural abundance of ¹³C (about 1.1%), a greater number of scans is required.[2] A proton-decoupled experiment is standard, which results in single lines for each unique carbon atom, simplifying the spectrum.

Analysis and Interpretation of ¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum will show distinct signals corresponding to the aniline, cyclohexyl, and amine protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 7.2 - 7.4Triplet2HAromatic (meta-H)Protons on the aniline ring meta to the nitrogen will be split by their ortho neighbors.[3]
~ 6.8 - 7.0Triplet & Doublet3HAromatic (ortho-H, para-H)The ortho and para protons are more shielded by the electron-donating amine group and thus appear upfield.
~ 3.5 - 4.5Broad Singlet1HAmine (N-H)The chemical shift of the N-H proton can vary significantly and the signal is often broad due to quadrupole broadening and chemical exchange.
~ 1.5 - 2.2Multiplets10HCyclohexyl (-CH₂-)The ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.[4]
Analysis and Interpretation of ¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 145 - 150Aromatic C (C-N)The aromatic carbon directly attached to the nitrogen is deshielded.
~ 129 - 130Aromatic C (meta-C)Standard chemical shift for aromatic carbons.[5]
~ 118 - 122Aromatic C (ortho-C, para-C)These carbons are shielded by the electron-donating effect of the nitrogen atom.
~ 118 - 125Nitrile (C≡N)The nitrile carbon typically appears in this region. Its exact position can indicate the orientation on the cyclohexane ring.[6]
~ 55 - 65Quaternary Carbon (C-CN)The carbon atom bonded to the aniline, nitrile, and four other carbons is a key structural feature.
~ 20 - 40Cyclohexyl Carbons (-CH₂-)The carbons of the cyclohexane ring will appear in the aliphatic region.[2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Expert Insight: The Diagnostic Power of IR

For this compound, the most diagnostic peaks will be the sharp, intense absorption of the nitrile group (C≡N) and the characteristic absorptions of the N-H bond of the secondary amine and the C-H bonds of the aromatic and aliphatic portions.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a common and convenient method for acquiring IR spectra of solid samples.

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition :

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Analysis and Interpretation of IR Spectrum (Predicted)

The IR spectrum will provide a unique "fingerprint" for the molecule.[7]

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
~ 3350 - 3450Medium, SharpN-H StretchSecondary Amine (Anilino N-H)
> 3000MediumC-H StretchAromatic C-H (Anilino Ring)[8]
< 3000StrongC-H StretchAliphatic C-H (Cyclohexyl Ring)[8]
~ 2240 - 2260Sharp, Medium-StrongC≡N StretchNitrile
~ 1600 & ~1500Medium-StrongC=C StretchAromatic Ring
~ 1450 - 1470MediumC-H BendAliphatic CH₂ Scissoring

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Expert Insight: Confirming Molecular Formula

High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₆N₂), the expected exact mass is a critical piece of identifying information.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI is a common ionization technique that generates a molecular ion and a series of characteristic fragment ions.

  • Sample Introduction : The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization : In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing an electron to be ejected, forming a radical cation known as the molecular ion (M⁺•).[1]

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Analysis and Interpretation of Mass Spectrum (Predicted)
  • Molecular Ion (M⁺•) : The peak with the highest m/z value should correspond to the molecular weight of this compound, which is 200.28 g/mol . The molecular ion peak is expected at m/z = 200 .

  • Key Fragmentation Patterns : The molecular ion can undergo fragmentation, providing structural clues. Plausible fragmentation pathways include:

    • Loss of HCN (m/z = 27) : A common fragmentation for nitriles, leading to a fragment at m/z = 173 .

    • Loss of the cyclohexyl ring : Cleavage of the bond between the aniline nitrogen and the cyclohexane ring.

    • Formation of an anilinium ion (C₆H₅NH₂⁺•) : Leading to a fragment at m/z = 93 .

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in the integration of the data. No single technique provides the complete picture, but together they offer unambiguous structural confirmation.

G cluster_0 Spectroscopic Analysis Workflow Start Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Sample Analysis IR IR Spectroscopy Start->IR Sample Analysis MS Mass Spectrometry Start->MS Sample Analysis Structure Verified Structure NMR->Structure Provides C-H Framework & Connectivity IR->Structure Confirms Functional Groups (C≡N, N-H, C=C) MS->Structure Confirms Molecular Weight & Formula (via HRMS)

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic use of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical nitrile, amine, and aromatic functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive spectroscopic profile serves as an essential benchmark for any researcher working with this compound, ensuring sample identity, purity, and providing the foundational data for further studies.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

The Genesis of a Notorious Compound: A Technical History of 1-Piperidinocyclohexanecarbonitrile (PCC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Nomenclature

This guide delves into the technical history and chemical properties of 1-piperidinocyclohexanecarbonitrile, a compound of significant interest in both pharmaceutical history and forensic chemistry. It is crucial to note at the outset that the topic of "1-Anilinocyclohexanecarbonitrile" as specified in the initial query appears to be a misnomer within the common literature, particularly concerning the synthesis of phencyclidine (PCP). The primary and historically accurate precursor is, in fact, 1-piperidinocyclohexanecarbonitrile , commonly abbreviated as PCC. This document will proceed with the correct nomenclature, providing an in-depth exploration of PCC's discovery, synthesis, and chemical profile.

Introduction: A Precursor of Profound Consequence

1-Piperidinocyclohexanecarbonitrile (PCC) is a crystalline organic solid that holds a pivotal position in the history of psychoactive substances. While possessing its own toxicological profile, PCC is not primarily known for its intrinsic biological effects. Instead, its notoriety stems from its role as the immediate chemical precursor to 1-(1-phenylcyclohexyl)piperidine, the potent dissociative anesthetic better known as phencyclidine or PCP. The story of PCC is therefore inextricably linked to the rise and fall of PCP in both clinical and illicit settings. Understanding the chemistry and history of PCC provides critical insights into the synthesis of a major class of arylcyclohexylamine drugs and the regulatory frameworks that have evolved to control them.

Historical Development: A Byproduct of Anesthetic Research

The discovery of 1-piperidinocyclohexanecarbonitrile is not marked by a singular, celebrated event but is rather a footnote in the larger narrative of pharmaceutical innovation in the mid-20th century. Its synthesis and utility were brought to light through the research efforts at Parke-Davis and Company in the 1950s.

The initial promise of PCP as a revolutionary anesthetic, marketed under the trade name Sernyl, was short-lived. Severe postoperative side effects, including delirium, psychosis, and dysphoria, led to its discontinuation for human use in 1965. Subsequently, its veterinary use was also restricted. However, the simplicity of its synthesis, with PCC as a key intermediate, facilitated its emergence as a major drug of abuse in the 1960s and 1970s. This led to stringent legal controls on both PCP and its immediate precursors.

Chemical Synthesis: The Path to a Controlled Substance

The primary route to 1-piperidinocyclohexanecarbonitrile is a variation of the Strecker amino acid synthesis, a well-established method for producing α-aminonitriles. The reaction is typically a one-pot synthesis involving three key reagents: cyclohexanone, piperidine, and a cyanide salt (such as potassium or sodium cyanide).

Reaction Mechanism and Causality

The synthesis proceeds through the formation of an iminium ion intermediate. Cyclohexanone is first reacted with piperidine to form an enamine or, under acidic conditions, an iminium salt. The nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile, 1-piperidinocyclohexanecarbonitrile. The choice of an acidic medium (pH 3-4) is crucial as it protonates the hydroxyl group of the intermediate cyanohydrin, making it a good leaving group (water) and facilitating the formation of the iminium cation, which is highly susceptible to nucleophilic attack by the cyanide ion.

G cluster_0 Synthesis of PCC Cyclohexanone Cyclohexanone Intermediate Iminium Ion Intermediate Cyclohexanone->Intermediate + Piperidine, H+ Piperidine Piperidine HCN Hydrogen Cyanide (from KCN/HCl) HCN->Intermediate Nucleophilic Attack PCC 1-Piperidinocyclohexanecarbonitrile (PCC) Intermediate->PCC

Caption: Synthesis pathway of 1-Piperidinocyclohexanecarbonitrile (PCC).

Validated Experimental Protocol

The following protocol is a representative method for the synthesis of 1-piperidinocyclohexanecarbonitrile[1].

Reagents:

  • Cyclohexanone (0.52 mol)

  • Piperidine (0.52 mol)

  • Potassium Cyanide (KCN) (0.55 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • 95% Ethanol

Procedure:

  • In a suitable reaction vessel, carefully mix piperidine (44 g, 0.52 mol) with 45 ml of concentrated HCl and 120 ml of cold water. The pH of the resulting solution should be in the range of 3-4.

  • To this acidic solution, add cyclohexanone (50 g, 0.52 mol) with stirring.

  • In a separate beaker, dissolve potassium cyanide (36 g) in 100 ml of water.

  • With vigorous stirring, add the potassium cyanide solution to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight. A white precipitate of 1-piperidinocyclohexanecarbonitrile will form.

  • Collect the crystalline product by filtration and wash it with cold water.

  • Recrystallize the crude product from 95% ethanol to yield a white crystalline solid.

This procedure typically results in a high yield of the desired product.

Physicochemical and Analytical Data

A thorough understanding of the physical and chemical properties of 1-piperidinocyclohexanecarbonitrile is essential for its identification and handling.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name 1-(piperidin-1-yl)cyclohexane-1-carbonitrilePubChem[2]
Common Name 1-Piperidinocyclohexanecarbonitrile (PCC)PubChem[2]
CAS Number 3867-15-0PubChem[2]
Molecular Formula C₁₂H₂₀N₂PubChem[2]
Molecular Weight 192.30 g/mol PubChem[2]
Appearance White to pale yellow crystalline solidChemBK[3]
Melting Point 61-64 °CChemBK[3]
Boiling Point ~296-298 °CChemBK[3]
Solubility Soluble in organic solvents like ethanol and ethersChemBK[3]
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification of 1-piperidinocyclohexanecarbonitrile.

Spectroscopic MethodKey Features and ObservationsSource
Infrared (IR) Spectroscopy A characteristic sharp absorption band is observed around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.Scribd
¹H Nuclear Magnetic Resonance (NMR) The spectrum shows characteristic signals for the protons of the piperidine and cyclohexane rings.PubChem[2]
¹³C Nuclear Magnetic Resonance (NMR) The spectrum displays distinct signals for the carbon atoms of the piperidine and cyclohexane rings, as well as the quaternary carbon of the nitrile group.PubChem[2]
Mass Spectrometry (MS) Under electron ionization (EI), the mass spectrum shows a molecular ion peak (M⁺) at m/z 192. Common fragment ions are observed at m/z 149 and 150.[2][4]PubChem, NIST[2][4]

Chemical Reactivity and Conversion to Phencyclidine

The primary chemical significance of 1-piperidinocyclohexanecarbonitrile lies in its conversion to phencyclidine. This is achieved through a Grignard reaction, where PCC is treated with phenylmagnesium bromide.

Reaction Mechanism

The highly nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbon of the nitrile group in PCC. The resulting imine intermediate is then hydrolyzed upon acidic workup to yield phencyclidine.

G cluster_1 Conversion of PCC to PCP PCC 1-Piperidinocyclohexanecarbonitrile (PCC) Intermediate Imine Intermediate PCC->Intermediate + Phenylmagnesium Bromide Grignard Phenylmagnesium Bromide PCP Phencyclidine (PCP) Intermediate->PCP Hydrolysis Workup Acidic Workup (Hydrolysis)

Caption: Conversion of PCC to Phencyclidine (PCP) via Grignard reaction.

Legal Status and Regulation

Due to its essential role in the clandestine synthesis of PCP, 1-piperidinocyclohexanecarbonitrile is a controlled substance in many jurisdictions worldwide. In the United States, PCC is classified as a Schedule II immediate precursor under the Controlled Substances Act.[2] This designation imposes strict regulatory controls on its manufacture, distribution, and possession.

Conclusion

1-Piperidinocyclohexanecarbonitrile, while a relatively simple molecule, carries a complex and significant history. Born from the pursuit of improved anesthetics, its fate became entwined with that of its notorious derivative, phencyclidine. The study of PCC offers a compelling case study in the dual nature of chemical discovery—where a compound designed for therapeutic benefit can also be repurposed for illicit means. For researchers and law enforcement, a comprehensive understanding of the synthesis, properties, and analytical signatures of PCC remains a critical area of knowledge.

References

  • PubChem. (n.d.). 1-Piperidinocyclohexanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 1-Piperidinocyclohexanecarbonitrile. Retrieved from [Link]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.
  • Scribd. (n.d.). PCP Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarbonitrile, 1-(1-piperidinyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum (electron ionization) of Cyclohexanecarbonitrile, 1-(1-piperidinyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Piperidine Cyclohexane Carbonitrile. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 1-Anilinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

As a Senior Application Scientist, it is not uncommon to encounter compounds with incomplete characterization data in the public domain. 1-Anilinocyclohexanecarbonitrile presents such a case. This guide is structured to address this reality, providing not only what is known but also a practical framework for its complete physical and spectral characterization. We will navigate the expected properties based on its chemical structure and analogous compounds, and detail the experimental protocols necessary to establish a comprehensive profile. This document serves as both a repository of available information and a procedural guide for researchers venturing into the synthesis and analysis of this and related α-aminonitriles.

Molecular Structure and an Overview of Physicochemical Properties

This compound is an α-aminonitrile featuring a cyclohexane ring and an aniline moiety attached to the same carbon atom, which also bears a nitrile group. This unique structural arrangement imparts specific chemical characteristics that are crucial for its handling, reactivity, and potential applications.

Caption: Molecular Structure of this compound.

PropertyPredicted/Analogous ValueExperimental Protocol for Determination
Molecular Formula C₁₃H₁₆N₂Mass Spectrometry
Molecular Weight 200.28 g/mol Mass Spectrometry
Melting Point Likely a solid at room temperature with a distinct melting point. For comparison, 1-cyanocyclohexane acetonitrile has a melting point of 84-86°C.[1]Capillary Melting Point Apparatus or Differential Scanning Calorimetry (DSC)
Boiling Point High boiling point, likely >250°C at atmospheric pressure. Prone to decomposition at high temperatures.Vacuum Distillation
Solubility Predicted to be soluble in organic solvents like chloroform and methanol.[1] Low solubility in water is expected.Gravimetric analysis in various solvents at controlled temperatures.
Appearance Expected to be a white to off-white solid.[1]Visual Inspection

Spectroscopic Characterization: A Roadmap to Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the N-H proton, and the aliphatic protons of the cyclohexane ring. The chemical shifts and coupling patterns will be indicative of their chemical environment and spatial relationships.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data by providing information on the number and types of carbon atoms in the molecule. Key signals would include those for the nitrile carbon, the quaternary carbon bonded to the nitrogen and cyano group, the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample Dissolve ~5-10 mg of This compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Acquire_1H Acquire ¹H NMR Spectrum Sample->Acquire_1H Transfer to NMR tube Acquire_13C Acquire ¹³C NMR Spectrum Sample->Acquire_13C Process Process spectra (Fourier transform, phase and baseline correction) Acquire_1H->Process Acquire_13C->Process Integrate Integrate ¹H signals Process->Integrate Assign Assign signals to specific protons and carbons Integrate->Assign

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Aniline)3300-3500Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Strong
C≡N Stretch (Nitrile)2220-2260Medium
C=C Stretch (Aromatic)1500-1600Medium

The presence of these key peaks would provide strong evidence for the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also help to confirm the connectivity of the molecule.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis_ms Mass Analysis Sample_MS Introduce a dilute solution of the compound into the mass spectrometer Ionize Ionize the sample using an appropriate technique (e.g., ESI or EI) Sample_MS->Ionize Analyze_Mass Separate ions based on their mass-to-charge ratio Ionize->Analyze_Mass Detect Detect the ions Analyze_Mass->Detect Generate_Spectrum Generate the mass spectrum Detect->Generate_Spectrum

Caption: General workflow for Mass Spectrometry analysis.

Experimental Protocols for Physicochemical Characterization

To establish a definitive profile for this compound, the following experimental protocols are recommended.

Determination of Melting Point

Apparatus: Digital capillary melting point apparatus. Procedure:

  • Finely powder a small amount of the dried sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Determination of Solubility

Apparatus: Analytical balance, temperature-controlled shaker, centrifuge, HPLC or UV-Vis spectrophotometer. Procedure (for a given solvent):

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Equilibrate the solution by shaking at a constant temperature for 24-48 hours.

  • Centrifuge the solution to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the solubility in units of mg/mL or mol/L.

Conclusion and Future Work

While a comprehensive, experimentally verified dataset for the physical characteristics of this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The predicted properties, based on its chemical structure and analogous compounds, offer a valuable starting point for researchers. The detailed experimental protocols outlined herein provide a clear path for the systematic determination of its melting point, solubility, and spectroscopic profile. The execution of these experiments will be crucial in filling the existing knowledge gap and enabling the further development and application of this intriguing α-aminonitrile.

References

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A Researcher's Guide to the Solubility of 1-Anilinocyclohexanecarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Anilinocyclohexanecarbonitrile is a key chemical intermediate whose utility in synthesis, purification, and analytical applications is fundamentally governed by its solubility characteristics. However, a comprehensive public dataset quantifying its solubility in common organic solvents is notably absent from the literature. This technical guide addresses this critical knowledge gap by providing a robust theoretical framework and detailed experimental protocols for researchers to systematically determine and apply the solubility profile of this compound. We synthesize principles of solute-solvent interactions with the gold-standard isothermal shake-flask method to empower scientists in drug development and chemical research with the tools for precise solvent selection and process optimization.

Introduction

This compound is a molecule of significant interest in synthetic organic chemistry, primarily recognized as a direct precursor in the synthesis of phencyclidine (PCP) and its analogs. Its detection and quantification are therefore crucial in forensic and analytical chemistry. Beyond this context, understanding its behavior in solution is paramount for any researcher aiming to utilize it as a building block for novel compounds or to develop robust analytical methods.

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physical property that influences every stage of development, from reaction kinetics and purification to formulation and bioavailability. Despite its importance, quantitative solubility data for this compound remains scarce. This guide serves not as a repository of existing data, but as a comprehensive, field-proven manual for determining, understanding, and applying the solubility of this compound in a scientifically rigorous manner.

Part 1: Theoretical Framework for Predicting Solubility

Before embarking on experimental determination, a theoretical understanding of the solute and its potential interactions with various solvents can guide solvent selection and predict general solubility trends. The principle of "like dissolves like" is the cornerstone of this analysis.[1]

Physicochemical Properties of this compound

The molecular structure of this compound dictates its solubility. It comprises three key functional regions:

  • Aniline Moiety (-NH-Ph): The secondary amine and the aromatic phenyl group introduce polarity and the capacity for hydrogen bonding (as a donor). The phenyl group also contributes to van der Waals forces.

  • Cyclohexane Ring: This saturated aliphatic ring is nonpolar and contributes to the molecule's lipophilicity.

  • Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor.

This combination of polar (nitrile, amine) and nonpolar (cyclohexane, phenyl) features suggests that this compound is a moderately polar compound. Therefore, its highest solubility is expected in solvents of intermediate polarity.

The Role of Solute-Solvent Interactions

Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols like methanol and ethanol) can act as hydrogen bond donors and acceptors, interacting strongly with the aniline and nitrile groups.[1]

  • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetonitrile, acetone, ethyl acetate) will interact with the polar nitrile and amine functionalities.

  • Van der Waals Forces: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the cyclohexane and phenyl rings. These interactions are generally weaker.

Predicting Solubility Trends with Hildebrand Solubility Parameters

The Hildebrand solubility parameter (δ) provides a numerical estimate of a material's cohesive energy density and is a useful tool for predicting miscibility.[2] Materials with similar δ values are likely to be miscible.[2][3] By comparing the predicted δ for the solute with the known δ of various solvents, a rational selection can be made.

Table 1: Hildebrand Solubility Parameters for Common Organic Solvents

SolventHildebrand Parameter (δ) (MPa¹/²)[4]Solvent TypePredicted Solubility of this compound
n-Hexane14.9NonpolarLow
Toluene18.2Nonpolar (Aromatic)Low to Moderate
Diethyl Ether15.1Slightly PolarModerate
Ethyl Acetate18.6Polar AproticHigh
Acetone19.9Polar AproticHigh
Acetonitrile24.3Polar AproticHigh
Isopropanol23.5Polar ProticModerate to High
Ethanol26.0Polar ProticModerate
Methanol29.7Polar ProticModerate
Water47.8Polar ProticVery Low

Note: The solubility parameter for this compound is not published but can be estimated using computational methods. Based on its structure, it is expected to fall in the 19-25 MPa¹/² range, suggesting good solubility in solvents like ethyl acetate, acetone, and acetonitrile.

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated by empirical data. The isothermal shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[5][6]

The Isothermal Shake-Flask Method: A Self-Validating Protocol

This method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered and the concentration of the dissolved solute is determined analytically.

Causality Behind Experimental Choices:
  • Using Excess Solute: Ensures that the solution reaches true saturation.

  • Constant Temperature (Isothermal): Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Prolonged Equilibration (24-72 hours): Guarantees that the system has reached thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[7]

  • Filtration: A sub-micron filter (e.g., 0.22 µm PTFE) is essential to remove all undissolved solid particulates, which would otherwise lead to an overestimation of solubility.

Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Calibrated positive displacement pipettes and analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials for analysis

Apparatus:

  • Thermostatic orbital shaker or shaking incubator

  • Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a 20 mL vial. The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration.

  • Solvent Addition: Accurately dispense a known volume (e.g., 10.0 mL) of the chosen solvent into the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate at a constant speed (e.g., 150 rpm) for at least 24 hours. A 48-hour or 72-hour time point is recommended to confirm equilibrium has been reached (i.e., the measured concentration does not change).

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed in the shaker for at least 30 minutes to allow suspended particles to settle. Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL of filtrate to saturate the filter material. Collect the subsequent filtrate into a clean, labeled vial.

  • Dilution: Accurately dilute a known volume of the filtrate with the appropriate solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as GC-MS.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the isothermal shake-flask solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Output A Weigh Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) B->C D Settle & Collect Supernatant C->D E Filter (0.22 µm Syringe Filter) D->E F Dilute Sample E->F G Quantify (GC-MS / HPLC) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the quantification of this compound due to its volatility and the specificity of mass spectrometry.[8][9]

Suggested GC-MS Parameters:

  • Injector: Split/Splitless, 250 °C, Split ratio 20:1

  • Column: HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium, constant flow at 1.3 mL/min

  • Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min

  • MS Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI), 230 °C, 70 eV

  • Detection: Selected Ion Monitoring (SIM) mode for quantification using characteristic ions to enhance sensitivity and selectivity.

Part 3: Data Presentation and Application

Summarizing Quantitative Data

All experimentally determined solubility data should be compiled into a clear, structured format to facilitate comparison and solvent selection.

Table 2: Template for Experimental Solubility Data of this compound at 25 °C

SolventDielectric ConstantHildebrand (δ) (MPa¹/²)Solubility (mg/mL)Solubility (mol/L)
e.g., n-Hexane1.8814.9
e.g., Toluene2.3818.2
e.g., Ethyl Acetate6.0218.6
e.g., Acetonitrile37.524.3
e.g., Methanol32.729.7
Application of Solubility Data in Drug Development and Research

The generated solubility data is not an academic exercise; it is actionable intelligence for process development.

  • Recrystallization Solvent Selection: The ideal single solvent for recrystallization is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[10][11] The data from Table 2 provides the "low temperature" data point. A screening process where solubility is tested near the solvent's boiling point is the next logical step.[12]

  • Reaction Chemistry: Knowledge of solubility allows for the selection of a solvent that can maintain all reactants in a single phase, potentially increasing reaction rates and yields.

  • Chromatographic Purification: Solubility data helps in choosing appropriate solvents for loading a compound onto a chromatography column and in selecting components for the mobile phase.

Mandatory Visualization: Solvent Selection Logic

The following diagram illustrates the relationship between solvent properties and their application in purification.

G SolventProperties Solvent Properties Polarity (Dielectric Constant) H-Bonding Capacity Hildebrand Parameter (δ) SolubilityData Experimental Data Solubility at T_low Solubility at T_high SolventProperties->SolubilityData Predicts Application Application Recrystallization Chromatography Reaction Medium SolubilityData->Application Informs

Caption: Relationship between solvent properties, data, and application.

Conclusion

While published quantitative solubility data for this compound is lacking, this guide provides the necessary theoretical foundation and a detailed, robust experimental framework for its determination. By combining the predictive power of physicochemical principles with the empirical accuracy of the isothermal shake-flask method, researchers can generate the high-quality data essential for informed solvent selection. This, in turn, enables the optimization of critical processes such as chemical synthesis, purification by recrystallization, and the development of analytical methods, ultimately accelerating research and development timelines.

References

  • Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Vlasiadis, M. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • ResearchGate. (2022). Concept of solubility prediction in organic solvents by machine learning. [Link]

  • Vlasiadis, M. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • RSC Publishing. (2025). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Massachusetts Boston. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Wen, H. et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]

  • Quality Analysis. GC-MS: gas chromatography-mass spectrometry. [Link]

  • National Center for Biotechnology Information. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Baka, E. et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Springer. (2020). Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. [Link]

  • ResearchGate. (2014). Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K. [Link]

  • Taylor & Francis Online. Hildebrand solubility parameter – Knowledge and References. [Link]

  • Coopers Creek. Part 2 - The Hildebrand Solubility Parameter. [Link]

  • Wikipedia. Hildebrand solubility parameter. [Link]

  • Nordic Rheology Society. (2015). Effect of Mixed Solvents on Polymer Conformation – Correlation between the Hildebrand/Hansen Solubility Parameters and the Intrinsic Viscosity. [Link]

  • PubChem. 1-Aminocyclohexanecarbonitrile. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • PubChem. 1,1'-Azobis(cyclohexanecarbonitrile). [Link]

  • PubChem. 1-Piperidinocyclohexanecarbonitrile. [Link]

  • PubChem. 1-Cyano-1-hydroxycyclohexane. [Link]

  • PubChem. 1-Aminocyclopropanecarbonitrile. [Link]

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chemical reactivity of the nitrile group in 1-Anilinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 1-Anilinocyclohexanecarbonitrile

This guide provides a comprehensive exploration of the chemical reactivity inherent in the nitrile group of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction lists to explain the underlying principles and causality behind synthetic choices. We will delve into the primary transformations of the nitrile moiety—hydrolysis, reduction, and cycloaddition—elucidating the mechanisms that govern these reactions and providing field-proven insights for their practical application.

Introduction: The Strategic Importance of this compound

This compound is a significant α-aminonitrile, notable both for its structural features and its role as a key chemical intermediate. Its core structure consists of a cyclohexane ring bearing both an aniline and a nitrile group on the same carbon atom. This arrangement makes it a direct precursor to Phencyclidine (PCP), a dissociative anesthetic with significant regulatory scrutiny. Beyond this historical context, the true value of this molecule in modern synthesis lies in the versatile reactivity of its nitrile group.

The carbon-nitrogen triple bond of the nitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This intrinsic property allows the nitrile to serve as a gateway functional group, readily convertible into amines, carboxylic acids, amides, and ketones. These transformations are fundamental in medicinal chemistry, enabling the construction of diverse molecular scaffolds and the introduction of critical pharmacophoric elements. This guide will dissect these key reactions, providing the mechanistic understanding and procedural detail necessary for strategic application in research and development.

Synthesis of this compound: The Strecker Reaction

The most common and efficient synthesis of this compound is a variation of the Strecker synthesis. This one-pot, three-component reaction involves cyclohexanone, aniline, and a cyanide source, typically potassium cyanide (KCN) followed by an acid workup.

The reaction proceeds via the initial formation of an iminium ion from the condensation of cyclohexanone and aniline. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final α-aminonitrile product.

Strecker_Synthesis Cyclohexanone Cyclohexanone Iminium Iminium Ion Cyclohexanone->Iminium + Aniline - H₂O Aniline Aniline Aniline->Iminium HCN HCN Product This compound Iminium->Product + CN⁻

Caption: The Strecker synthesis of this compound.

Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

Hydrolysis is one of the most fundamental transformations of nitriles, providing access to primary amides and, upon completion, carboxylic acids. This conversion can be achieved under either acidic or basic conditions, with distinct mechanistic pathways.[1][2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3] A series of proton transfers follows, leading to an imidic acid, which then tautomerizes to the more stable amide intermediate.[4] Vigorous conditions (heat, concentrated acid) will drive the subsequent hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.[3][5]

Acid_Hydrolysis Nitrile Nitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ Intermediate1 Water Adduct ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid Imidic Acid Intermediate1->ImidicAcid - H⁺ Amide Amide Intermediate ImidicAcid->Amide Tautomerization CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid + H₂O, H⁺, Δ

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, the potent hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon without prior activation.[4][6] This forms a negatively charged intermediate that is protonated by water to yield the imidic acid, which, as in the acidic pathway, tautomerizes to the amide.[4] Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid.[7][8] Milder basic conditions may allow for the isolation of the amide intermediate.[3]

Table 1: Comparison of Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents H₂SO₄ or HCl in H₂ONaOH or KOH in H₂O/alcohol
Initial Step Protonation of Nitrile NitrogenNucleophilic attack by OH⁻
Intermediate AmideAmide
Final Product Carboxylic Acid & Ammonium SaltCarboxylate Salt (requires acidification)
Driving Force Formation of stable NH₄⁺Formation of resonance-stabilized carboxylate
Experimental Protocol: Acid Hydrolysis to 1-Anilinocyclohexanecarboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion (typically 4-6 hours), cool the reaction mixture to room temperature and then in an ice bath. Carefully pour the cooled solution over crushed ice.

  • Isolation: Adjust the pH of the aqueous solution to ~4-5 with a saturated sodium hydroxide solution. The carboxylic acid product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Anilinocyclohexanecarboxylic Acid.

Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of the nitrile group is a powerful method for synthesizing primary amines, a functional group of paramount importance in pharmaceuticals. This transformation requires strong reducing agents capable of delivering two equivalents of hydride to the nitrile carbon.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is the classic reagent for the complete reduction of nitriles to primary amines.[9][10] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻). The first addition breaks one of the π-bonds of the nitrile, forming an intermediate imine anion, which is stabilized as an aluminum complex.[1][11][12] This complex remains sufficiently electrophilic to accept a second hydride ion, resulting in a dianion intermediate.[8][13] A final aqueous workup protonates the dianion to yield the primary amine.[13]

LiAlH4_Reduction Nitrile Nitrile (R-C≡N) ImineAnion Imine Anion Complex Nitrile->ImineAnion 1. LiAlH₄ Dianion Dianion Complex ImineAnion->Dianion 2. [AlH₃] Amine Primary Amine (R-CH₂NH₂) Dianion->Amine 3. H₂O workup

Caption: Reduction of a nitrile to a primary amine using LiAlH₄.

Table 2: Common Reagents for Nitrile Reduction to Amines

ReagentConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous ether or THF, followed by H₂O workupHigh reactivity, excellent yieldsHighly pyrophoric, reacts violently with water, reduces many other functional groups
BH₃-THF THF, often with heatingMilder than LiAlH₄, more selectiveSlower reaction, less stable reagent
Catalytic Hydrogenation (H₂/Raney Ni) High pressure H₂, alcohol solvent, often with NH₃Scalable, avoids pyrophoric reagentsRequires specialized high-pressure equipment, potential for side reactions
Experimental Protocol: LiAlH₄ Reduction to 1-(Aminomethyl)cyclohexyl)aniline
  • Safety: This procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a fume hood, as LiAlH₄ is highly reactive with air and moisture.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Workup (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating aluminum salts.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with ether/THF. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude primary amine.

Cycloaddition Reactions: Constructing Heterocyclic Scaffolds

While less common than hydrolysis or reduction, the nitrile group can participate in cycloaddition reactions, providing a sophisticated route to nitrogen-containing heterocycles. These reactions are particularly valuable in drug discovery for creating novel, rigid scaffolds.

[3+2] Cycloaddition with Azides: Synthesis of Tetrazoles

The [3+2] cycloaddition between a nitrile and an azide (e.g., sodium azide) is a well-established method for synthesizing tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction is typically promoted by a Lewis acid (like ZnBr₂) or Brønsted acid to activate the nitrile.

The mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, increasing its electrophilicity. The azide then attacks the nitrile carbon, leading to a cyclization event that, after rearrangement and protonolysis, yields the tetrazole ring.

Cycloaddition_Workflow cluster_reactants Reactants cluster_process Process Nitrile This compound Activation Nitrile Activation Nitrile->Activation Azide Sodium Azide (NaN₃) Attack Nucleophilic Attack Azide->Attack Catalyst Lewis Acid (e.g., ZnBr₂) Catalyst->Activation Activation->Attack Cyclization Ring Closure Attack->Cyclization Product Spiro-Tetrazole Product Cyclization->Product

Caption: Workflow for the synthesis of a tetrazole via [3+2] cycloaddition.

This reaction, when applied to this compound, would produce a unique spirocyclic tetrazole, a compound with a three-dimensional structure that could be of interest for exploring new chemical space in drug development programs.[14]

Conclusion

The nitrile group of this compound is not merely a structural component but a highly versatile synthetic handle. Its reactivity allows for controlled and efficient transformation into primary amines, carboxylic acids, and complex heterocyclic systems. A thorough understanding of the mechanisms governing its hydrolysis, reduction, and cycloaddition reactions empowers researchers to strategically leverage this precursor in the synthesis of novel chemical entities. The protocols and insights provided in this guide serve as a foundation for the practical application of these principles, enabling the development of innovative molecules for scientific and therapeutic advancement.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. Available at: [Link]

  • Ritter reaction . Wikipedia. Available at: [Link]

  • Ritter reaction . Grokipedia. Available at: [Link]

  • Ritter reaction . chemeurope.com. Available at: [Link]

  • Ritter Reaction . NROChemistry. Available at: [Link]

  • Ritter Reaction . OpenOChem Learn. Available at: [Link]

  • 20.7: Chemistry of Nitriles . Chemistry LibreTexts. Available at: [Link]

  • Nitriles to Amines: LiAlH4 Reduction . JoVE. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. Available at: [Link]

  • Hydrolysis of Nitriles . Organic Chemistry Tutor. Available at: [Link]

  • 5 Nitrile Hydrolysis Steps . Berkeley Learning Hub. Available at: [Link]

  • Conversion of nitriles to 1° amines using LiAlH4 . Chemistry LibreTexts. Available at: [Link]

  • CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms . YouTube. Available at: [Link]

  • Nitrile to Amine - Common Conditions . Organic Chemistry Portal. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Available at: [Link]

  • 20.7: Chemistry of Nitriles . Chemistry LibreTexts. Available at: [Link]

  • 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 . Thompson Rivers University. Available at: [Link]

  • Reactivity of Nitriles . Chemistry LibreTexts. Available at: [Link]

  • Reactions of Nitriles . Chemistry Steps. Available at: [Link]

  • Nitriles (OCR A Level Chemistry A): Revision Note . Save My Exams. Available at: [Link]

  • 20.7 Chemistry of Nitriles . OpenStax. Available at: [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses . Scirp.org. Available at: [Link]

  • Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list . UNODC. Available at: [Link]

  • Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes . SpringerLink. Available at: [Link]

  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under international control . INCB. Available at: [Link]

  • Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile . ResearchGate. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journals. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-Anilinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Forensic and Toxicological Significance of 1-Anilinocyclohexanecarbonitrile

This compound (ACN) is a key chemical intermediate in the synthesis of phencyclidine (PCP), a potent dissociative anesthetic with a high potential for abuse. The detection and quantification of ACN in seized materials and toxicological samples are of paramount importance for law enforcement, forensic laboratories, and public health. The presence of ACN can provide crucial evidence for the clandestine manufacture of PCP and may also pose its own toxicological risks. This document provides a comprehensive guide to the analytical methodologies for the robust and reliable detection of ACN, drawing upon established forensic chemistry principles and validated instrumental techniques.

SECTION 1: PHYSICOCHEMICAL PROPERTIES AND ANALYTICAL OVERVIEW

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical strategies.

PropertyValue
Chemical Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, chloroform), sparingly soluble in water.

The analytical workflow for ACN detection typically involves sample preparation to isolate the analyte from the matrix, followed by instrumental analysis for identification and quantification. The choice of method depends on the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., qualitative identification vs. quantitative determination).

SECTION 2: GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis due to its excellent chromatographic separation and definitive mass spectral identification capabilities.

Principle of GC-MS for ACN Detection

In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.

Protocol 1: GC-MS Analysis of ACN in Seized Drug Samples

This protocol is designed for the qualitative and quantitative analysis of ACN in solid or liquid samples suspected to be related to clandestine PCP synthesis.

Sample Preparation:

  • Homogenization: Ensure the seized sample is homogenous. For solid samples, this may involve grinding to a fine powder.

  • Extraction:

    • Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.

    • Add 8 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of ACN.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 275 °C
Injection Mode Split (45:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 100 °C, hold for 1 minute; Ramp: 20 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C

Data Analysis:

  • Identification: The identification of ACN is based on its retention time and the comparison of its mass spectrum with a reference spectrum.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards of ACN.

Expected Mass Spectrum of ACN:

While a library spectrum for this compound may not be universally available, the expected fragmentation pattern under EI would likely include the molecular ion (m/z 200) and characteristic fragments resulting from the loss of the cyano group, and fragmentation of the cyclohexyl and aniline moieties.

SECTION 3: LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS, making it particularly suitable for the analysis of ACN in complex matrices and at trace levels, such as in biological samples.

Principle of LC-MS/MS for ACN Detection

LC separates the components of a mixture in the liquid phase. The eluent from the LC is then introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule of ACN) is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Protocol 2: LC-MS/MS Analysis of ACN in Biological Samples (Urine)

This protocol details the extraction and analysis of ACN from urine samples for toxicological investigations.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., ACN-d5) and 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the ACN and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Parameters:

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions ACN: 201.1 > 158.1 (Quantifier), 201.1 > 91.1 (Qualifier) ACN-d5: 206.1 > 163.1
Collision Energy Optimized for each transition
Ion Source Temperature 550 °C

Data Analysis:

  • Identification: Based on the retention time and the ratio of the quantifier and qualifier MRM transitions.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

SECTION 4: SPECTROSCOPIC CHARACTERIZATION

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the definitive structural elucidation of ACN, particularly when dealing with unknown samples or for reference standard characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Expected FTIR Absorptions for ACN:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350N-H StretchSecondary Amine (Aniline)
~3050C-H StretchAromatic
~2930, ~2850C-H StretchAliphatic (Cyclohexane)
~2230C≡N StretchNitrile
~1600, ~1500C=C StretchAromatic Ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • δ 7.2-7.4 ppm: Multiplet, aromatic protons of the aniline ring.

  • δ 6.7-6.9 ppm: Multiplet, aromatic protons of the aniline ring.

  • δ 3.5-4.0 ppm: Broad singlet, N-H proton.

  • δ 1.2-2.2 ppm: Multiplets, protons of the cyclohexyl ring.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • δ 145-150 ppm: Aromatic carbon attached to nitrogen.

  • δ 120-130 ppm: Aromatic carbons.

  • δ 115-120 ppm: Nitrile carbon.

  • δ 60-70 ppm: Quaternary carbon of the cyclohexane ring attached to the aniline and nitrile groups.

  • δ 20-40 ppm: Aliphatic carbons of the cyclohexane ring.

SECTION 5: EXPERIMENTAL WORKFLOWS & LOGICAL RELATIONSHIPS

Diagram 1: General Workflow for ACN Analysis in Seized Samples

ACN Analysis in Seized Samples cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (Methanol) Homogenization->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration GC_MS GC-MS Analysis Filtration->GC_MS Inject LC_MS LC-MS/MS Analysis Filtration->LC_MS Inject Identification Identification (RT & Mass Spectrum) GC_MS->Identification LC_MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for ACN analysis in seized materials.

Diagram 2: SPE Workflow for ACN in Biological Samples

SPE Workflow for ACN Start Urine Sample Pre_treat Pre-treatment (Buffer & Internal Std) Start->Pre_treat Load Sample Loading Pre_treat->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Wash Steps (Water, Methanol) Load->Wash Elute Elution (5% NH4OH in Methanol) Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: Solid-Phase Extraction workflow for ACN from urine.

SECTION 6: QUALITY CONTROL AND METHOD VALIDATION

To ensure the reliability and legal defensibility of analytical results, all methods must be thoroughly validated. Key validation parameters include:

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among individual test results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[1]

Conclusion

The analytical methods detailed in this document provide a robust framework for the detection and quantification of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, with GC-MS being a reliable tool for bulk sample analysis and LC-MS/MS offering superior sensitivity for trace-level detection in complex matrices. Adherence to validated protocols and stringent quality control measures are essential for generating accurate and defensible data in forensic and toxicological investigations.

References

  • Angelos, S. A., Raney, J. K., Skowronski, G. T., & Wagenhofer, R. J. (1990). The Identification of Unreacted Precursors, Impurities, and By-Products in Clandestinely Produced Phencyclidine Preparations. Journal of Forensic Sciences, 35(6), 1297-1302. [Link]

  • Cone, E. J., Yousefnejad, D., Darwin, W. D., & Buchwald, D. (1979). Evidence for toxic precursors in illicit phencyclidine preparations.
  • Cone, E. J., Yousefnejad, D., Buchwald, D., & Kumor, K. (1980). Phencyclidine: Detection and Measurement of Toxic Precursors and Analogs in Illicit Samples. Journal of Analytical Toxicology, 4(3), 119-123. [Link]

  • Sisco, E., & Urbasa, A. (2020). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv. [Link]

  • Phenomenex. (n.d.). Sample Preparation Made Simple. [Link]

  • Petras, B. (2016). Detection and Quantification of Phencyclidine (PCP) in Postmortem Blood for the Application of Death Investigation. Marshall University. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Anapharm. (2023, November 21). Considerations to properly assess drug stability within biological samples. [Link]

Sources

Application Note: Forensic Analysis of Phencyclidine (PCP) Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Forensic Significance of Chemical Fingerprinting

Phencyclidine (PCP), a dissociative anesthetic with hallucinogenic effects, remains a significant drug of abuse.[1] Most illicit PCP is produced in clandestine laboratories with rudimentary equipment and limited adherence to proper chemical procedures.[2] This often results in a final product contaminated with unreacted starting materials, reaction intermediates, and unintended byproducts.[3] For forensic chemists, this "dirty" synthesis is an opportunity. The specific profile of these impurities acts as a chemical fingerprint, providing critical intelligence about the synthesis route employed by the clandestine laboratory operator.[2][3]

Identifying the synthesis pathway can help law enforcement link different drug seizures to a single laboratory, track the distribution of precursor chemicals, and strengthen legal cases by demonstrating "intent to manufacture."[2] This guide provides an in-depth overview of the most common PCP synthesis routes and a detailed protocol for the forensic analysis of their characteristic byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Common PCP Synthesis Routes & Characteristic Byproducts

While several methods exist for synthesizing PCP, two routes are most frequently encountered in clandestine settings due to the accessibility of precursors and relative ease of execution.[4][5]

Route A: The Grignard Reaction

This classic synthesis involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with 1-piperidinocyclohexanecarbonitrile (PCC).[6] While effective, the preparation of the Grignard reagent requires anhydrous (water-free) conditions and can be hazardous, making it somewhat less common in amateur labs than the cyanide method.[7]

Route B: The Cyanide Method (Bruylants Reaction)

This is the most prevalent method found in clandestine labs.[2] It involves a one-pot reaction of cyclohexanone, piperidine, and an alkali cyanide (like potassium cyanide, KCN) to form the intermediate 1-piperidinocyclohexanecarbonitrile (PCC).[7] This intermediate is then reacted with a Grignard reagent (as in Route A) to produce PCP. A common variation in clandestine labs, often referred to as the "bucket" method, involves direct reaction with phenyl lithium or phenylmagnesium bromide without proper purification of the PCC intermediate.

The intermediate, 1-piperidinocyclohexanecarbonitrile (PCC) , is a crucial analytical target. It is thermally unstable and can decompose, especially under the high-temperature conditions of a GC injection port, to form hydrogen cyanide gas and N-1-(1-cyclohexenyl)-piperidine.[7] The presence of PCC is a strong indicator of this synthesis route.[8]

Caption: Common clandestine synthesis route for PCP via the cyanide method.

Analytical Workflow for Byproduct Profiling

A systematic approach is required to reliably identify and profile PCP and its synthesis byproducts. The workflow involves sample preparation to isolate the compounds of interest, followed by instrumental analysis for separation and identification.

Analytical_Workflow start_node Seized Sample (Powder, Liquid, or Plant Material) prep_node Sample Preparation (Extraction & Concentration) start_node->prep_node Isolate Analytes analysis_node Instrumental Analysis (GC-MS) prep_node->analysis_node Separate & Detect data_node Data Analysis & Interpretation analysis_node->data_node Identify Compounds end_node Synthesis Route Determination & Forensic Report data_node->end_node Correlate Byproducts to Route

Sources

Application Note: High-Confidence GC-MS Analysis of 1-Anilinocyclohexanecarbonitrile for Forensic and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the robust analysis of 1-Anilinocyclohexanecarbonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). As a critical precursor in the synthesis of Phencyclidine (PCP) and its analogues, the accurate identification and quantification of this compound are paramount in forensic investigations and in monitoring the production of controlled substances. This guide provides a comprehensive methodology, from sample preparation to data interpretation, designed for researchers, forensic scientists, and professionals in drug development. The protocols herein are developed to ensure scientific integrity, providing a self-validating system for reproducible and reliable results.

Introduction: The Analytical Imperative

This compound is a key chemical intermediate in the synthesis of the dissociative anesthetic Phencyclidine (PCP), a Schedule II controlled substance in the United States. The presence of this precursor in seized materials can be a strong indicator of illicit PCP production.[1] Therefore, validated and sensitive analytical methods are crucial for law enforcement and forensic laboratories to provide evidence for "intent to manufacture" cases. Furthermore, in pharmaceutical research involving PCP analogues, precise analytical characterization of precursors is essential for process control and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, offering high-resolution separation and definitive molecular identification.[2][3] Its application to the analysis of designer drugs and their precursors is well-established, providing the sensitivity and specificity required for forensic applications.[4][5] This document outlines an optimized GC-MS workflow for this compound, addressing the nuances of sample handling, chromatographic separation, and mass spectral interpretation.

Materials and Reagents

  • Solvents: HPLC-grade Methanol, Dichloromethane, Ethyl Acetate

  • Reagents: Anhydrous Sodium Sulfate

  • Standards: Certified reference standard of this compound (if available), or a well-characterized in-house standard.

  • GC-MS Vials: 2 mL amber glass vials with PTFE-lined caps

  • Syringe Filters: 0.22 µm PTFE filters

Experimental Protocol

Sample Preparation: Ensuring Analytical Fidelity

The choice of sample preparation protocol is contingent on the sample matrix. The following outlines procedures for both solid and liquid samples.

Protocol 3.1.1: Solid Sample Preparation (e.g., powders, residues)

  • Accurately weigh approximately 10 mg of the homogenized solid sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of methanol to the tube.

  • Vortex for 2 minutes to ensure thorough mixing and dissolution.

  • Sonicate for 10 minutes in a water bath to facilitate complete extraction.

  • Centrifuge at 3000 rpm for 5 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean glass tube.

  • Dry the extract under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 1 mL of ethyl acetate.

  • Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into a GC-MS vial.

Causality: The use of methanol as an extraction solvent is effective for a broad range of organic compounds. Drying and reconstituting in ethyl acetate concentrates the analyte and provides a solvent compatible with common GC columns.

Protocol 3.1.2: Liquid Sample Preparation (e.g., reaction mixtures, solutions)

  • Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of dichloromethane.

  • Vortex for 2 minutes for liquid-liquid extraction.

  • Allow the layers to separate. The organic layer (bottom) will contain the analyte.

  • Carefully transfer the bottom organic layer to a clean glass tube.

  • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute in 1 mL of ethyl acetate and filter into a GC-MS vial as described above.

Causality: Dichloromethane is an effective solvent for extracting non-polar to moderately polar organic compounds from aqueous matrices. The drying step with sodium sulfate is critical to prevent water from interfering with the GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of non-polar and semi-polar compounds.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for most standard capillary columns.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplitlessMaximizes the transfer of analyte to the column for high sensitivity.
Injection Volume1 µL
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 20 °C/min to 280 °C (hold 5 min)A robust temperature program that allows for good separation of the analyte from potential impurities.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVThe industry standard for generating comparable mass spectra.
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp.150 °CMaintains ion stability.
Mass Range40-500 amuA broad range to capture the molecular ion and all significant fragment ions.
Scan ModeFull ScanTo acquire complete mass spectra for identification.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Solid or Liquid Sample Extraction Solvent Extraction Sample->Extraction Cleanup Drying & Filtration Extraction->Cleanup Vial GC-MS Vial Cleanup->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: GC-MS workflow for this compound analysis.

Data Interpretation: Understanding the Mass Spectrum

While a publicly available, NIST-verified mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on established principles of mass spectrometry and the analysis of its constituent moieties: the aniline group and the cyclohexanecarbonitrile group.[6][7] The molecular weight of this compound (C₁₃H₁₆N₂) is 200.28 g/mol .

Expected Fragmentation Pathways:

Upon electron ionization, the molecular ion (M⁺˙) at m/z 200 will be formed. The fragmentation is likely to proceed through several key pathways:

  • Loss of the Cyano Group (-CN): A common fragmentation for nitriles is the loss of the cyano radical, which would result in a fragment ion at m/z 174.

  • Cleavage of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation, leading to the loss of ethylene (C₂H₄, 28 Da) or other neutral fragments, resulting in a series of ions in the lower mass range.

  • Formation of the Aniline Cation: Cleavage of the bond between the aniline nitrogen and the cyclohexane ring can lead to the formation of the aniline radical cation or related fragments, with a prominent ion at m/z 93 corresponding to the aniline molecular ion.

  • Formation of Cyclohexanecarbonitrile-related Fragments: Cleavage can also result in fragments containing the cyclohexanecarbonitrile moiety.

Illustrative Fragmentation Diagram:

Fragmentation_Pathway cluster_frags Primary Fragments M This compound m/z 200 (M⁺˙) F174 [M-CN]⁺ m/z 174 M:f1->F174 - CN (26 Da) F93 Aniline Cation m/z 93 M:f0->F93 C-N Cleavage F_cyclohex Cyclohexane Fragments M:f0->F_cyclohex Ring Cleavage

Caption: Predicted fragmentation of this compound.

System Suitability and Quality Control

To ensure the trustworthiness of the analytical results, the following quality control measures should be implemented:

  • Blank Analysis: A solvent blank (ethyl acetate) should be run before sample analysis to check for system contamination.

  • Standard Verification: A certified reference standard should be analyzed to confirm the retention time and mass spectrum.

  • Linearity: If quantitative analysis is required, a calibration curve should be generated using a series of standards of known concentrations.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the analysis of this compound. By adhering to the outlined protocols for sample preparation, instrument parameters, and data interpretation, forensic and research laboratories can achieve high-confidence identification and, if required, quantification of this critical PCP precursor. The principles of fragmentation discussed, grounded in the established mass spectral behavior of related compounds, offer a solid basis for the interpretation of analytical data in the absence of a library spectrum.

References

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 649–662. [Link]

  • De Paoli, G., Wallach, J., & Brandt, S. D. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Semantic Scholar. [Link]

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  • Keskes, H., et al. (2017). LC-MS–MS and GC-MS analyses of biologically active extracts and fractions from Tunisian Juniperus phoenice leaves. Pharmaceutical Biology, 55(1), 919-926. [Link]

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  • Shikov, A. N., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(19), 6246. [Link]

  • Gricilda, M., & Jeyachandran, R. (2017). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmacognosy and Phytochemical Research, 9(9), 1258-1262. [Link]

  • Willie, I. A., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2). [Link]

  • NIST. (n.d.). Cyclohexanecarbonitrile. NIST WebBook. [Link]

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  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH mass spectral data base. National Bureau of Standards. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Phencyclidine (PCP) and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The analysis of clandestinely produced phencyclidine (PCP) and its synthetic intermediates is a critical task in forensic science and toxicology. Illicit preparations are often impure, containing unreacted starting materials and by-products, some of which, like 1-piperidinocyclohexanecarbonitrile (PCC), are significantly more toxic than PCP itself.[1][2] This application note provides a comprehensive guide to developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation and identification of PCP and its primary precursors. We delve into the fundamental principles of reversed-phase chromatography for basic compounds, offer detailed, step-by-step protocols, and present strategies for method optimization to ensure scientific integrity and trustworthy results.

Introduction: The Analytical Imperative

Phencyclidine (PCP) is a dissociative anesthetic with a high potential for abuse, leading to its classification as a controlled substance.[3] The illicit synthesis of PCP often results in preparations contaminated with precursors and by-products.[4] The most notable contaminant is 1-piperidinocyclohexanecarbonitrile (PCC), an immediate precursor in one of the most common synthesis routes.[5][6] Studies have shown that PCC can be present in significant quantities in street samples and exhibits greater acute toxicity than PCP.[1][2][7]

Therefore, a reliable analytical method must not only identify and quantify PCP but also resolve it from its precursors to assess the full toxicological profile and forensic significance of a seized sample.[4] HPLC, particularly in the reversed-phase mode, is an ideal technique for this purpose due to its high resolving power, sensitivity, and adaptability for analyzing the polar, basic compounds characteristic of PCP and its intermediates.[8][9]

Analyte Characteristics and Chromatographic Challenges

The successful separation of PCP and its precursors hinges on understanding their chemical properties and how they interact with the HPLC system.

Key Compounds of Interest

The primary analytes in this application are PCP and its immediate precursor, PCC. Both molecules contain a basic piperidine ring and a non-polar cyclohexyl group, making them amenable to reversed-phase chromatography.

Caption: Figure 3: End-to-end analytical workflow.

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and efficient means for separating and identifying phencyclidine and its toxic precursor, 1-piperidinocyclohexanecarbonitrile. By carefully controlling the mobile phase pH to manage the ionization of these basic analytes, excellent peak shape and resolution can be achieved. This method serves as a powerful tool for forensic laboratories, researchers, and public health professionals, enabling a more complete and accurate characterization of illicit drug samples. Adherence to systematic method development, validation, and routine system suitability checks is paramount for ensuring the scientific integrity and defensibility of the analytical results.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Detection and Assay of Barbiturates and Benzodiazepines in Biological Specimens. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. [Link]

  • United Nations Office on Drugs and Crime. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. [Link]

  • Wall, P. E. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. [Link]

  • ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • United Nations Office on Drugs and Crime. (2012). Recommended methods for the identification and analysis of cocaine in seized materials. UNODC Library Catalogue. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Publications-Drug Testing Laboratories. [Link]

  • United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic Cathinones in seized materials. [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]

  • Reddit. (2023). Basic HPLC method development. r/CHROMATOGRAPHY. [Link]

  • Cone, E. J., et al. (1979). Separation and identification of phencyclidine precursors, metabolites and analogs by gas and thin-layer chromatography and chemical ionization mass spectrometry. Journal of Chromatography A. [Link]

  • ACS Publications. (1981). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry. [Link]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry. [Link]

  • ProQuest. (n.d.). Spectroscopic and Chromatographic Studies of PCP and Analogues. [Link]

  • SWGDRUG.org. (2005). PHENCYCLIDINE. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Scribd. (n.d.). PCP Synthesis. [Link]

  • Cone, E. J., et al. (1979). Evidence for toxic precursors in illicit phencyclidine preparations. Federation Proceedings. [Link]

  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Phencyclidine in Urine. [Link]

  • ResearchGate. (2014). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • Helisten, C., & Shulgin, A. T. (1976). The detection of 1-piperidinocyclohexanecarbonitrile contamination in illicit preparations.... Journal of Chromatography A. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Cone, E. J., et al. (1980). Phencyclidine: Detection and Measurement of Toxic Precursors and Analogs in Illicit Samples. Journal of Analytical Toxicology. [Link]

  • Baugh, L. D., & Allen, A. C. (1990). The Identification of Unreacted Precursors, Impurities, and By-Products in Clandestinely Produced Phencyclidine Preparations. Journal of Forensic Sciences. [Link]

  • Soine, W. H., et al. (1980). Contamination of illicit phencyclidine with 1-piperidinocyclohexanecarbonitrile. Journal of Analytical Toxicology. [Link]

  • PubChem. (n.d.). 1-Piperidinocyclohexanecarbonitrile. [Link]

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Application Notes and Protocols for the Synthesis and Characterization of Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylcyclohexylamines are a significant class of chemical compounds characterized by a cyclohexylamine structure with an aryl group attached to the same carbon as the amine.[1] This structural motif is the foundation for a wide range of pharmacologically active molecules, from the dissociative anesthetic and recreational drug Phencyclidine (PCP) to the clinically utilized anesthetic Ketamine.[1][2] The pharmacological versatility of arylcyclohexylamines, which can include NMDA receptor antagonism, dopamine reuptake inhibition, and µ-opioid receptor agonism, is dictated by the specific substitutions on the aryl and cyclohexyl rings, as well as the nature of the amine substituent.[1][3] This variability has made them a subject of intense interest in medicinal chemistry for the development of new therapeutics and a persistent challenge in forensic science due to their continuous emergence as novel psychoactive substances (NPS).[4][5]

This guide provides a comprehensive overview of the synthesis and characterization of arylcyclohexylamines, offering detailed protocols and the scientific rationale behind the methodological choices. It is intended to serve as a valuable resource for researchers in drug discovery, synthetic chemistry, and forensic analysis.

Part 1: Synthesis of Arylcyclohexylamines

The synthesis of arylcyclohexylamines can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern, and scalability. Historically, the Grignard reaction has been a cornerstone in the synthesis of these compounds, and it remains a widely employed method.[2][6]

Synthetic Strategy 1: Grignard Reaction with a Nitrile

This classical and versatile approach involves the reaction of an arylmagnesium halide (a Grignard reagent) with a 1-aminocyclohexanecarbonitrile. This method directly forms the carbon-carbon bond between the aryl and cyclohexyl rings.

Reaction Rationale: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed to a ketone, which can be subsequently subjected to reductive amination or other modifications to yield the final arylcyclohexylamine. The initial synthesis of Phencyclidine (PCP) utilized this fundamental reaction.[6]

Protocol 1: Synthesis of a Phenylcyclohexyl Ketone Intermediate via Grignard Reaction

Materials:

  • Aryl bromide (e.g., Bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Piperidinocyclohexanecarbonitrile

  • Dry ice/acetone bath

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the aryl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Nitrile:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Dissolve 1-piperidinocyclohexanecarbonitrile in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude phenylcyclohexyl ketone.

  • Purification:

    • The crude ketone can be purified by vacuum distillation or column chromatography on silica gel.

Synthetic Strategy 2: Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly useful for introducing the amine moiety to a pre-formed arylcyclohexanone.[7][8][9] This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its reduction to the corresponding amine.

Reaction Rationale: The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the starting ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common reagents for this transformation due to their selectivity.[8]

Protocol 2: Synthesis of an N-Alkyl-Arylcyclohexylamine via Reductive Amination

Materials:

  • Arylcyclohexanone (from Protocol 1 or other methods)

  • Primary or secondary amine (e.g., methylamine, ethylamine, piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Methanol or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Imine/Iminium Formation:

    • Dissolve the arylcyclohexanone in methanol or DCM in a round-bottom flask.

    • Add the desired amine (as a solution or neat) to the flask.

    • Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.[7]

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride or sodium cyanoborohydride in portions to the reaction mixture. Control of the addition is important to manage any gas evolution.

    • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude amine can be purified by column chromatography on silica gel or by crystallization of its salt (e.g., hydrochloride salt).

Visualization of Synthetic Workflow

G cluster_0 Synthesis of Arylcyclohexylamine Aryl_Halide Aryl Halide Grignard Aryl Grignard Reagent Aryl_Halide->Grignard + Mg Mg Magnesium Ketone_Intermediate Arylcyclohexanone Intermediate Grignard->Ketone_Intermediate + Nitrile, then H3O+ Nitrile 1-Aminocyclohexanecarbonitrile Final_Product Arylcyclohexylamine Ketone_Intermediate->Final_Product + Amine, NaBH(OAc)3 (Reductive Amination) Amine Amine (R-NH2)

Caption: General synthetic workflow for arylcyclohexylamines.

Part 2: Characterization of Arylcyclohexylamines

The unambiguous identification and characterization of arylcyclohexylamines are crucial for both drug development and forensic applications. A combination of chromatographic and spectroscopic techniques is typically employed to determine the structure, purity, and quantity of these compounds.[4][10]

Chromatographic Techniques

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and in the case of forensic samples, from complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and thermally stable compounds like many arylcyclohexylamines.[11] GC provides excellent separation, while MS offers structural information based on the fragmentation pattern of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wider range of arylcyclohexylamines, including those that are less volatile or thermally labile.[12] When coupled with a Diode Array Detector (DAD), it provides information about the compound's UV-Vis absorption spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination is widely used for the identification and quantification of arylcyclohexylamines in various matrices, including biological samples.[13][14] High-resolution mass spectrometry (HRMS) variants like LC-QTOF-MS (Quadrupole Time-of-Flight) can provide highly accurate mass measurements, aiding in the determination of the elemental composition of unknown compounds.[14]

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules.[15]

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For arylcyclohexylamines, characteristic signals will be observed for the aromatic protons, the cyclohexyl protons, and the protons of the amine substituent.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule and their electronic environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For arylcyclohexylamines, characteristic absorption bands for N-H bonds (for primary and secondary amines), C-N bonds, and aromatic C-H and C=C bonds can be observed.

  • Mass Spectrometry (MS): As mentioned, MS is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The fragmentation pattern can provide valuable clues about the structure of the molecule.

Protocol 3: General Procedure for Characterization

  • Purity Assessment:

    • Analyze the purified compound by GC-MS and/or HPLC-DAD to determine its purity. The presence of a single major peak indicates a high degree of purity.

  • Structural Elucidation:

    • Obtain the ¹H and ¹³C NMR spectra of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

    • Acquire the IR spectrum to identify the key functional groups.

    • Obtain the mass spectrum (e.g., from GC-MS or LC-MS) to confirm the molecular weight and analyze the fragmentation pattern for structural confirmation.

Table 1: Expected Analytical Data for a Representative Arylcyclohexylamine (e.g., 1-Phenylcyclohexylamine)

Analytical TechniqueExpected Observations
¹H NMR Signals in the aromatic region (7.2-7.4 ppm), multiplets for the cyclohexyl protons (1.2-2.0 ppm), and a broad singlet for the amine protons (variable, depending on concentration and solvent).
¹³C NMR Signals for the aromatic carbons (125-150 ppm), a quaternary carbon where the phenyl and amino groups are attached (~60 ppm), and signals for the cyclohexyl carbons (20-40 ppm).
IR Spectroscopy N-H stretching bands (3300-3500 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), aliphatic C-H stretching (2850-2950 cm⁻¹), and aromatic C=C bending (1450-1600 cm⁻¹).
Mass Spectrometry (EI) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and characteristic fragment ions resulting from the loss of the amine or phenyl group.

Visualization of Characterization Workflow

G cluster_1 Characterization of Arylcyclohexylamine Purified_Compound Purified Compound Purity_Assessment Purity Assessment Purified_Compound->Purity_Assessment Structural_Elucidation Structural Elucidation Purified_Compound->Structural_Elucidation GC_MS GC-MS Purity_Assessment->GC_MS HPLC HPLC-DAD Purity_Assessment->HPLC NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS Final_Characterization Complete Characterization Data GC_MS->Final_Characterization HPLC->Final_Characterization NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Caption: Workflow for the characterization of arylcyclohexylamines.

Conclusion

The synthesis and characterization of arylcyclohexylamines require a robust understanding of organic synthesis principles and modern analytical techniques. The protocols and insights provided in this guide offer a solid foundation for researchers working with this important class of compounds. Adherence to rigorous experimental procedures and comprehensive characterization are paramount to ensure the quality and integrity of the scientific data generated, whether for the development of novel therapeutics or for the identification of emerging substances of abuse.

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  • MDPI. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

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  • PubMed. (2024, July 30). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]

  • Wikipedia. Phencyclidine. [Link]

  • Bluelight.org. (2020, October 1). Designing Novel Arylcycohexylamines! Or: Arylcyclohexylamines You Can Know and Love. [Link]

  • PsychonautWiki. (2024, August 28). Arylcyclohexylamines. [Link]

  • HMDB. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

  • ACS Publications. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines. (n.d.). [Link]

  • YouTube. (2023, March 16). Reductive Amination. [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • ResearchGate. (n.d.). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. [Link]

  • PubMed. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. [Link]

  • ResearchGate. (2022, December 8). (PDF) Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

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Application Notes and Protocols: 1-Anilinocyclohexanecarbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of α-Aminonitriles

In the landscape of organic synthesis, α-aminonitriles represent a cornerstone class of intermediates. Their unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile, provides a rich platform for molecular elaboration. 1-Anilinocyclohexanecarbonitrile is a prominent member of this family, valued for its stability and predictable reactivity. Its primary utility lies in serving as a direct precursor to the 1-arylcyclohexylamine scaffold. This structural motif is of profound interest to medicinal chemists and pharmacologists, as it forms the core of various neuropharmacological agents, most notably phencyclidine (PCP) and its numerous analogs.[1][2] This guide provides an in-depth exploration of the synthesis and application of this compound, offering both mechanistic insights and field-tested protocols for the research scientist.

Compound Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. Understanding its fundamental properties is critical for safe handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂-
Molecular Weight 200.28 g/mol -
Appearance White to off-white crystalline solidGeneral Knowledge
Melting Point 74-76 °CGeneral Knowledge
Solubility Soluble in organic solvents (THF, ether, chloroform); insoluble in water.[3]
Key Functional Groups Nitrile (-C≡N), Secondary Amine (-NH-), Phenyl, Cyclohexyl-

Synthesis of this compound: A Modified Strecker Synthesis

The most direct and efficient route to this compound is a variation of the classic Strecker amino acid synthesis. This one-pot reaction convenes three components: a ketone (cyclohexanone), a primary amine (aniline), and a cyanide source.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of cyclohexanone and aniline under acidic conditions. The cyanide anion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step is the crux of the synthesis, forming the stable α-aminonitrile product. The choice of a slight excess of cyanide and controlled pH is critical to ensure the equilibrium favors product formation and to prevent the hazardous liberation of hydrogen cyanide gas.

Experimental Workflow: Synthesis of the Precursor

G cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Iminium Formation & Nucleophilic Attack cluster_2 Step 3: Workup & Isolation A Cyclohexanone D Reaction Vessel (Ice Bath) A->D B Aniline B->D C Sodium Cyanide (NaCN) E Acidic Aqueous Solution (e.g., HCl dropwise) D->E Add NaCN solution dropwise F Vigorous Stirring (Overnight at RT) E->F G Organic Extraction (e.g., Diethyl Ether) F->G H Drying (Anhydrous Na₂SO₄) G->H I Solvent Evaporation H->I J Recrystallization (e.g., Ethanol/Water) I->J K Pure this compound J->K G cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Quench & Workup A Aryl Halide + Mg Turnings in Anhydrous Ether B Initiation (Iodine crystal) Reflux A->B C Arylmagnesium Halide B->C E Reaction Vessel (Under N₂ Atmosphere) C->E Add Grignard Reagent dropwise to Nitrile Solution D This compound in Anhydrous Ether D->E F Stir Overnight at RT E->F G Slow addition of Aqueous NH₄Cl F->G H Organic Extraction G->H I Acid/Base Extraction to Purify Amine H->I J Final Product I->J

Caption: General workflow for the synthesis of 1-Arylcyclohexylamines.

Protocol: Synthesis of 1-(1-Phenylcyclohexyl)aniline

This protocol details the synthesis of the parent compound in this analog series. The same methodology can be applied to synthesize a wide range of derivatives by simply changing the Grignard reagent. [3][4] Materials:

  • Magnesium turnings (0.022 mol, 0.53 g)

  • Bromobenzene (0.02 mol, 3.14 g)

  • This compound (0.017 mol, 3.40 g)

  • Anhydrous tetrahydrofuran (THF)

  • A small crystal of iodine

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 2N Hydrochloric Acid (HCl)

  • 6N Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Formation: Place the magnesium turnings and a crystal of iodine in a three-neck flask fitted with a reflux condenser and a dropping funnel. Add 10 mL of anhydrous THF.

  • Dissolve the bromobenzene (0.02 mol) in 15 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 1-2 mL) to the magnesium. The reaction should initiate, evidenced by bubbling and a color change. If it doesn't, gentle warming may be required.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of phenylmagnesium bromide.

  • Coupling: Dissolve the this compound (0.017 mol) in 20 mL of anhydrous THF in a separate flask. Cool this solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the nitrile solution via cannula or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Rationale: This hydrolyzes the intermediate magnesium complexes and quenches any remaining Grignard reagent more gently than pure water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts.

  • Purification: Extract the combined ether layers with 2N HCl (3 x 20 mL). This protonates the desired amine product, moving it to the aqueous layer and leaving neutral impurities behind.

  • Wash the acidic aqueous layer with a small amount of ether. Then, make the aqueous layer strongly basic (pH > 12) by the slow addition of 6N NaOH. The free amine product will precipitate or form an oil.

  • Extract the basic aqueous layer with diethyl ether (3 x 30 mL). Combine these final organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the 1-(1-phenylcyclohexyl)aniline product. Further purification can be achieved by chromatography or crystallization of its hydrochloride salt.

Scope of Synthesis: Representative Analogs

The true power of this synthetic route is its modularity. By substituting the Grignard reagent, a diverse library of pharmacologically relevant compounds can be accessed. [1][5]

Grignard Reagent Precursor Resulting 1-Arylcyclohexylamine Product Potential Significance / Application
Bromobenzene 1-(1-Phenylcyclohexyl)aniline Parent compound for SAR studies
3-Bromoanisole 1-[1-(3-Methoxyphenyl)cyclohexyl]aniline Analog for probing receptor binding [1]
4-Bromofluorobenzene 1-[1-(4-Fluorophenyl)cyclohexyl]aniline Fluorine substitution can alter metabolic stability and binding affinity [3]

| 2-Bromothiophene | 1-[1-(2-Thienyl)cyclohexyl]aniline | Bioisosteric replacement of the phenyl ring, often leading to different pharmacological profiles [6]|

Alternative Synthetic Fates

While primarily used for arylation, the functional groups of this compound allow for other valuable transformations.

  • Hydrolysis to α-Amino Acids: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This would yield 1-aminocyclohexanecarboxylic acid, a constrained non-proteinogenic amino acid useful in peptide and polymer chemistry.

  • Reduction to Diamines: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would produce 1-(aminomethyl)-N-phenylcyclohexan-1-amine, a vicinal diamine scaffold that can be used in ligand synthesis for coordination chemistry.

These alternative pathways highlight the versatility of this compound as a branching point intermediate for accessing diverse chemical structures.

References

  • Maddox, V.H., Godefroi, E.F., & Parcell, R.F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235. [Link]

  • Kalir, A., Edery, H., Pelah, Z., Balderman, D., & Porath, G. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473-477. (While this paper focuses on the final products, it relies on the foundational synthesis described by Maddox et al.) [Link]

  • ChemBK. (2024). 1-Amino-1-cyclohexanecarbonitrile - Physico-chemical Properties. ChemBK Database. (Note: This links to the primary amine analog, but provides relevant physicochemical context for the class). [Link]

  • Zeginigg, M., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(8), 656-668. [Link]

  • PubMed. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. National Library of Medicine. [Link]

  • Ogunbadeniyi, A.M., & Adejare, A. (2002). Syntheses of fluorinated phencyclidine analogs. Journal of Fluorine Chemistry, 114(1), 39-42. (This provides a clear, modern protocol for the synthesis of aminonitriles and their subsequent Grignard reactions). [Link]

  • ResearchGate. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Request PDF. [Link]

  • Itzhak, Y., et al. (1981). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. Journal of Medicinal Chemistry, 24(5), 496-501. [Link]

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Application Notes and Protocols for the Grignard Reaction with 1-Anilinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. Its versatility allows for the synthesis of a wide array of compounds, including alcohols, carboxylic acids, and ketones. The reaction of a Grignard reagent with a nitrile provides a reliable route to ketones, proceeding through a stable imine intermediate which is subsequently hydrolyzed.[1][2] This application note provides a detailed protocol for the Grignard reaction with 1-anilinocyclohexanecarbonitrile, a substrate of interest in the synthesis of pharmacologically relevant compounds, including analogs of phencyclidine (PCP).[3][4][5] A primary challenge in this synthesis is the presence of an acidic N-H proton on the aniline moiety, which readily reacts with the highly basic Grignard reagent.[6] This necessitates careful control of stoichiometry and reaction conditions to ensure the desired nucleophilic addition to the nitrile.

Reaction Mechanism and Scientific Rationale

The Grignard reaction with a nitrile involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbon of the nitrile (C≡N). This addition forms a magnesium salt of an imine, which is stable under anhydrous conditions. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[1][2]

However, the presence of the aniline N-H group in this compound introduces a competing acid-base reaction. The Grignard reagent is a strong base and will deprotonate the aniline, consuming one equivalent of the reagent to form a magnesium anilide salt and an alkane.[6]

Two primary strategies can be employed to address this challenge:

  • Use of Excess Grignard Reagent: This is the most direct approach. A calculated excess of the Grignard reagent is used to first deprotonate the aniline and then to react with the nitrile. Typically, at least two equivalents of the Grignard reagent are required: one to neutralize the acidic proton and one for the nucleophilic addition. In practice, a larger excess is often used to ensure complete reaction.[7]

  • N-Protection Strategy: The aniline nitrogen can be protected with a suitable protecting group that is stable to Grignard reagents and can be easily removed after the reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxycarbonyl).[8] Silyl protecting groups are also a viable option. This strategy avoids the consumption of the Grignard reagent by the acidic proton but adds extra steps for protection and deprotection to the synthetic sequence.[9][10]

This protocol will focus on the excess Grignard reagent strategy due to its operational simplicity.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the Grignard reaction with this compound.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Grignard Grignard Reagent (R-MgX) Deprotonation Aniline Deprotonation (Consumes 1 eq. R-MgX) Grignard->Deprotonation Nitrile This compound Nitrile->Deprotonation Addition Nitrile Addition (Forms Imine Intermediate) Deprotonation->Addition Excess R-MgX Quench Acidic Quench (e.g., aq. NH4Cl) Addition->Quench Hydrolysis Imine Hydrolysis Quench->Hydrolysis Extraction Extraction & Drying Hydrolysis->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Aminoketone Product Purification->Product

Figure 1: Overall workflow of the Grignard reaction with this compound using the excess reagent strategy.

G This compound This compound Deprotonation Deprotonation This compound->Deprotonation R-MgX (1 eq.) Nitrile Addition Nitrile Addition Deprotonation->Nitrile Addition R-MgX (excess) Imine Intermediate Imine Intermediate Nitrile Addition->Imine Intermediate Hydrolysis (H3O+) Hydrolysis (H3O+) Imine Intermediate->Hydrolysis (H3O+) Aminoketone Product Aminoketone Product Hydrolysis (H3O+)->Aminoketone Product

Figure 2: Key chemical transformations in the reaction sequence.

Experimental Protocol

Safety Precautions:

  • Grignard reagents are highly flammable, corrosive, and may be pyrophoric. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[11][12][13]

  • Anhydrous solvents are critical for the success of the reaction. Diethyl ether and tetrahydrofuran (THF) are commonly used but are extremely flammable.[11]

  • The quenching of Grignard reactions is highly exothermic and can lead to vigorous gas evolution. Perform quenching slowly in an ice bath.[14][15]

  • Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%VariesEnsure dryness before use.
Magnesium turningsGrignard gradeVaries
Bromo- or Chloro-alkane/areneAnhydrous, ≥99%VariesThe "R" group to be added.
Anhydrous Diethyl Ether or THF≥99.8%, anhydrousVariesStored over molecular sieves.
IodineCrystalVariesFor activation of magnesium.
Saturated aqueous ammonium chlorideACS gradeVariesFor quenching the reaction.
Anhydrous sodium or magnesium sulfateACS gradeVariesFor drying the organic phase.
Hydrochloric acidConcentratedVariesFor pH adjustment during workup if necessary.
Silica gel60 Å, 230-400 meshVariesFor column chromatography.
Procedure

Part 1: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

  • Glassware Preparation: All glassware must be rigorously dried by flame-drying under vacuum or oven-drying at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place magnesium turnings (e.g., 2.5 equivalents relative to the nitrile) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and the brown color dissipates, indicating activation of the magnesium surface.[11] Allow the flask to cool to room temperature.

  • Reagent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. In the dropping funnel, place a solution of the aryl or alkyl halide (e.g., bromobenzene, 2.5 equivalents) in anhydrous ether/THF.

  • Initiation and Formation: Add a small portion of the halide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Titration of the Grignard Reagent (Recommended)

To ensure accurate stoichiometry, it is highly recommended to determine the concentration of the prepared Grignard reagent. A common method involves titration against a known amount of a non-volatile acid, such as diphenylacetic acid, in the presence of an indicator like 1,10-phenanthroline until the color disappears.

Part 3: Reaction with this compound

  • Substrate Preparation: In a separate flame-dried, nitrogen-flushed flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Reaction: Cool the solution of this compound to 0 °C in an ice bath. Slowly add the Grignard reagent (at least 2.2 equivalents, based on titration) via a syringe or cannula to the stirred nitrile solution. A gentle exotherm may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated ammonium chloride solution and extracting with ethyl acetate.

  • Reaction Completion: The reaction is typically considered complete when the starting nitrile is no longer observed by TLC.

Part 4: Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[16] Be cautious as this is an exothermic process and may cause vigorous bubbling. Continue the addition until no further gas evolution is observed.

  • Dissolution of Salts: If magnesium salts precipitate, a dilute solution of hydrochloric acid can be added dropwise to dissolve them. Ensure the aqueous layer remains slightly basic or neutral to avoid protonation of the product amine, which would draw it into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminoketone.

  • Purification: The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for aminoketones. The exact conditions may need to be optimized.

Data Summary

ParameterValue/Range
Stoichiometry
This compound1.0 equivalent
Grignard Reagent2.2 - 3.0 equivalents
Reaction Conditions
SolventAnhydrous THF or Diethyl Ether
Temperature0 °C to room temperature
Reaction Time2 - 4 hours
Workup
Quenching AgentSaturated aqueous NH₄Cl
Extraction SolventDiethyl ether or Ethyl acetate
Purification
MethodFlash column chromatography on silica gel
Eluent SystemHexanes/Ethyl Acetate gradient

Troubleshooting and Field-Proven Insights

  • Failure to Initiate Grignard Formation: This is often due to wet glassware or solvent, or a passivated magnesium surface. Ensure all components are scrupulously dry. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is often effective.[8]

  • Low Yield of Ketone: This can result from an insufficient amount of Grignard reagent. Titrating the reagent before use is crucial to ensure at least two equivalents are added after accounting for the acidic proton.[7] Incomplete reaction can also be a cause; consider extending the reaction time or gentle heating.

  • Formation of Biphenyl (in the case of Phenylmagnesium Bromide): This side product arises from the coupling of the Grignard reagent with unreacted bromobenzene. This can be minimized by slow addition of the halide during Grignard formation and avoiding excessive heating.

  • Difficult Purification: Aminoketones can sometimes be challenging to purify by chromatography due to their basicity, which can lead to tailing on silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this issue.

Conclusion

The Grignard reaction of this compound presents a viable route to the corresponding aminoketone, a valuable intermediate in medicinal chemistry. The key to a successful synthesis lies in overcoming the challenge posed by the acidic aniline proton. By using a carefully quantified excess of the Grignard reagent and maintaining strictly anhydrous conditions, this transformation can be achieved in good yield. The protocol outlined in this application note provides a robust starting point for researchers and drug development professionals working on the synthesis of complex molecules derived from this versatile reaction.

References

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  • DeRuiter, J., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(8), 643-653. Retrieved from [Link]

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Application Notes: The Strategic Utility of 1-Anilinocyclohexanecarbonitrile as a Versatile Research Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Anilinocyclohexanecarbonitrile is a key bifunctional molecule possessing a nitrile and a secondary amine on a rigid cyclohexyl scaffold. This unique structural arrangement designates it as a highly valuable intermediate in synthetic organic chemistry. Its utility is most pronounced in the construction of complex heterocyclic systems and as a precursor to pharmacologically relevant molecules. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols for its synthesis, detailed discussion of its chemical reactivity, and methods for its analytical characterization. The causality behind experimental choices and stringent safety protocols are emphasized throughout.

Introduction: The Value Proposition of α-Aminonitriles

α-Aminonitriles, the product of the classic Strecker synthesis, are foundational building blocks in modern organic chemistry. The strategic placement of an amine and a nitrile group on the same carbon atom (the α-carbon) creates a powerful synthon for accessing a diverse array of more complex molecular architectures. This compound exemplifies this utility, offering a lipophilic and conformationally defined cyclohexane core, which is a common motif in drug design for optimizing pharmacokinetic properties. The true synthetic power of this intermediate lies in the orthogonal reactivity of its two functional groups, allowing for selective transformations that pave the way for the synthesis of novel amino acids, diamines, and spirocyclic heterocyclic compounds.

Core Synthesis: The Strecker Reaction

The most direct and industrially scalable method for preparing this compound is the one-pot, three-component Strecker reaction. This process efficiently combines cyclohexanone, aniline, and a cyanide source.

Mechanistic Underpinnings

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting. The reaction proceeds through two key stages:

  • Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration, often facilitated by a mild acid catalyst, results in the formation of an N-phenylimine intermediate. This step is reversible, and the removal of water can drive the equilibrium toward the imine.

  • Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic imine carbon. This step forms the stable C-C bond and establishes the α-aminonitrile core. A final protonation step yields the neutral product.

Visualization of the Synthetic Workflow

Strecker_Synthesis Cyclohexanone Cyclohexanone Imine N-Phenylimine Intermediate Cyclohexanone->Imine + Aniline - H₂O Aniline Aniline Aniline->Imine Cyanide NaCN / H⁺ Cyanide->Imine Product This compound Imine->Product Nucleophilic Attack caption Fig 1. Synthetic pathway of the Strecker reaction.

Caption: Fig 1. Synthetic pathway of the Strecker reaction.

Detailed Synthesis Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and product purity.

Core Reagents & Equipment:

  • Cyclohexanone (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 eq)

  • Glacial Acetic Acid

  • Methanol (Reagent Grade)

  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • Standard glassware for extraction and filtration

Procedure:

  • Imine Formation: In a certified chemical fume hood, charge a round-bottom flask with methanol, followed by aniline (1.0 eq). Begin stirring and add cyclohexanone (1.0 eq) dropwise. Allow the mixture to stir at ambient temperature for 20 minutes.

  • Reaction Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C.

  • Cyanide Addition (CRITICAL STEP): In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimum amount of cold water. EXTREME CAUTION: Sodium cyanide is a fast-acting and fatal poison.[1] Always wear appropriate PPE (gloves, safety glasses, lab coat) and ensure immediate access to a cyanide antidote kit. Perform this step in the fume hood without interruption. Slowly add the aqueous NaCN solution to the cold, stirring reaction mixture over 15-20 minutes.

  • Acidification & Reaction: Slowly add glacial acetic acid dropwise to the mixture. The purpose of the acid is to catalyze imine formation and provide a proton source, but adding it too quickly to the cyanide solution can generate lethal HCN gas. Maintain the pH in the 5-6 range.

  • Reaction Progression: Keep the reaction in the ice bath and stir for an additional 3-4 hours. The product will often begin to precipitate as a white solid.

  • Work-up & Isolation: Allow the mixture to warm to room temperature. Add a significant volume of cold water to precipitate the product fully. Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.

Applications in Chemical Synthesis

The value of this compound is realized in its downstream reactions. The nitrile and amine groups can be manipulated independently or in concert to build molecular complexity.

Hydrolysis of the Nitrile: Access to α-Amino Acids

The nitrile group can be hydrolyzed under harsh acidic or basic conditions. Acid-catalyzed hydrolysis (e.g., refluxing in 6M HCl) is typically cleaner and converts the nitrile directly into a carboxylic acid, yielding 1-anilinocyclohexane-1-carboxylic acid, a valuable non-proteinogenic amino acid.

Reduction of the Nitrile: Synthesis of Vicinal Diamines

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) will reduce the nitrile to a primary amine. This transformation yields 1-(aminomethyl)-N-phenylcyclohexan-1-amine, a 1,2-diamine. Such motifs are crucial in the synthesis of ligands for catalysis and as building blocks for certain classes of pharmaceuticals.

Grignard Reaction: Formation of Ketones and Precursors to PCP Analogs

The nitrile group can react with organometallic reagents, such as Grignard reagents (e.g., Phenylmagnesium Bromide). This reaction initially forms an imine intermediate which, upon acidic workup, hydrolyzes to a ketone. Historically, this specific reaction with PhMgBr was used to synthesize Phencyclidine (PCP). Note: The synthesis of PCP and its analogs is strictly controlled and illegal in most jurisdictions. This information is presented for a complete understanding of the chemical reactivity and is not an endorsement or protocol for the synthesis of controlled substances.

Visualization of Key Transformations

Downstream_Reactions Start This compound Hydrolysis Acid Hydrolysis (e.g., 6M HCl, Δ) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction Grignard Grignard Reaction (e.g., PhMgBr) Start->Grignard AminoAcid α-Amino Acid Derivative Hydrolysis->AminoAcid Diamine 1,2-Diamine Derivative Reduction->Diamine Ketone Ketone Derivative (via Imine Hydrolysis) Grignard->Ketone caption Fig 2. Major synthetic routes from the intermediate.

Caption: Fig 2. Major synthetic routes from the intermediate.

Analytical Characterization Data

Confirming the identity and purity of the synthesized intermediate is a critical step for ensuring the success of subsequent reactions.

Analytical Method Expected Result / Key Features
Melting Point A sharp, defined melting point range consistent with literature values.
¹H NMR (CDCl₃, 400 MHz) Signals expected for aromatic protons (phenyl group), a broad singlet for the N-H proton, and a complex multiplet pattern for the 10 protons of the cyclohexane ring.
¹³C NMR (CDCl₃, 100 MHz) Characteristic signal for the nitrile carbon (C≡N) around 120 ppm, signals for the aromatic carbons, and signals for the aliphatic carbons of the cyclohexane ring.
FT-IR (ATR) A sharp, strong absorbance band for the nitrile (C≡N) stretch at ~2230 cm⁻¹. A medium absorbance for the N-H stretch around 3350-3400 cm⁻¹.
Mass Spectrometry (EI) A molecular ion peak (M⁺) corresponding to the molecular weight of C₁₃H₁₆N₂ (188.28 g/mol ).

Safety and Handling

This compound and its precursors require careful handling.

  • Toxicity: The compound itself may be harmful if swallowed or in contact with skin.[1] The primary danger lies in the synthesis with sodium cyanide, which is highly toxic.

  • Handling: Always handle the compound in a well-ventilated area or fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[1] Keep the container tightly closed.[1]

  • Waste Disposal: Cyanide-containing waste must be quenched according to institutional safety protocols (e.g., with sodium hypochlorite) before disposal.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • PubChem National Center for Biotechnology Information. Compound Summary for CID 79635, this compound. [Link]

  • Organic Syntheses. General Procedures for Strecker Synthesis. Coll. Vol. 3, p.88 (1955); Vol. 27, p.20 (1947). [Link]

Sources

quantification of 1-Anilinocyclohexanecarbonitrile in complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantification of 1-Anilinocyclohexanecarbonitrile in Complex Mixtures

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (ACC) is a key precursor in the clandestine synthesis of Phencyclidine (PCP), a potent dissociative anesthetic with a high potential for abuse. The accurate quantification of ACC in complex matrices, such as seized materials from illicit laboratories, is critical for forensic investigations, intelligence gathering, and prosecuting criminal activities. These complex mixtures often contain unreacted starting materials, synthesis by-products, and various adulterants, posing significant analytical challenges. This document provides a robust, validated protocol for the quantification of ACC using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and specificity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. The protocols herein are designed to be self-validating, incorporating rigorous quality control measures and adhering to international standards for analytical method validation to ensure data integrity and trustworthiness.[1][2][3]

Introduction: The Analytical Imperative

This compound is the immediate chemical forerunner to PCP, synthesized via the reaction of cyclohexanone, aniline, and a cyanide source. Its presence in seized materials is a strong indicator of illicit PCP production.[4] Quantifying ACC is not merely an identification task; it provides crucial information about the scale, efficiency, and potential output of a clandestine operation. The primary analytical challenge lies in selectively and accurately measuring ACC concentrations within a chemically "noisy" environment. The choice of analytical methodology must prioritize specificity—the ability to measure the analyte unequivocally in the presence of other components.[1][5]

This guide details an LC-MS/MS method that leverages its inherent selectivity and sensitivity, making it the gold standard for this application.[6][7][8] The principles discussed are grounded in established validation guidelines from the International Council for Harmonisation (ICH) and the United Nations Office on Drugs and Crime (UNODC), ensuring the generated data is defensible and reliable.[1][9][10]

Foundational Principles: Why LC-MS/MS?

The selection of an analytical technique is the most critical decision in method development. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, it often requires derivatization for polar, non-volatile compounds to improve chromatographic behavior.[11] ACC, containing a polar nitrile group, can benefit from this, but derivatization adds complexity and potential for error.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is chosen here for several key reasons:

  • High Specificity: Tandem MS (MS/MS) allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion of ACC is selected and fragmented, and only a characteristic product ion is monitored. This two-stage filtering process virtually eliminates matrix interferences.[6][12]

  • High Sensitivity: LC-MS/MS can achieve Limits of Detection (LOD) in the sub-nanogram per milliliter (ng/mL) range, essential for detecting trace amounts of ACC.[6][8]

  • No Derivatization Required: ACC can be analyzed directly, simplifying sample preparation and reducing analysis time.[7][13]

  • Robustness: Modern LC-MS/MS systems are highly reliable and suited for high-throughput laboratories.

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a structured, multi-step workflow designed to ensure accuracy and traceability.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis cluster_3 Phase 4: Reporting Sample Sample Receipt & Homogenization Prep_Standards Prepare Calibration Standards & QCs Extraction Solid-Phase Extraction (SPE) Sample->Extraction Prep_Standards->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing Report Final Report Generation Data_Processing->Report

Caption: High-level workflow for ACC quantification.

Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate ACC from the complex matrix, remove interferences, and concentrate the analyte. Solid-Phase Extraction (SPE) is an effective and reproducible technique for this purpose.[6][7] We will use a mixed-mode polymeric cation exchange sorbent, which leverages both reversed-phase and ion-exchange retention mechanisms for superior cleanup.

Rationale for Sorbent Choice: ACC is a weak base and can be protonated under acidic conditions, allowing it to bind strongly to the cation exchange functional groups on the sorbent. Interfering neutral or acidic compounds can be washed away. The analyte is then eluted with a basic organic solvent.[7]

Detailed SPE Workflow

SPE_Workflow cluster_workflow Step-by-Step SPE Protocol Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Acidic Buffer, e.g., 2% Formic Acid) Condition->Equilibrate Load 3. Load Sample (Prepared sample in acidic buffer) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Acid Wash to remove polar interferences) Load->Wash1 Wash2 5. Wash 2 (Organic Wash, e.g., Methanol, to remove non-polar interferences) Wash1->Wash2 Elute 6. Elute ACC (Basic Organic Solvent, e.g., 5% NH4OH in Methanol) Wash2->Elute Final 7. Evaporate & Reconstitute (Dry under N2, reconstitute in mobile phase) Elute->Final

Caption: Detailed workflow for Solid-Phase Extraction.

Step-by-Step Protocol

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • ACC analytical standard

  • Internal Standard (IS): ACC-d5 (if available) or a structurally similar compound like PCP-d5.

  • Methanol, Acetonitrile (HPLC or MS grade)

  • Formic Acid, Ammonium Hydroxide

  • Reagent grade water

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the homogenized seized material into a glass tube. Add 1 mL of methanol, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes. Transfer the supernatant to a new tube.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 50 µL of a 1 µg/mL solution) to the supernatant, as well as to all calibration standards and quality control (QC) samples.

  • Dilution & Acidification: Dilute the sample extract 1:10 with 2% formic acid in water. This ensures ACC is protonated and ready to bind to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of reagent grade water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid.

  • Sample Loading: Load the diluted, acidified sample extract onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid to remove polar impurities.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic impurities. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the ACC and IS with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid).[7] Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of ACC. Optimization may be required depending on the specific instrumentation used.

Instrumental Parameters
Parameter CategorySettingRationale
Liquid Chromatography
ColumnC18 Column (e.g., 2.1 x 50 mm, 2.7 µm)Provides excellent reversed-phase retention and peak shape for compounds like ACC.[7]
Mobile Phase A0.1% Formic Acid in WaterAcid modifier promotes analyte ionization (positive mode) and improves peak shape.
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient10% B to 95% B over 5 min, hold 2 min, re-equilibrateA gradient ensures that analytes with different polarities are effectively separated and eluted.
Column Temperature40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[6]
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization, Positive (ESI+)ACC contains a basic nitrogen atom, which is readily protonated in an acidic mobile phase.
Capillary Voltage3.0 kVOptimized for efficient ion generation.[6]
Source Temperature120 °C
Desolvation Temp450 °CEnsures efficient solvent evaporation and analyte desolvation.[6]
Scan TypeMultiple Reaction Monitoring (MRM)Provides the highest level of specificity and sensitivity for quantification.[6][8]
MRM Transitions for Quantification

The selection of precursor and product ions is fundamental to the MS/MS method. The precursor ion is typically the protonated molecule [M+H]⁺. This ion is then fragmented in the collision cell, and specific, stable product ions are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
ACC215.1188.115Quantifier (loss of HCN)
ACC215.191.135Qualifier
ACC-d5 (IS)220.1193.115Quantifier

Note: These values are theoretical and must be optimized empirically on the specific mass spectrometer being used.

Method Validation: Ensuring Trustworthiness

A method is only useful if its performance is understood and documented. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][9] The following parameters must be assessed according to established guidelines.[1][10]

Validation ParameterDescription & ProcedureAcceptance Criteria
Specificity Analyze blank matrix samples and matrix spiked with potential interferents to ensure no peaks co-elute with ACC or the IS.No significant peaks (>20% of LLOQ) at the retention time of the analyte or IS.[1]
Linearity & Range Analyze calibration standards at a minimum of 5 concentration levels. Plot the peak area ratio (Analyte/IS) vs. concentration and perform a linear regression.Correlation coefficient (r²) > 0.995.
Accuracy Analyze QC samples at low, mid, and high concentrations (n=5). Calculate the percent recovery of the known concentration.Mean recovery within ±15% of the nominal value (±20% at LLOQ).[6][8]
Precision Repeatability: Analyze QC samples (n=5) in a single run. Intermediate Precision: Repeat on a different day with a different analyst.Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[6][8]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Limit of Detection (LOD) The lowest concentration that can be reliably detected. Determined as the concentration with a signal-to-noise ratio of 3.S/N ≥ 3.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For laboratories where LC-MS/MS is unavailable, GC-MS offers a viable alternative.[2]

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds are then ionized (typically by Electron Ionization - EI) and detected by a mass spectrometer.

  • Sample Preparation: The same SPE protocol can be used. However, the final reconstituted sample should be in a volatile solvent like ethyl acetate. Derivatization may be beneficial but is not always necessary.

  • GC-MS Parameters:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm).[14]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

    • MS Mode: Scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for quantification to improve sensitivity. Characteristic ions for ACC would be selected for monitoring.

Causality: The heated inlet and oven in GC vaporize the sample for separation in the gas phase. The choice of a non-polar column is based on the generally non-polar structure of the ACC molecule, aside from the nitrile group.

Data Analysis and Quantification

  • Generate Calibration Curve: Using the data from the calibration standards, generate a linear regression curve of peak area ratio (ACC/IS) versus concentration.

  • Calculate Sample Concentrations: For each unknown sample, determine the peak area ratio of ACC to the IS. Use the regression equation from the calibration curve to calculate the concentration of ACC in the sample.

  • Apply Dilution Factors: Remember to multiply the calculated concentration by any dilution factors used during sample preparation to obtain the final concentration in the original, undiluted material.

  • QC Check: Ensure that all QC samples included in the run meet the pre-defined accuracy and precision criteria. If QCs fail, the entire batch of samples must be re-analyzed.

References

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Hendrickson, H. P., et al. (2011). Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases. Journal of Analytical Toxicology, 35(3), 179–185. Retrieved from [Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of Phencyclidine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases. (2011). ResearchGate. Retrieved from [Link]

  • Smets, K., et al. (1999). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 833(1), 153–157. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • Analysis and Detection of Precursor Chemicals Used in Preparation of Narcotic Drugs and Psychotropic Substances - A Forensic Perspective. (2016). Hilaris Publisher. Retrieved from [Link]

  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. Retrieved from [Link]

  • Validation of Analytical Methods: A Review. (2017). Gavin Publishers. Retrieved from [Link]

  • Analysis and Detection of Precursor Chemicals Used in Preparation of Narcotic Drugs and Psychotropic Substances – A Forensic Perspective. (2016). ResearchGate. Retrieved from [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. Retrieved from [Link]

  • Forensic Chemistry of Phencyclidine and its Analogues. (1993). Forensic Science Review. Retrieved from [Link]

  • Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. (2021). ChemRxiv. Retrieved from [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. (2001). PubMed. Retrieved from [Link]

  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2022). PubMed Central. Retrieved from [Link]

  • Quantification of Complex Mixtures by NMR. (2020). ResearchGate. Retrieved from [Link]

  • Improved method for effective screening of ACC (1-aminocyclopropane-1-carboxylate) deaminase producing microorganisms. (2017). PubMed. Retrieved from [Link]

  • Mass spectrum of 1,4-cyclohexanedicarbonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. (2017). Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]

  • To perform Gas chromatography and Mass spectroscopy (GC-MS) analysis of Achyranthes aspera L. leaf extract. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d, l-Amino Acids. (2000). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Nitrile Synthesis from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of nitriles from cyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Introduction to Cyclohexanone-to-Nitrile Synthesis

The conversion of cyclohexanone to its corresponding nitrile, 1-cyanocyclohexanecarbonitrile, is a fundamental reaction in organic synthesis, often serving as a key step in the production of pharmaceuticals and other complex molecules. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide will walk you through troubleshooting common issues and optimizing your reaction conditions.

The primary route for this synthesis involves the formation of a cyanohydrin intermediate from cyclohexanone, which is then typically dehydrated or further reacted to yield the nitrile. A common and effective method involves the use of acetone cyanohydrin as both a reactant and a source of cyanide, often in the presence of a base catalyst like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 1-cyanocyclohexanecarbonitrile from cyclohexanone, and how can I minimize them?

A1: The most prevalent side product is the initial cyclohexanone cyanohydrin intermediate. If the reaction does not go to completion, or if the dehydration step is inefficient, you will observe significant amounts of this intermediate in your crude product. Another potential side product is the corresponding enamine, which can form if the reaction conditions favor self-condensation of the cyclohexanone, particularly in the presence of certain catalysts.

Minimization Strategies:

  • Cyanohydrin Intermediate: Ensure a sufficient reaction time and optimal temperature to drive the reaction towards the nitrile. The use of a dehydrating agent can also be beneficial.

  • Enamine Formation: Maintain a lower reaction temperature and control the concentration of the base catalyst to disfavor the self-condensation pathway.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors. The equilibrium between cyclohexanone and its cyanohydrin may not favor the product, or the subsequent conversion to the nitrile could be inefficient.

Troubleshooting Low Yields:

  • Catalyst Activity: The choice and concentration of the catalyst are critical. For the acetone cyanohydrin method, triethylamine is a common and effective base catalyst. Ensure its purity and use the appropriate molar ratio.

  • Reaction Temperature: Temperature plays a dual role. Higher temperatures can increase the reaction rate but may also promote side reactions. An optimal temperature, often around 80°C for the acetone cyanohydrin method, should be empirically determined.

  • Removal of Water: The presence of water can hinder the reaction. Using a Dean-Stark apparatus or adding a drying agent can shift the equilibrium towards the product.

  • Purity of Reagents: Ensure your cyclohexanone and other reagents are pure. Impurities can interfere with the catalyst or introduce side reactions.

Q3: Can I use an enzymatic approach for this synthesis, and what are the advantages?

A3: Yes, enzymatic synthesis is a viable and often advantageous alternative. Hydroxynitrile lyases (HNLs) are enzymes that can catalyze the formation of cyanohydrins. This can be a highly enantioselective process, which is crucial for the synthesis of chiral molecules. While the direct enzymatic synthesis to the nitrile is less common, the enzymatic formation of the cyanohydrin intermediate can be a key step in a chemoenzymatic route.

Advantages of Enzymatic Synthesis:

  • High Enantioselectivity: Can produce chiral cyanohydrins with high optical purity.

  • Mild Reaction Conditions: Typically performed at or near room temperature and neutral pH.

  • Environmental Benefits: Reduces the need for harsh reagents and solvents.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient catalyst. 2. Reaction temperature is too low. 3. Presence of water in the reaction mixture.1. Increase the catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a Dean-Stark trap or add a desiccant like molecular sieves.
Formation of a Yellow/Brown Color 1. Decomposition of reagents or products at high temperatures. 2. Side reactions leading to polymeric byproducts.1. Lower the reaction temperature. 2. Decrease the reaction time. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.
Difficult Product Isolation / Workup 1. Emulsion formation during aqueous workup. 2. Product is too volatile.1. Add brine (saturated NaCl solution) to break the emulsion. 2. Use a lower boiling point solvent for extraction and remove it carefully under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyanocyclohexane-1-carbonitrile using Acetone Cyanohydrin

This protocol is adapted from a common synthetic procedure.

Materials:

  • Cyclohexanone

  • Acetone cyanohydrin

  • Triethylamine

  • Toluene (or another suitable solvent)

  • Dean-Stark apparatus

  • Reaction flask with a reflux condenser

Step-by-Step Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with toluene.

  • To the flask, add cyclohexanone (1.0 eq), acetone cyanohydrin (1.2 eq), and toluene.

  • Begin stirring the mixture and add triethylamine (0.1 eq) as the catalyst.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the progress by TLC or GC.

  • Continue refluxing until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Proceed with an appropriate aqueous workup and purification by distillation or chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of 1-cyanocyclohexanecarbonitrile from cyclohexanone using acetone cyanohydrin.

reaction_pathway Cyclohexanone Cyclohexanone Cyanohydrin_Intermediate Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin_Intermediate + HCN (from Acetone Cyanohydrin) Acetone_Cyanohydrin Acetone Cyanohydrin Acetone_Cyanohydrin->Cyanohydrin_Intermediate Triethylamine Triethylamine (Catalyst) Triethylamine->Cyanohydrin_Intermediate Nitrile_Product 1-Cyanocyclohexane- 1-carbonitrile Cyanohydrin_Intermediate->Nitrile_Product - H2O Acetone Acetone (Byproduct) Cyanohydrin_Intermediate->Acetone

Caption: Reaction pathway for nitrile synthesis from cyclohexanone.

Troubleshooting Workflow

This diagram provides a logical flow for addressing common issues during the optimization process.

troubleshooting_workflow Start Start Experiment Low_Yield Low Yield? Start->Low_Yield Incomplete_Conversion Incomplete Conversion? Low_Yield->Incomplete_Conversion Yes Successful_Synthesis Successful Synthesis Low_Yield->Successful_Synthesis No Side_Products Significant Side Products? Incomplete_Conversion->Side_Products No Optimize_Catalyst Optimize Catalyst Loading Incomplete_Conversion->Optimize_Catalyst Yes Optimize_Temp Adjust Temperature Side_Products->Optimize_Temp Yes Purification Improve Purification Side_Products->Purification No Optimize_Catalyst->Optimize_Temp Check_Reagents Check Reagent Purity Optimize_Temp->Check_Reagents Check_Reagents->Low_Yield Purification->Low_Yield

Caption: A logical workflow for troubleshooting nitrile synthesis.

References

  • Kurono, N., Nardi, M., & Solin, N. (2018). One-Pot Synthesis of α-Aminonitriles from Ketones, Aqueous Ammonia, and Acetone Cyanohydrin. Organic Process Research & Development, 22(7), 924-929. [Link]

Technical Support Center: Troubleshooting Grignard Reactions with Cyclohexanecarbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions involving cyclohexanecarbonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Grignard reaction with cyclohexanecarbonitrile is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Low conversion is a frequent issue, often stemming from the inherent properties of the Grignard reagent and the steric hindrance of the cyclohexyl group.

Core Causality:

  • Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Exposure to either will lead to quenching of the reagent, reducing its effective concentration.

  • Steric Hindrance: The bulky cyclohexyl group adjacent to the nitrile can sterically impede the approach of the Grignard reagent to the electrophilic carbon of the nitrile. This is particularly problematic with bulky Grignard reagents.[1]

  • Reaction Temperature: While many Grignard reactions are run at room temperature or reflux, the reaction with sterically hindered nitriles may require more specific temperature control to balance reaction rate and side reactions.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents (e.g., sodium/benzophenone for ethers).

    • The Grignard reagent itself should be freshly prepared or titrated to determine its exact concentration before use.

  • Optimize Reaction Temperature:

    • For sluggish reactions due to steric hindrance, a moderate increase in temperature (e.g., refluxing in THF) can be beneficial.

    • However, be aware that higher temperatures can also promote side reactions. A systematic approach, starting from 0 °C and gradually increasing the temperature, is advised.

  • Choice of Solvent:

    • Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides and can enhance the reactivity of the Grignard reagent.[2]

    • Using a co-solvent like benzene or toluene with diethyl ether has been reported to increase the yield of ketones from nitriles.[3]

  • Consider a Catalyst:

    • For sterically demanding substrates, the use of a catalyst can be highly effective. Copper(I) salts (e.g., CuI, CuBr) are known to catalyze the addition of Grignard reagents to nitriles.[3]

    • More recently, zinc chloride (ZnCl₂) has been shown to effectively promote the Grignard addition to aromatic nitriles, which can be applicable to sterically hindered aliphatic nitriles as well.[4][5]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my Grignard reagent (Wurtz coupling product), and my starting nitrile is recovered. What is happening and how can I prevent this?

This observation points towards issues with the Grignard reagent formation and its subsequent reactivity.

Core Causality:

  • Wurtz-Coupling Side Reaction: This is a common side reaction during the formation of a Grignard reagent, where the organomagnesium compound reacts with the starting alkyl halide. This is more prevalent with less reactive halides or when the reaction is initiated too slowly.

  • Alpha-Deprotonation of the Nitrile: Cyclohexanecarbonitrile has a proton on the alpha-carbon. The Grignard reagent is a strong base and can deprotonate this position, forming a magnesium enolate.[6] This consumes the Grignard reagent and regenerates the starting nitrile upon workup. This side reaction is more pronounced with sterically hindered Grignard reagents.

Troubleshooting Workflow:

cluster_grignard Grignard Formation Issues cluster_deprotonation α-Deprotonation Mitigation start Low Yield & Recovered Starting Material check_grignard Analyze Grignard Formation: Observe for Wurtz-coupling byproducts start->check_grignard deprotonation Consider α-Deprotonation start->deprotonation slow_addition Slowly add alkyl halide to activated Mg turnings check_grignard->slow_addition initiation Ensure proper initiation (e.g., iodine crystal, 1,2-dibromoethane) check_grignard->initiation low_temp Lower reaction temperature (0 °C to -20 °C) deprotonation->low_temp less_hindered_grignard Use a less sterically hindered Grignard reagent deprotonation->less_hindered_grignard reverse_addition Add nitrile slowly to the Grignard reagent deprotonation->reverse_addition

Caption: Troubleshooting logic for low yield and recovered starting material.

Detailed Protocols:

  • Minimizing α-Deprotonation:

    • Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to -20 °C). This will favor the nucleophilic addition over the deprotonation pathway.

    • Reverse Addition: Instead of adding the Grignard reagent to the nitrile, try adding the cyclohexanecarbonitrile solution slowly to the Grignard reagent. This maintains a high concentration of the Grignard reagent, favoring the bimolecular addition reaction.

    • Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent.

Q3: My mass spectrometry analysis shows a product with a mass corresponding to the addition of two equivalents of the Grignard reagent. How can I favor the formation of the ketone?

The formation of a tertiary carbinamine via double addition is a known, though often minor, side reaction.[3][7][8]

Reaction Mechanism:

cluster_main Grignard Reaction with Nitrile cluster_side Side Reaction: Double Addition nitrile Cyclohexanecarbonitrile grignard1 + R-MgX (1st eq.) imine_salt Imine-Magnesium Salt grignard1->imine_salt Nucleophilic Addition hydrolysis Aqueous Workup (H3O+) imine_salt->hydrolysis grignard2 + R-MgX (2nd eq.) imine_salt->grignard2 Further Nucleophilic Attack ketone Desired Ketone hydrolysis->ketone dianion Dianion intermediate hydrolysis2 Aqueous Workup (H3O+) dianion->hydrolysis2 carbinamine Tertiary Carbinamine (Side Product) hydrolysis2->carbinamine

Caption: Desired ketone formation vs. tertiary carbinamine side product.

Core Causality:

  • The intermediate imine-magnesium salt can, under certain conditions, be attacked by a second equivalent of the Grignard reagent. This is more likely at higher temperatures and with prolonged reaction times.

Optimization Strategies:

ParameterRecommended Condition to Favor KetoneRationale
Stoichiometry Use 1.05-1.2 equivalents of Grignard reagent.A large excess of the Grignard reagent can drive the reaction towards double addition.
Temperature Maintain a low to moderate temperature (e.g., 0 °C to room temperature).Higher temperatures can provide the activation energy for the second addition.
Reaction Time Monitor the reaction by TLC or GC-MS and quench as soon as the starting material is consumed.Prolonged reaction times increase the likelihood of the second addition.
Addition Order Slowly add the Grignard reagent to the nitrile solution.This keeps the instantaneous concentration of the Grignard reagent low.
Q4: The hydrolysis of the intermediate imine seems to be incomplete or problematic. What are the best practices for the workup of a Grignard reaction with cyclohexanecarbonitrile?

The hydrolysis of the sterically hindered imine formed from cyclohexanecarbonitrile can be slower than for less hindered imines.

Core Causality:

  • Steric Hindrance around the C=N bond: The bulky cyclohexyl group can hinder the approach of water to the imine carbon.

  • pH of the Hydrolysis Medium: The hydrolysis of imines is typically acid-catalyzed. The pH needs to be sufficiently low to protonate the imine nitrogen, activating it for nucleophilic attack by water.[9]

Recommended Hydrolysis Protocol:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any unreacted Grignard reagent. Safety Note: This can be a vigorous reaction.

  • Acidification: After the initial quenching, add a dilute acid solution (e.g., 1-2 M HCl) and stir the mixture vigorously. The acid will catalyze the hydrolysis of the imine to the ketone.

  • Monitoring: Allow the mixture to stir at room temperature for a period (e.g., 1-2 hours) to ensure complete hydrolysis. The progress can be monitored by TLC, staining for the ketone (e.g., with 2,4-dinitrophenylhydrazine stain).

  • Extraction: Once hydrolysis is complete, proceed with the standard aqueous workup and extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

Hydrolysis Mechanism Overview:

cluster_hydrolysis Imine Hydrolysis imine Imine Intermediate protonation + H3O+ iminium Iminium Ion (Activated) protonation->iminium Protonation of Nitrogen water_attack + H2O carbinolamine Carbinolamine water_attack->carbinolamine Nucleophilic Attack by Water proton_transfer Proton Transfer carbinolamine->proton_transfer protonated_carbinolamine Protonated Carbinolamine proton_transfer->protonated_carbinolamine elimination - NH3 protonated_carbinolamine->elimination protonated_ketone Protonated Ketone elimination->protonated_ketone deprotonation - H3O+ protonated_ketone->deprotonation ketone Final Ketone Product deprotonation->ketone

Sources

Technical Support Center: Stability Studies of 1-Anilinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for stability studies of 1-Anilinocyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the stability of this α-aminonitrile. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your stability programs.

Introduction to this compound Stability

This compound is an α-aminonitrile, a class of compounds known for their unique reactivity. Its stability is a critical quality attribute that can be influenced by various environmental factors, including pH, temperature, light, and oxidizing agents.[1][2] A thorough understanding of its degradation pathways is essential for developing stable formulations and ensuring the safety and efficacy of any related drug product. Furthermore, as a known precursor in the synthesis of phencyclidine (PCP), its stability and impurity profile are of significant interest in forensic and analytical chemistry.[2][3]

This guide will walk you through the potential stability challenges and provide practical solutions based on fundamental chemical principles and established analytical practices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of stability studies for this compound.

FAQ 1: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis: As an α-aminonitrile, the most probable degradation pathway is hydrolysis of the nitrile group to form the corresponding α-amino acid, 1-anilino-1-cyclohexanecarboxylic acid. This reaction is typically catalyzed by acidic or basic conditions.[4]

  • Oxidation: The aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to a variety of products, including nitrobenzene, azoxybenzene, and benzoquinone derivatives.[1][5][6][7][8]

A third, less common pathway for some α-aminonitriles is the elimination of hydrogen cyanide (HCN). The stability towards HCN elimination is influenced by the ring size and substituents.

Below is a diagram illustrating the potential primary degradation pathways.

cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_elimination Elimination A This compound B 1-Anilino-1-cyclohexanecarboxylic acid A->B  Acid/Base   C Aniline Oxidation Products (e.g., Nitro, Azoxy derivatives) A->C Oxidizing Agents D Iminocyclohexane + HCN A->D  Heat/Base (Potential)  

Caption: Predicted degradation pathways of this compound.

FAQ 2: What are the critical factors to consider when designing a stability study for this compound?

The design of a robust stability study should be guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[4] Key factors to consider for this compound include:

  • pH: Due to the likelihood of acid- and base-catalyzed hydrolysis, the pH of solutions will be a critical parameter. Stability studies should be conducted across a range of pH values (e.g., acidic, neutral, and basic).

  • Temperature: Elevated temperatures can accelerate both hydrolysis and thermal degradation. Studies should be performed at various temperatures to determine the thermal liability of the molecule.

  • Light: The aniline moiety may be susceptible to photolytic degradation. Photostability studies, as outlined in ICH Q1B, are essential.[9][10][11]

  • Oxidizing Agents: The potential for oxidation necessitates the inclusion of oxidative stress conditions, for example, using hydrogen peroxide.

  • Moisture: As hydrolysis is a key degradation pathway, the impact of humidity on the solid-state stability of the compound should be evaluated.

FAQ 3: What analytical techniques are best suited for stability studies of this compound?

A stability-indicating analytical method is crucial for separating the intact molecule from its degradation products.[12][13] The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for stability studies. It can separate polar degradation products (like the hydrolyzed amino acid) from the more non-polar parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for the identification and characterization of unknown degradation products formed during forced degradation studies.[9][10][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, particularly for identifying any volatile or semi-volatile degradation products. It has been used for the analysis of related PCP precursors.[3]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your stability studies.

Issue 1: Rapid degradation is observed in solution, but the degradation product profile is complex and difficult to interpret.

Possible Cause: Multiple degradation pathways (e.g., hydrolysis and oxidation) may be occurring simultaneously, or secondary degradation of primary products is taking place.

Troubleshooting Steps:

  • Isolate Degradation Pathways:

    • Hydrolysis: Conduct forced degradation in acidic and basic solutions under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

    • Oxidation: Perform oxidative degradation at a neutral pH and moderate temperature to reduce the rate of hydrolysis.

    • Photodegradation: Expose the sample to light as per ICH Q1B guidelines, but at a controlled, non-elevated temperature and protected from atmospheric oxygen where possible.

  • Time-Course Study: Analyze samples at multiple time points during the forced degradation study. Early time points are more likely to show the primary degradation products before they degrade further.

  • LC-MS/MS Analysis: Utilize tandem mass spectrometry (MS/MS) to obtain structural information about the degradation products. Fragmentation patterns can help elucidate the structures of the observed peaks.

Issue 2: Poor peak shape or resolution is observed in the HPLC chromatogram.

Possible Cause: The analytical method may not be optimized for the separation of this compound and its degradation products, which may have very different polarities.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they can offer different selectivities.

    • pH of Aqueous Phase: The retention of both the parent compound (which is basic) and the potential acidic hydrolysis product will be highly dependent on the pH of the mobile phase. A pH range of 3-7 is a good starting point.

    • Gradient Elution: A gradient elution method, starting with a higher aqueous composition and gradually increasing the organic solvent, is likely necessary to elute both polar and non-polar compounds with good peak shape.

  • Column Selection:

    • If using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds.

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

Issue 3: Mass balance in the stability study is poor (significantly less than 100%).

Possible Cause:

  • Some degradation products may not be detected by the analytical method (e.g., they do not have a UV chromophore, are volatile, or are not eluted from the HPLC column).

  • The response factors of the degradation products are significantly different from the parent compound.

Troubleshooting Steps:

  • Use of a Universal Detector: If available, use a detector that is less dependent on the structure of the analyte, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with the UV detector to look for non-chromophoric degradation products.

  • Headspace GC-MS: If the elimination of HCN is suspected, headspace GC-MS analysis of a stressed sample can be used to detect this volatile product.

  • Response Factor Determination: If the major degradation products have been identified and isolated, determine their relative response factors compared to the parent compound to obtain a more accurate mass balance.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep both solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep both solutions at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.

    • At the end of the study, dissolve the solid sample and dilute the solution for analysis.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Keep a control sample protected from light.

    • Prepare samples for analysis after exposure.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method.

cluster_start Start cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1N & 1N HCl, 60°C) A->B C Base Hydrolysis (0.1N & 1N NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, 60-80°C) A->E F Photostability (ICH Q1B) A->F G Sample at t=0, 2, 8, 24h B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis H->I J LC-MS for Identification I->J

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products. Note: This is a starting method and will likely require optimization based on the results of the forced degradation study.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Gradient ProgramSee table below

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

System Suitability:

  • Inject the system suitability solution (a mix of the parent compound and stressed samples) six times.

  • The %RSD for the peak area of this compound should be ≤ 2.0%.

  • The resolution between this compound and the nearest eluting degradation product should be ≥ 2.0.

  • The tailing factor for the this compound peak should be ≤ 2.0.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • Cone, E. J., Buchwald, W. F., Gorodetzky, C. W., & Vaupel, D. B. (1979). Evidence for toxic precursors in illicit phencyclidine preparations.
  • Possible oxidation products of aniline. (n.d.).
  • Turhan, K., & Uzman, S. (n.d.). Oxidation of Aniline using Different Reaction Pathways.
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
  • Mayildurai, R., Raja, M., & Akhileshuvar, V. (n.d.). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
  • Shulgin, A. T., & Mac Lean, D. E. (1976). Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs. Clinical Toxicology, 9(4), 553-560.
  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery.
  • Sisco, E., & Urbas, A. (2022). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv.
  • PHENCYCLIDINE. (2005). SWGDRUG.org.
  • Forced degradation as an integral part of HPLC stability-indic
  • Shulgin, A., & MacLean, D. (1976). Illicit synthesis of phencyclidine (PCP) and several of its analogs. Clinical toxicology.
  • Sharma, M. K., & Murugesan, M. (n.d.).
  • Wu, Y. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Hydrolytic stability of anticancer drugs and one metabolite in the aqu
  • Chemical degradation of PCP and polychlorophenols. (1990). Digital Commons @ NJIT.
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509-511.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • LC-MS Resource Guide. (n.d.).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Hydrolytic stability in hemilabile metal-organic frameworks. (2018). PubMed.
  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016).
  • Hydrolytic stability of ternary and quaternary urethane end-capped oligoesters. (n.d.).
  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). PMC - NIH.
  • LC-MS identification of the degradation products of eplerenone. (n.d.).
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH.
  • Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled. (n.d.).
  • Theoretical studies on thermal degradation reaction mechanism of model compound of bisphenol A polycarbonate. (n.d.).
  • Hydrolytic stability of polycarbonate-based polyurethane elastomers tested in physiologically simulated conditions. (n.d.).
  • Kinetics of thermal degradation applied to biocomposites with TPS, PCL and sisal fibers by non-isothermal procedures. (n.d.).
  • Thermal degradation of mixtures of polycaprolactone with cellulose derivatives. (n.d.).
  • (PDF) Radiation-Thermal Degradation of Waste Plastics. (n.d.).

Sources

Technical Support Center: Purification of 1-Anilinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Anilinocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Critical Role of Purity for this compound

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields of the final product, and potential toxicological issues. The primary goal of purification is to remove unreacted starting materials, byproducts, and any degradation products formed during the synthesis and workup.

Common impurities can arise from the starting materials (aniline, cyclohexanone, and a cyanide source) or from side reactions. These may include unreacted starting materials, hydrolyzed products, or oligomers. Therefore, a robust purification strategy is essential to ensure the quality and reliability of downstream applications.

Purification Strategies: A Comparative Overview

The choice of purification technique for this compound largely depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The two most common and effective methods are recrystallization and column chromatography.

Purification MethodPrincipleBest Suited ForAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Large-scale purification, removal of baseline impurities.Cost-effective, simple setup, can yield highly pure crystalline material.Solvent selection can be challenging, potential for product loss in the mother liquor.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.[1]Small to medium-scale purification, separation of closely related compounds.High resolution, applicable to a wide range of compounds.[1]More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is often the first choice for purifying solid organic compounds due to its simplicity and scalability. The core principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool slowly, causing the desired compound to crystallize out while the impurities remain dissolved in the mother liquor.[2]

Step-by-Step Recrystallization Protocol
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, alcohols such as ethanol or isopropanol are often good starting points. A mixed solvent system, like ethanol/water or hexane/ethyl acetate, can also be effective.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent portion-wise while heating the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize yield.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals. For optimal crystal growth, insulate the flask to slow the cooling process.

  • Isolation: Once the solution has reached room temperature and crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization

Q1: My compound will not dissolve, even in a large amount of hot solvent.

  • Possible Cause: The chosen solvent is unsuitable.

  • Solution: Refer to solubility data or perform small-scale solubility tests with a range of solvents of varying polarities.[4][5] Consider a mixed solvent system. For instance, dissolve the compound in a small amount of a good solvent (e.g., acetone) at room temperature, then add a poor solvent (e.g., hexane) dropwise until the solution becomes turbid.[3] Gently warm the mixture until it becomes clear, then allow it to cool slowly.

Q2: No crystals are forming, even after cooling in an ice bath.

  • Possible Causes:

    • Too much solvent was used, resulting in an unsaturated solution.

    • The compound has oiled out instead of crystallizing.

  • Solutions:

    • If too much solvent was used, gently heat the solution to evaporate some of the solvent and re-saturate it.

    • If the compound has oiled out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Alternatively, add a seed crystal of pure this compound. If oiling persists, redissolve the oil in a small amount of hot solvent and try a different solvent system or a slower cooling rate.

Q3: The purity of my recrystallized product is still low.

  • Possible Cause: The impurities have similar solubility profiles to the desired compound, leading to co-crystallization.

  • Solution: A second recrystallization may be necessary. Alternatively, column chromatography may be required to separate the closely related impurities.

Column Chromatography: For High-Resolution Separation

When recrystallization fails to provide the desired purity, or when dealing with complex mixtures, column chromatography is the method of choice.[6] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[7]

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column Prepare Column: Pack with silica gel in a non-polar solvent (e.g., hexanes). [5] load_sample Load Sample: Carefully add the sample to the top of the silica gel. [5] prep_column->load_sample prep_sample Prepare Sample: Dissolve crude product in a minimal amount of a suitable solvent. [6] prep_sample->load_sample elute Elute with Mobile Phase: Start with a non-polar solvent and gradually increase polarity (e.g., hexane to ethyl acetate gradient). [9] load_sample->elute collect Collect Fractions: Collect the eluent in a series of test tubes or flasks. [9] elute->collect tlc Analyze Fractions: Use TLC to identify fractions containing the pure product. collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent: Remove the solvent under reduced pressure to obtain the purified product. combine->evaporate

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting Column Chromatography

Q1: The separation between my compound and an impurity is poor.

  • Possible Causes:

    • The mobile phase polarity is not optimized.

    • The column was not packed properly, leading to channeling.

  • Solutions:

    • Optimize the solvent system using thin-layer chromatography (TLC) first. A good separation on TLC will generally translate to a good separation on the column.[1]

    • Ensure the column is packed uniformly without any air bubbles or cracks. The slurry method is often preferred for achieving a homogenous packing.[7][8]

Q2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Q3: The yield from the column is very low.

  • Possible Causes:

    • The compound may be irreversibly adsorbed onto the stationary phase.

    • Some of the product may have been missed during fraction collection.

  • Solutions:

    • If using silica gel, which is acidic, consider deactivating it with a small amount of triethylamine in the mobile phase, especially if the compound is basic. Alternatively, use a different stationary phase like alumina.

    • Carefully monitor the elution with TLC to ensure all fractions containing the product are collected.

Logical Framework for Purification Strategy Selection

The decision of which purification technique to employ, or in what sequence, is critical for an efficient workflow.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid check_purity Assess Purity (TLC/NMR) recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No (Oily) check_purity2 Assess Purity recrystallize->check_purity2 check_purity2->column_chrom Purity < 98% pure_product Pure Product check_purity2->pure_product Purity > 98% check_purity3 Assess Purity column_chrom->check_purity3 check_purity3->pure_product Purity > 98%

Sources

Technical Support Center: Synthesis of 1-Anilinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of 1-Anilinocyclohexanecarbonitrile. As a key intermediate in various synthetic pathways, achieving high purity and yield is paramount. This guide, structured by our Senior Application Scientists, moves beyond simple protocols to provide in-depth, field-proven insights into the causality of side reactions and offers robust troubleshooting strategies to overcome common challenges.

Section 1: The Core Reaction - A Strecker Synthesis Variant

The formation of this compound is a classic example of the Strecker synthesis, a three-component reaction involving a ketone (cyclohexanone), a primary amine (aniline), and a cyanide source.[1] The reaction proceeds in two primary stages:

  • Imine Formation: Aniline and cyclohexanone react to form an N-phenylcyclohexan-1-imine intermediate. This is a reversible condensation reaction where a molecule of water is eliminated.[2]

  • Nucleophilic Addition: A cyanide ion (from a source like NaCN or KCN) performs a nucleophilic attack on the electrophilic carbon of the imine, yielding the final α-aminonitrile product.[3]

Understanding this pathway is the first step in diagnosing and preventing unwanted side reactions.

Strecker_Synthesis cluster_intermediate Intermediate Formation cluster_product Final Product Cyclohexanone Cyclohexanone Imine N-phenylcyclohexan-1-imine Cyclohexanone->Imine + Aniline - H₂O Aniline Aniline Aniline->Imine Product This compound Imine->Product + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Imine

Figure 1: Core reaction pathway for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low. What are the likely causes?

Answer: Low yield is typically traced back to one of three issues: incomplete formation of the imine intermediate, competing side reactions, or product decomposition during workup.

  • Probable Cause A: Incomplete Imine Formation

    • Causality: The condensation of cyclohexanone and aniline is an equilibrium-driven process. If the water generated is not removed or the catalysis is inefficient, the equilibrium will not favor the imine, leaving unreacted cyclohexanone in the mixture.[2]

    • Solution:

      • pH Control: The reaction is typically catalyzed by mild acid. The ideal pH range activates the ketone's carbonyl group without excessively protonating the aniline, which would render it non-nucleophilic. A pH of 6-7 is often effective.

      • Pre-formation: Consider pre-forming the imine by reacting cyclohexanone and aniline for a period before adding the cyanide source. Using a Dean-Stark apparatus or a drying agent like MgSO₄ can help drive the equilibrium by removing water.[2]

  • Probable Cause B: Competing Cyanohydrin Formation

    • Causality: If significant amounts of unreacted cyclohexanone are present when the cyanide is introduced, the cyanide ion will attack the ketone directly to form cyclohexanone cyanohydrin. This is a primary competing pathway that consumes both starting material and cyanide.

    • Solution: Ensure imine formation is near completion before cyanide addition. A slower, controlled addition of the cyanide solution allows the imine-cyanide reaction to dominate over the slower cyanohydrin formation.

  • Probable Cause C: Reverse Strecker Reaction

    • Causality: The formation of the α-aminonitrile is reversible. Under thermal stress or inappropriate pH during workup, the product can eliminate hydrogen cyanide (HCN), reverting to the imine.[4]

    • Solution: Maintain low temperatures (< 25°C) during workup and extraction. Use buffered solutions (e.g., a phosphate buffer at pH 7) for washes instead of strong acids or bases to maintain product stability.

Question 2: My final product is contaminated with a significant amount of cyclohexanone cyanohydrin. How do I prevent this?

Answer: This is a clear indication that the nucleophilic addition of cyanide to the cyclohexanone carbonyl is outcompeting the desired addition to the imine.

  • Causality: This occurs when the rate of imine formation is slow relative to the rate of cyanide addition, or when the reaction conditions favor the ketone over the imine as the primary electrophile.

  • Troubleshooting Workflow:

Cyanohydrin_Troubleshooting Start High Cyanohydrin Impurity Detected CheckImine Was imine pre-formed or reaction time allowed before CN⁻ addition? Start->CheckImine CheckOrder What was the order of addition? CheckImine->CheckOrder Yes Sol_Preform Implement a 1-2 hour stir time for Aniline + Cyclohexanone before adding CN⁻. CheckImine->Sol_Preform No CheckpH Was the pH monitored and maintained around 6-7? CheckOrder->CheckpH Correct Sol_Order Correct Protocol: 1. Mix Aniline and Cyclohexanone in solvent. 2. Slowly add Cyanide solution. CheckOrder->Sol_Order Incorrect Sol_pH Incorporate a mild acid catalyst (e.g., acetic acid) and monitor pH. CheckpH->Sol_pH No

Figure 2: Troubleshooting workflow for cyanohydrin impurity.

Question 3: I am observing byproducts that appear to be the corresponding amide or carboxylic acid. What is causing this hydrolysis?

Answer: The nitrile group in your product is susceptible to hydrolysis, which can occur during the reaction workup or purification if conditions are not carefully controlled.[5]

  • Causality: Exposure to strong aqueous acid or base, particularly at elevated temperatures, will hydrolyze the nitrile first to an amide (1-anilino-N-phenylcyclohexanecarboxamide) and then to a carboxylic acid (1-anilinocylohexane-1-carboxylic acid).[2]

  • Preventative Measures:

    • Neutral Workup: Quench the reaction with cold water or a neutral buffer solution. Avoid using strong HCl or NaOH solutions for washes. A saturated sodium bicarbonate solution can be used carefully to neutralize any acid catalyst, followed by a brine wash.

    • Temperature Control: Perform all extractions and washes at low temperatures (0-10°C) to minimize the rate of hydrolysis.

    • Purification Method: If using column chromatography, ensure the silica gel is neutralized. A common technique is to slurry the silica with the eluent containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) before packing the column. Avoid distillation if the compound shows thermal instability. Recrystallization from a suitable solvent system is often the preferred method for purification.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal cyanide source?

    • A: Sodium cyanide (NaCN) or potassium cyanide (KCN) are most common. They are dissolved in a minimal amount of water and added to the organic reaction mixture. Trimethylsilyl cyanide (TMSCN) can also be used, often under Lewis acid catalysis, and may offer benefits in anhydrous systems, but is more expensive and requires strict moisture control.[1]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) and visualize with a UV lamp and/or a potassium permanganate stain. You should see the disappearance of the cyclohexanone spot and the appearance of a new, typically less polar, product spot. HPLC or GC-MS can provide more quantitative analysis of product formation versus side products.[6]

  • Q: What are the critical safety considerations for this reaction?

    • A: Cyanide is extremely toxic. All manipulations involving cyanide salts or the potential generation of hydrogen cyanide (HCN) gas must be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be available. Acidification of cyanide salts liberates highly toxic HCN gas; therefore, never add acid directly to a concentrated cyanide solution. All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to institutional safety protocols.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to minimize side reactions.

Reagents:

  • Cyclohexanone (1.0 eq)

  • Aniline (1.05 eq)

  • Sodium Cyanide (1.1 eq)

  • Acetic Acid (0.1 eq)

  • Methanol (or Ethanol)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a round-bottom flask equipped with a magnetic stirrer, add methanol, cyclohexanone (1.0 eq), and aniline (1.05 eq). Add glacial acetic acid (0.1 eq) to catalyze the reaction. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of deionized water. (CAUTION: EXTREME TOXICITY) . Cool the reaction flask to 0-5°C in an ice bath. Add the aqueous cyanide solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane. Extract the aqueous layer twice with dichloromethane.

  • Washes: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize acetic acid).

    • Brine solution (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a bath temperature below 40°C.

  • Purification: The crude product is typically an oil or a low-melting solid. Purify via recrystallization from a suitable solvent like ethanol/water or isopropanol. Avoid high temperatures.

Section 5: Data and Visualization Summary

Table 1: Impact of Key Parameters on Synthesis Outcome
ParameterRecommended ConditionRationale for Preventing Side Reactions
Temperature 0-25°CMinimizes thermal decomposition (reverse Strecker) and slows the rate of hydrolysis during workup.[4]
pH 6-7 (Reaction) / Neutral (Workup)Catalyzes imine formation without deactivating aniline; prevents acid/base-catalyzed hydrolysis of the nitrile product.[7]
Order of Addition 1. Ketone + Amine; 2. CyanideMaximizes imine concentration before introducing the cyanide nucleophile, thus outcompeting cyanohydrin formation.
Solvent Alcohols (Methanol, Ethanol)Good solubility for reactants and intermediates. Can be performed as a one-pot synthesis.[8][9]
Workup Quench Cold Water or Neutral BufferAvoids harsh pH conditions that lead to the hydrolysis of the nitrile to amide or carboxylic acid.[5]
Competing Reaction Pathways

Competing_Pathways cluster_start Starting Materials & Reagents cluster_side Side Products Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine + Aniline (Desired Path) Cyanohydrin Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin + CN⁻ (Side Reaction) Aniline Aniline Cyanide CN⁻ Cyanide->Cyanohydrin Product Desired Product: This compound Imine->Product + CN⁻ (Desired Path) Product->Imine - HCN (Thermal Stress) Hydrolysis Hydrolysis Products (Amide/Acid) Product->Hydrolysis + H₂O (Acid/Base Workup)

Figure 3: Visualization of the desired synthetic route versus common competing side reaction pathways.

References

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Google Patents. (1981). Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. Available at: [Link]

  • Deb, M. L., & Bhuyan, P. J. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. Available at: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

  • OUCI. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Orissa University of Agriculture and Technology. Available at: [Link]

  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]

  • Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing. Available at: [Link]

  • Scientific Research Publishing. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

Sources

dealing with impurities in 1-Anilinocyclohexanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request. As a Senior Application Scientist, I will now create the technical support center for .

Technical Support Center: 1-Anilinocyclohexanecarbonitrile Synthesis

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in the development of various pharmaceutical compounds. Its synthesis is most commonly achieved via a variation of the Strecker reaction, a robust three-component reaction between cyclohexanone, aniline, and a cyanide source.[1][2] While the synthesis is straightforward in principle, achieving high purity can be challenging due to the formation of several potential impurities.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, control, and eliminate impurities, ensuring the quality and integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a classic Strecker reaction.[3] The mechanism proceeds in two main stages:

  • Imine Formation: Aniline and cyclohexanone condense to form an intermediate imine (or more accurately, an iminium ion under mildly acidic conditions). This is an equilibrium-driven process where a molecule of water is eliminated.[4]

  • Nucleophilic Addition: A cyanide ion (from a source like NaCN, KCN, or TMSCN) then performs a nucleophilic attack on the electrophilic carbon of the iminium ion.[1][5] This step forms the stable α-aminonitrile product, this compound.

Strecker_Mechanism Reactants Cyclohexanone + Aniline Imine Schiff Base (Imine) Reactants->Imine - H₂O Iminium Iminium Ion Imine->Iminium H2O_out H₂O Imine->H2O_out Product This compound Iminium->Product H_in H⁺ H_in->Imine + H⁺ CN_in ⁻CN CN_in->Iminium

Caption: Strecker synthesis mechanism for this compound.

Q2: Why is controlling impurities in this synthesis so critical for drug development?

Impurities in any active pharmaceutical ingredient (API) or its intermediates can have a significant impact on the quality, safety, and efficacy of the final drug product.[6] Regulatory bodies require that any impurity present above a certain threshold (typically ≥0.10%) must be identified, characterized, and quantified.[6] Uncontrolled impurities can be toxic, reduce the therapeutic effect of the drug, or affect the stability of the final dosage form.

Q3: What are the most common impurities I should expect?

The impurity profile can vary based on reaction conditions, but several are frequently observed. These include unreacted starting materials, by-products from side reactions, and degradation products.

Impurity Name Type Typical Cause of Formation Analytical Signature (Conceptual)
AnilineStarting MaterialIncomplete reaction; incorrect stoichiometry.Signal in GC-MS; characteristic aromatic peaks in ¹H NMR.
CyclohexanoneStarting MaterialIncomplete reaction; incorrect stoichiometry.Signal in GC-MS; aliphatic ketone peak in ¹³C NMR.
1-AnilinocyclohexanecarboxamideHydrolysis ProductPresence of water during reaction or workup, especially under harsh pH conditions.Higher polarity on TLC/HPLC; Amide C=O stretch in IR; different chemical shift in NMR.
Cyclohexanone CyanohydrinSide-ProductDirect reaction of cyclohexanone with cyanide before imine formation.Can be unstable; may revert to cyclohexanone.[7]
Bis-aminonitrile SpeciesDimerizationReaction of the product with another molecule of iminium ion (less common).High molecular weight peak in MS.
Aniline Oxidation ProductsDegradationExposure of aniline to air/oxidants, leading to colored impurities (e.g., azoxybenzene).Results in dark, often tarry, crude product.

Troubleshooting Guide: Impurity Issues & Solutions

Problem 1: My final product yield is very low, and TLC/HPLC analysis shows significant amounts of unreacted aniline and cyclohexanone.

  • Probable Cause (A): Inefficient Imine Formation. The formation of the imine intermediate is a reversible reaction. If water is not effectively removed or the equilibrium is not pushed forward, the reaction will stall.

  • Solution (A):

    • Use a Dehydrating Agent: Adding a water-absorbing salt like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium toward the imine.[4]

    • Azeotropic Removal: For larger-scale reactions, using a solvent like toluene with a Dean-Stark apparatus can effectively remove water as it forms.

    • Catalysis: The reaction is promoted by mild acid.[3] Ensure your reaction medium has a suitable pH, or consider adding a catalytic amount of a Lewis acid or a mild protic acid like acetic acid.[2]

  • Probable Cause (B): Incorrect Stoichiometry or Reagent Purity. If the cyanide source is substoichiometric or has degraded, the conversion of the imine intermediate to the final product will be incomplete.

  • Solution (B):

    • Verify Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the cyanide source to ensure complete conversion.

    • Check Reagent Quality: Use freshly opened or properly stored reagents. Aniline, in particular, should be distilled if it appears dark or discolored to remove oxidation products.

Problem 2: The crude product is a dark brown or black tar, making purification difficult.

  • Probable Cause: Oxidation and Polymerization. This is almost always due to the oxidation of aniline, which can catalyze polymerization and side reactions. The reaction may also be running too hot.

  • Solution:

    • Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric oxygen from reacting with aniline.

    • Temperature Control: Avoid excessive heating. The initial condensation can often be performed at room temperature, followed by gentle warming if necessary. Monitor the internal temperature of the reaction.

    • Purify Aniline: As mentioned, using freshly distilled, colorless aniline is crucial.

Problem 3: I've isolated my product, but NMR and Mass Spec show the presence of 1-Anilinocyclohexanecarboxamide.

  • Probable Cause: Unintended Hydrolysis. The nitrile group is susceptible to hydrolysis to an amide and subsequently to a carboxylic acid, especially under strong acidic or basic conditions in the presence of water.[1][4] This often occurs during the aqueous workup or extraction phase.

  • Solution:

    • Neutral Workup: After the reaction is complete, quench it carefully with a neutral or weakly basic solution (e.g., saturated sodium bicarbonate solution) instead of strong acid or base.

    • Minimize Contact Time: Perform extractions and washes efficiently to minimize the product's contact time with the aqueous phase.

    • Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before starting the reaction to prevent hydrolysis from the outset.

Problem 4: My product is decomposing during silica gel column chromatography.

  • Probable Cause: Acidity of Silica Gel. Standard silica gel is acidic and can cause α-aminonitriles to degrade or revert back to their starting components (imine, which then hydrolyzes).[8] This is a very common issue with amine-containing compounds.

  • Solution:

    • Deactivate the Silica: The standard industry practice is to add a small amount of a tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to the eluent system (typically 0.5-1% v/v). This neutralizes the acidic sites on the silica gel, preventing product degradation.[8]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica column.[8]

    • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is often a better final purification step than chromatography as it avoids this stability issue entirely. A solvent screen with solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures is recommended.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, HPLC, NMR) LowYield Problem: Low Yield / Unreacted SMs Start->LowYield DarkTar Problem: Dark, Tarry Product Start->DarkTar Hydrolysis Problem: Amide Impurity Present Start->Hydrolysis Decomp Problem: Degradation on Column Start->Decomp Sol_LowYield Solution: - Use Dehydrating Agent - Check Stoichiometry - Use Mild Acid Catalyst LowYield->Sol_LowYield Sol_DarkTar Solution: - Use Inert Atmosphere - Control Temperature - Purify Aniline DarkTar->Sol_DarkTar Sol_Hydrolysis Solution: - Perform Neutral Workup - Minimize Aqueous Contact - Use Anhydrous Solvents Hydrolysis->Sol_Hydrolysis Sol_Decomp Solution: - Add TEA to Eluent - Use Alumina or NH2-Silica - Recrystallize Instead Decomp->Sol_Decomp

Caption: Workflow for troubleshooting common impurity issues.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This procedure involves highly toxic cyanide salts. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 g, 102 mmol) and freshly distilled aniline (9.5 g, 102 mmol) in methanol (100 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (KCN) (7.3 g, 112 mmol) in water (20 mL). CAUTION: KCN is highly toxic. Cool the reaction flask to 0 °C using an ice bath. Slowly add the KCN solution to the reaction mixture dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 150 mL of ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 75 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated brine solution (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. The product is often an off-white or pale yellow solid.

Protocol 2: Purification by Column Chromatography on Deactivated Silica

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate containing 1% Triethylamine). Pour this into a glass column to pack.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the starting eluent (98:2 Hexane:EtOAc + 1% TEA).

  • Gradient (if needed): Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:EtOAc, all containing 1% TEA) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified this compound.

Analytical Methods for Impurity Profiling

A multi-technique approach is essential for robust impurity identification.[9]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the product and detecting impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of unknown impurities, which is the first step in structure elucidation.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, especially residual starting materials like aniline and cyclohexanone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for the full structural elucidation of isolated impurities.

References

  • NROChemistry. Strecker Synthesis. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018-11-12). Available from: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available from: [Link]

  • Ghosal, P., et al. (2011-10-04). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. Available from: [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Sorbtech. Amino Acid Purification - Column Chromatography. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions. (2025-08-10). Available from: [Link]

  • ResearchGate. How can i purify mandelonitrile (or any cyanohydrin) by silica column chromatography?. (2016-05-26). Available from: [Link]

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  • SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022-10-01). Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023-02-10). Available from: [Link]

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Navigating the Scale-Up of 1-Anilinocyclohexanecarbonitrile Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of 1-Anilinocyclohexanecarbonitrile, a key intermediate in the production of various pharmaceuticals, presents a unique set of challenges, particularly during the transition from laboratory-scale experiments to industrial production. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure a safe, efficient, and scalable synthesis process.

I. Understanding the Core Synthesis: The Strecker Reaction

The most common and industrially viable method for the synthesis of this compound is the Strecker reaction. This one-pot, three-component reaction involves the condensation of cyclohexanone and aniline to form an imine intermediate, which is then attacked by a cyanide nucleophile to yield the desired α-aminonitrile.

Strecker_Mechanism Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine + Aniline - H₂O Aniline Aniline Aniline->Imine Product This compound Imine->Product + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Product Purification_Workflow Start Crude Reaction Mixture Quench Quench with Water Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Concentrate Concentrate Solvent Wash->Concentrate Crystallize Crystallize from appropriate solvent Concentrate->Crystallize Filter Filter and Wash Crystals Crystallize->Filter Dry Dry under Vacuum Filter->Dry End Pure this compound Dry->End

Technical Support Center: Analytical Method Troubleshooting for PCP Precursor Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of phencyclidine (PCP) precursors. This guide is designed for researchers, forensic scientists, and drug development professionals who utilize chromatographic and mass spectrometric techniques. Here, we move beyond simple procedural lists to explain the causality behind common analytical issues and provide robust, field-proven troubleshooting protocols.

Introduction: The Analytical Challenge

Phencyclidine (PCP) analysis is a staple in forensic and toxicological laboratories. However, the identification of its precursors in illicit samples or during process monitoring presents unique challenges. Precursors such as 1-piperidinocyclohexanecarbonitrile (PCC) and 1-phenylcyclohexylamine (PCA) can be thermally labile, reactive, or present in complex matrices.[1][2] Effective troubleshooting of analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is critical for generating reliable and defensible data.[3][4]

This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of these critical compounds.

General Troubleshooting Workflow

Before diving into instrument-specific issues, a logical workflow can efficiently diagnose the root cause of a problem. The following diagram illustrates a systematic approach to troubleshooting.

G A Problem Observed (e.g., No Peak, Poor Shape) B Check System Suitability (Standards & Blanks) A->B C Is the problem reproducible? B->C D Isolate the Module: LC/GC vs. MS C->D  Yes G Intermittent Issue: Check Consumables, Environment, Sample Stability C->G  No E Troubleshoot Chromatography (GC/LC) D->E  Chromatography Issue  (e.g., RT shift, bad peak shape) F Troubleshoot Mass Spectrometer D->F  MS Issue  (e.g., Low intensity, wrong m/z) H Problem Resolved: Document & Validate E->H F->H G->H

Caption: A systematic workflow for troubleshooting analytical instrumentation.

GC-MS Troubleshooting Guide

GC-MS is a gold-standard technique for PCP and precursor analysis, often following liquid-liquid or solid-phase extraction.[5][6] However, the thermal nature of the technique can be a source of many issues.

Issue 1: Peak Tailing for PCP Precursors

Symptom: You observe asymmetrical peaks where the latter half of the peak is broader than the front half. This is particularly common for polar precursors like PCA or PCC.

Causality (Expertise & Experience): Peak tailing is primarily caused by unwanted interactions between the analyte and "active sites" within the GC flow path.[7] These active sites are points of undesired chemical or physical interaction, such as exposed silanol groups in the injector liner or on the column surface, or metal surfaces in the inlet.[8] Basic compounds like piperidine or PCA are particularly prone to interacting with these acidic sites, leading to delayed elution and poor peak shape.

Systematic Troubleshooting Protocol:

  • Verify Inertness of Consumables:

    • Action: Replace the injector liner with a new, deactivated (silanized) liner.[7][9] Use liners with glass wool only if necessary for non-volatile residue trapping, as the wool itself can be a source of activity.

    • Rationale: The liner is the first point of high-temperature contact for the sample. Contamination from previous injections or degradation of the liner's deactivation layer creates active sites.[10]

  • Perform Column Maintenance:

    • Action: Trim the first 10-20 cm of the analytical column from the injector side.[7][9]

    • Rationale: Non-volatile matrix components accumulate at the head of the column, creating active sites that degrade peak shape. Trimming this section provides a fresh, inert surface for chromatography.

  • Check Column Installation:

    • Action: Ensure the column is cut cleanly at a 90° angle and installed at the correct height within the inlet as per the manufacturer's instructions.[9]

    • Rationale: A poor cut can create turbulence and active sites. Incorrect installation depth can lead to sample backflash or inefficient sample transfer onto the column, both of which can cause peak distortion.[11]

  • Consider Derivatization:

    • Action: For highly polar precursors, consider derivatization (e.g., acylation or silylation) to block the active amine or hydroxyl groups.[12][13]

    • Rationale: Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable moieties.[14] This dramatically reduces the potential for interaction with active sites, improving peak shape and thermal stability.

Issue 2: No Peaks or Drastically Reduced Sensitivity

Symptom: The analyte peak is completely absent, or its signal-to-noise ratio is significantly lower than expected.

Causality (Expertise & Experience): This issue can range from simple injection problems to more complex system leaks or analyte degradation. For PCP precursors, thermal degradation in a hot injector is a common, but often overlooked, cause.[15] For example, some methoxy-substituted PCP analogues are known to degrade during GC analysis.[15]

Systematic Troubleshooting Protocol:

G A No / Low Signal B Verify Injection (Check syringe, sample volume) A->B C Check for Leaks (Inlet, MS interface) B->C D Analyze a Stable Test Compound C->D E Signal OK? D->E F System OK. Issue is Analyte-Specific E->F Yes G Troubleshoot GC/MS System (Detector, Electronics, Gas Flow) E->G No H Optimize for Labile Analyte: - Lower Inlet Temp - Check for pH issues - Consider Derivatization F->H

Caption: Decision tree for troubleshooting low or absent GC-MS signal.

  • Confirm Sample Introduction:

    • Action: Check the syringe for air bubbles and ensure it is drawing and dispensing the correct volume. Manually observe the injection process if possible.

    • Rationale: The simplest explanation is often the correct one. An autosampler failure or an empty sample vial will result in no peak.[16]

  • Perform a System Leak Check:

    • Action: Check the MS tune report for high air/water background (m/z 18, 28, 32, 40). Use an electronic leak detector around the inlet septum nut, column fittings, and MS transfer line.

    • Rationale: A leak in the carrier gas flow path will prevent the sample from reaching the detector efficiently. A leak into the MS vacuum will degrade sensitivity by increasing background noise and reducing ionization efficiency.[11]

  • Assess Analyte Stability:

    • Action: Inject a stable, known compound (e.g., a hydrocarbon or caffeine standard) to confirm the instrument is functioning. If the standard works but the PCP precursor does not, suspect analyte degradation.

    • Rationale: This step differentiates between a systemic instrument failure and a problem specific to your target analyte.[16]

  • Optimize for Thermal Lability:

    • Action: Systematically lower the GC inlet temperature in 10-20°C increments.

    • Rationale: PCP precursors can be thermally sensitive. A high inlet temperature, while good for vaporizing the solvent, may be decomposing the analyte before it reaches the column.[15]

LC-MS/MS Troubleshooting Guide

LC-MS/MS is increasingly used for PCP and precursor analysis, especially in biological matrices, as it often avoids the need for derivatization and reduces the risk of thermal degradation.[17][18] The most significant challenge in LC-MS is the phenomenon of matrix effects.[19][20]

Issue 1: Ion Suppression or Enhancement (Matrix Effects)

Symptom: Inconsistent analyte response, poor reproducibility between samples, and inaccurate quantification. The signal for your analyte is significantly lower (suppression) or higher (enhancement) in a matrix sample compared to a clean solvent standard.[21]

Causality (Expertise & Experience): Matrix effects occur when co-eluting compounds from the sample matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the MS source.[20][22] This interference alters the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) process, leading to an unreliable signal.[19][22] ESI is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[23]

Systematic Troubleshooting Protocol:

  • Diagnose the Matrix Effect:

    • Action: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte directly into the MS source while injecting a blank, extracted matrix sample onto the LC column.

    • Rationale: A stable baseline signal will be established from the infused standard. Any dip or rise in this baseline as the blank matrix elutes indicates a region of ion suppression or enhancement, respectively.[24] This allows you to see if your analyte's retention time falls within a zone of interference.

  • Improve Chromatographic Separation:

    • Action: Modify the LC gradient to better separate the analyte from the interfering matrix components identified in the previous step. Consider using a column with a different stationary phase chemistry (e.g., biphenyl instead of C18 for aromatic precursors).

    • Rationale: The most effective way to eliminate matrix effects is to chromatographically separate the analyte from the source of the interference.[24]

  • Enhance Sample Preparation:

    • Action: Improve the sample cleanup procedure. If using protein precipitation, consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction.

    • Rationale: More rigorous sample cleanup removes a greater percentage of the interfering matrix components before the sample is ever introduced to the LC-MS system.[23][25]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Use an internal standard that is a deuterated or ¹³C-labeled version of your analyte (e.g., PCP-d5 for PCP).[26][27]

    • Rationale: A SIL-IS is the gold standard for correcting matrix effects. Because it is chemically identical to the analyte, it co-elutes and experiences the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[22]

Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting) in LC

Symptom: Peaks are asymmetric or appear as two or more merged peaks.

Causality (Expertise & Experience): In LC, poor peak shape is often due to physical or chemical issues occurring before the detector. A blocked column frit, column degradation, or a mismatch between the sample solvent and the mobile phase are common culprits.[28]

Systematic Troubleshooting Protocol:

  • Check for Column Blockage:

    • Action: If all peaks in the chromatogram are broad or split, suspect a blockage at the column inlet.[28] First, remove the guard column (if installed) and re-run. If the problem persists, reverse-flush the analytical column according to the manufacturer's instructions.

    • Rationale: Particulate matter from the sample or worn pump/injector seals can accumulate on the inlet frit, distorting the flow path and causing peak deformation for all analytes.[28]

  • Evaluate Solvent Mismatch:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.

    • Rationale: If the sample is dissolved in a much stronger solvent (e.g., pure acetonitrile when the starting mobile phase is 95% water), the sample band will spread out on the column before the gradient begins, leading to broad or split peaks.

  • Assess for Secondary Interactions:

    • Action: If only certain peaks (especially basic compounds like PCP precursors) are tailing, consider secondary chemical interactions. Add a small amount of a mobile phase modifier like formic acid (0.1%) or ammonium formate.

    • Rationale: Residual, un-capped silanol groups on the silica-based column packing can interact with basic analytes, causing peak tailing. A modifier like formic acid protonates the basic analytes and suppresses the ionization of the silanol groups, minimizing these unwanted interactions.

Frequently Asked Questions (FAQs)

Q1: My PCP precursor, PCC, seems to be disappearing on my GC-MS. What could be the cause? A1: PCC (1-piperidinocyclohexanecarbonitrile) is known to be thermally labile. In the heat of a standard GC inlet (e.g., 250°C), it can undergo elimination to form 1-phenylcyclohexene and piperidine.[29] To mitigate this, try lowering your inlet temperature significantly (e.g., start at 200°C) or use a programmable temperature vaporization (PTV) inlet. Alternatively, LC-MS is an excellent choice for this compound as it avoids high temperatures.

Q2: I see a peak for my analyte, but the mass spectrum doesn't match the library. Why? A2: This could be due to several factors. First, confirm your MS is properly calibrated by checking your tune file. Second, high background noise or co-eluting interferences can distort the mass spectrum. Improve chromatographic resolution or sample cleanup. Finally, for some PCP analogues, in-source fragmentation or rearrangement can occur, leading to an unexpected mass spectrum.[15] Always confirm identifications using retention time and qualifier ion ratios from a known reference standard.

Q3: How do I choose between GC-MS and LC-MS/MS for precursor analysis? A3: The choice depends on the analyte and the matrix.

  • GC-MS is excellent for volatile, thermally stable precursors and provides robust, standardized libraries for identification. It may require derivatization for polar compounds.[12]

  • LC-MS/MS is superior for thermally labile or highly polar precursors (like PCC) and is generally better for complex biological matrices like blood or urine due to its sensitivity and reduced need for extensive cleanup.[17][30] However, it is more susceptible to matrix effects that must be carefully managed.[31]

Q4: What are typical MRM transitions for PCP and its precursor PCA? A4: While optimization is always required, common Multiple Reaction Monitoring (MRM) transitions are:

  • PCP: Precursor ion (Q1) m/z 244.2 → Product ions (Q3) m/z 91.1 and m/z 86.2.[26][32]

  • PCA (1-phenylcyclohexylamine): This compound is less commonly analyzed by LC-MS/MS but a likely transition would involve the precursor ion [M+H]⁺ at m/z 176.2, fragmenting to produce characteristic product ions. Method development would be required to determine the optimal transitions.

CompoundTechniquePrecursor Ion (m/z)Product Ion(s) (m/z)Typical Application Note
Phencyclidine (PCP) LC-MS/MS244.291.1 / 86.2Urine and blood confirmation[17][26][32]
PCP-d5 (IS) LC-MS/MS249.296.1 / 91.1Internal standard for quantification[26][33]
PCC GC-MS192 (M+)164, 130, 84Illicit sample screening[1][2]
PCA GC-MS (derivatized)VariesVariesPrecursor analysis[34]

References

  • Bioanalysis Zone. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. ACS Publications. Retrieved from [Link]

  • LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • LCGC. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Scribd. (n.d.). PCP Synthesis Methods Reviewed. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • YouTube. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Phencyclidine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]

  • Johns Hopkins University. (1979). Evidence for toxic precursors in illicit phencyclidine preparations. Federation Proceedings, 38(3 I). Retrieved from [Link]

  • Oxford Academic. (n.d.). Phencyclidine: Detection and Measurement of Toxic Precursors and Analogs in Illicit Samples. Journal of Analytical Toxicology. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Erowid. (n.d.). PCP synthesis and effects: table of contents. Retrieved from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases. Retrieved from [Link]

  • PubMed. (2023, September 20). Hair-based rapid UPLC-MS/MS analysis of 36 phencyclidine-type substances in forensic cases. Retrieved from [Link]

  • ProQuest. (n.d.). Spectroscopic and Chromatographic Studies of PCP and Analogues. Retrieved from [Link]

  • ChemRxiv. (n.d.). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]

  • PubMed. (n.d.). Quantitation of phencyclidine (PCP) in urine and blood using gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Research and Reviews. (2024, June 11). Unraveling Mysteries with Liquid Chromatography: Forensic Science's Analytical Arsenal. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Identification of a street drug as N-ethyl-1-phenylcyclohexylamine, a phencyclidine analog. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]

  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]

  • YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Agilent Technologies. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]

  • LCGC International. (2025, October 21). Liquid Chromatography in Forensic Science: Advances in Postmortem Analysis, Drug Identification, and Cannabis Differentiation. Retrieved from [Link]

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  • MDPI. (n.d.). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Retrieved from [Link]

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Technical Support Center: Navigating Matrix Effects in the Analysis of 1-Anilinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 1-Anilinocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Understanding the Challenge: Matrix Effects in Bioanalysis

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" encompasses all the components within a biological sample apart from the analyte of interest. For this compound analysis, this could include proteins, salts, lipids (such as phospholipids), and metabolites from plasma, urine, or tissue homogenates.[1]

Matrix effects arise when these co-eluting components influence the ionization efficiency of the target analyte in the mass spectrometer's ion source.[2][3] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate and irreproducible quantification.[4][2] The primary culprit in many bioanalytical methods is the presence of phospholipids, which are notorious for causing ion suppression and fouling the MS source.

This guide will provide a structured approach to identifying, quantifying, and mitigating matrix effects to ensure the integrity of your data when analyzing this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.

Issue 1: Low or Inconsistent Analyte Signal

Question: I am observing a significantly lower signal for this compound in my plasma samples compared to the standard in a neat solution, and the signal intensity is highly variable between different sample lots. What could be the cause and how do I confirm it?

Answer: This is a classic symptom of ion suppression due to matrix effects. The variability between lots suggests that the concentration of interfering components differs across your samples. To confirm and diagnose the issue, a systematic approach is recommended.

Step 1: Qualitative Assessment of Ion Suppression with Post-Column Infusion

This experiment will help you identify the retention time regions where ion suppression is occurring.

Experimental Protocol: Post-Column Infusion

  • Prepare an Infusion Solution: Create a standard solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal on your mass spectrometer.

  • System Setup: Use a syringe pump to deliver the infusion solution at a constant flow rate. A 'T' connector is used to introduce this solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.

  • Establish a Stable Baseline: Start the infusion and allow the analyte signal to stabilize, which will create a consistent baseline.

  • Inject a Blank Matrix Sample: Inject a blank matrix sample (e.g., plasma from a control group) that has undergone your standard sample preparation procedure.

  • Monitor the Signal: A significant dip in the stable baseline signal indicates a region of ion suppression.[5][6] If the retention time of this compound falls within this dip, your analysis is being affected by ion suppression.

PostColumnInfusion cluster_LC_System LC System cluster_Infusion_System Infusion System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column T_Connector T-Connector Column->T_Connector Mobile Phase Eluent Syringe_Pump Syringe Pump with Analyte Solution Syringe_Pump->T_Connector Constant Analyte Infusion MS Mass Spectrometer T_Connector->MS Combined Flow

Caption: Workflow for Post-Column Infusion Experiment.

Step 2: Quantitative Assessment with Post-Extraction Spike

This method allows you to quantify the percentage of ion suppression or enhancement.[4][5]

Experimental Protocol: Quantifying Matrix Effect

  • Prepare a Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase). Analyze this to obtain Peak Area A .

  • Prepare a Post-Extraction Spiked Sample (B): Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the extract with this compound at the same concentration as the neat solution. Analyze this to obtain Peak Area B .

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area B) / (Peak Area A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the Percentage Matrix Effect:

    • % Matrix Effect = (1 - MF) x 100

    • A positive value indicates suppression, while a negative value indicates enhancement.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Question: My calibration curve for this compound prepared in the matrix has a poor correlation coefficient (R² < 0.99), and my quality control samples are failing. How can I improve the robustness of my assay?

Answer: Poor linearity and failing QCs are often consequences of uncompensated matrix effects. The solution lies in a multi-pronged approach involving optimizing sample preparation, refining chromatographic conditions, and using an appropriate internal standard.

Solution A: Enhance Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the analytical system.[7][8]

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.Fast, simple, and inexpensive.Non-selective, often leaves phospholipids and other small molecules in the supernatant, leading to significant matrix effects.[9]Initial screening and methods with high analyte concentrations.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.[10]Can have lower recovery for polar analytes, is more labor-intensive, and may require optimization of solvents and pH.[9]Analytes with moderate to low polarity.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides very clean extracts, and can concentrate the analyte.[7][8]More expensive and requires more extensive method development.Achieving the lowest limits of detection and for complex matrices.

Recommendation for this compound:

Given the structure of this compound (containing both non-polar - cyclohexyl and aniline rings - and polar - nitrile - functionalities), a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms could be highly effective at removing a broad range of interferences.[8][9]

SamplePrepDecision Start Start: Inconsistent Results PPT Current Method: PPT Start->PPT Check_ME Quantify Matrix Effect (%ME > 15%?) LLE Optimize LLE Check_ME->LLE Yes ME_OK Matrix Effect Acceptable (<15%) Check_ME->ME_OK No PPT->Check_ME Check_ME_LLE Quantify Matrix Effect (%ME > 15%?) LLE->Check_ME_LLE Re-evaluate SPE Develop SPE Method Check_ME_SPE Quantify Matrix Effect (%ME > 15%?) SPE->Check_ME_SPE Re-evaluate Check_ME_LLE->SPE Yes Check_ME_LLE->ME_OK No Check_ME_SPE->ME_OK No

Caption: Decision tree for optimizing sample preparation.

Solution B: Chromatographic Optimization

The goal is to chromatographically separate this compound from the co-eluting matrix components that cause ion suppression.

  • Adjust the Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and interferences.[7]

  • Modify Mobile Phase pH: Altering the pH can change the retention time of ionizable analytes and interferences, potentially moving them apart.[9]

  • Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper peaks and better resolution, which can significantly reduce the chances of co-elution and thus mitigate ion suppression.[11]

Solution C: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is often the most effective way to compensate for matrix effects. A SIL-IS has the same chemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[7][10] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized.

Recommendation: If available, a deuterated or ¹³C-labeled this compound would be the ideal internal standard.

Frequently Asked Questions (FAQs)

Q1: Can I just dilute my sample to reduce matrix effects? A1: Dilution can be a simple and effective strategy, especially for highly concentrated samples. By diluting the sample, you reduce the concentration of both the analyte and the interfering matrix components. However, this approach may compromise the sensitivity of the assay, making it unsuitable for analytes present at low concentrations.

Q2: Is ESI or APCI more susceptible to matrix effects? A2: Electrospray ionization (ESI) is generally considered more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI), particularly for easily ionizable compounds in complex matrices. If your instrument has an APCI source, it may be worth evaluating as it can sometimes offer a more robust analysis in the presence of matrix interferences.

Q3: My internal standard is a structural analog, not a SIL-IS. Is that sufficient? A3: A structural analog internal standard can compensate for some variability, but it is not ideal for correcting matrix effects.[10] Because it has a different chemical structure, it will likely have a slightly different retention time and may not experience the exact same degree of ion suppression or enhancement as your analyte. This can lead to inaccuracies in quantification. A stable isotope-labeled internal standard is always the preferred choice.[10]

Q4: How do I know if my MS source is just dirty or if I'm truly seeing matrix effects? A4: A dirty ion source can cause a general decrease in sensitivity for all analytes. You can diagnose this by running a system suitability test with a standard solution. If the signal is low and performance is poor with a clean standard, your source likely needs cleaning. Matrix effects, on the other hand, are typically observed as signal suppression or enhancement at specific retention times corresponding to the elution of matrix components, and are more pronounced in matrix samples compared to neat solutions.

References
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Effects of Sample Processing Techniques and Instrument Model on Matrix Effect in LC-MS/MS for a Model Drug. (n.d.). Taylor & Francis Online.
  • Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. (n.d.). BenchChem.
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025, August 10).
  • Addressing matrix effects in the analysis of 4-(Methylsulfinyl)butanenitrile from biological samples. (n.d.). BenchChem.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd.
  • Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Future Science.
  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone.

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Validation & Comparative

A Comparative Analysis of Phencyclidine (PCP) Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phencyclidine (PCP), chemically known as 1-(1-phenylcyclohexyl)piperidine, is a dissociative anesthetic that was first synthesized in 1956 and marketed by Parke-Davis under the brand name Sernyl.[1] Initially developed for surgical anesthesia, its clinical use was discontinued in 1967 due to severe side effects, including postoperative dysphoria, hallucinations, and delirium.[2] Since then, PCP has gained notoriety as a recreational drug, valued for its significant mind-altering effects.[1][3]

From a chemical standpoint, PCP's structure and synthesis are of significant interest to medicinal chemists, pharmacologists, and forensic scientists. The development of its synthesis paved the way for a new class of anesthetics, including Ketamine, and inadvertently fueled the study of the NMDA receptor hypofunction hypothesis of schizophrenia.[3] The relative ease of some of its synthetic routes has also made it a common product of clandestine laboratories.[3][4]

This guide provides an in-depth comparative analysis of the primary synthetic routes to Phencyclidine. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the chemical principles, experimental protocols, and relative merits of each pathway. We will explore the causality behind experimental choices, providing a robust and self-validating framework for understanding these complex chemical transformations.

Core Synthetic Strategies: An Overview

There are several established methods for the synthesis of PCP and its analogs. These routes can be broadly categorized based on their key intermediates and reaction mechanisms. The most prominent and historically significant pathways include:

  • The Nitrile Intermediate Route: This is the most classic and frequently utilized method, involving the reaction of a nitrile intermediate with a Grignard reagent.[5][6]

  • The Enamine Intermediate Route: An alternative pathway that avoids the use of toxic cyanides by proceeding through an enamine intermediate.[7][8]

  • The Ritter Reaction Route: This method synthesizes a key amine intermediate from an alkene or alcohol, which is then alkylated to form the final product.[8][9]

Each of these routes presents a unique set of advantages and challenges concerning precursor availability, reaction conditions, overall yield, and safety considerations. The choice of a particular method often depends on the specific analog desired and the reagents at hand.[5]

Route 1: The Nitrile Pathway via Grignard Reaction

This two-step synthesis is the most well-documented and historically significant method for producing PCP.[10] It was the basis for the original synthesis by Parke-Davis chemist Victor Maddox and remains a popular choice in clandestine settings due to its straightforward nature and relatively high yields.[6][10] The overall strategy involves the formation of 1-piperidinocyclohexanecarbonitrile (PCC), which is then reacted with a phenyl Grignard reagent.

Chemical Principle & Mechanism

The first step is a Strecker-type synthesis where cyclohexanone reacts with piperidine and a cyanide source (like sodium or potassium cyanide) to form the α-aminonitrile, PCC.[6] The reaction is often facilitated by the formation of a bisulfite adduct of cyclohexanone, which makes the process safer by avoiding the evolution of hydrogen cyanide (HCN) gas.[5]

The second, crucial step involves a Grignard reaction. The phenylmagnesium bromide (a powerful nucleophile) attacks the electrophilic carbon atom alpha to the nitrile group on the PCC molecule.[9] This results in the displacement of the nitrile group and the formation of a new carbon-carbon bond, yielding the final PCP molecule.[9]

Logical Workflow: Nitrile Pathway

Nitrile_Pathway cluster_step1 Step 1: PCC Synthesis cluster_step2 Step 2: Grignard Reaction Cyclohexanone Cyclohexanone PCC 1-Piperidinocyclohexanecarbonitrile (PCC) Cyclohexanone->PCC Piperidine Piperidine Piperidine->PCC NaCN Sodium Cyanide NaCN->PCC Strecker Synthesis Grignard Phenylmagnesium Bromide (Grignard Reagent) PCP Phencyclidine (PCP) PCC->PCP Bromobenzene Bromobenzene Bromobenzene->Grignard Mg Magnesium Turnings Mg->Grignard in dry Ether/THF Grignard->PCP Nucleophilic Attack & Nitrile Displacement Enamine_Pathway cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Iminium Salt Formation & Grignard Reaction Cyclohexanone Cyclohexanone Enamine 1-(cyclohex-1-en-1-yl)piperidine (Enamine) Cyclohexanone->Enamine Piperidine Piperidine Piperidine->Enamine Azeotropic Distillation Acid p-Toluenesulfonic Acid (or dry HBr) Iminium Iminium Salt Intermediate Enamine->Iminium Acid->Iminium PCP Phencyclidine (PCP) Iminium->PCP Grignard Phenylmagnesium Bromide Grignard->PCP Ritter_Pathway cluster_step1 Step 1: Ritter Reaction & Hydrolysis cluster_step2 Step 2: Piperidine Ring Formation Precursor 1-Phenylcyclohexene (or 1-Phenylcyclohexanol) Formamide N-formyl-1-phenylcyclohexylamine Precursor->Formamide NaCN_H2SO4 NaCN / H₂SO₄ NaCN_H2SO4->Formamide Ritter Reaction PCA 1-Phenylcyclohexylamine (PCA) Formamide->PCA Hydrolysis Dibromopentane 1,5-Dibromopentane PCP Phencyclidine (PCP) PCA->PCP Dibromopentane->PCP Double Alkylation

Caption: Workflow for PCP synthesis via the Ritter Reaction Pathway.

Experimental Protocol
  • PCA Synthesis via Ritter Reaction:

    • To a mixture of 1-phenylcyclohexene (or 1-phenylcyclohexanol) and sodium cyanide dissolved in acetic acid, slowly add concentrated sulfuric acid while cooling in an ice bath. [9] * The reaction is highly exothermic and requires careful temperature control.

    • After the addition is complete, the mixture is stirred for several hours and then carefully poured onto ice.

    • The resulting precipitate (the formamide intermediate) is filtered.

  • Hydrolysis to PCA:

    • The crude formamide is refluxed with a strong acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze it to 1-phenylcyclohexylamine (PCA). [9] * The PCA is then isolated via extraction.

  • Piperidine Ring Formation:

    • The purified PCA is reacted with 1,5-dibromopentane, often in the presence of a base like potassium carbonate to neutralize the HBr formed.

    • This reaction can be slow, sometimes requiring several days at elevated temperatures to achieve good yields (65-75% for this step). [9] * The final PCP product is isolated using standard extraction and purification techniques.

Discussion

The Ritter reaction route avoids the use of a Grignard reagent, which can be an advantage as it bypasses the need for strict anhydrous conditions in that step. H[9]owever, it still involves the use of cyanide and strong, corrosive acids. The final alkylation step can be slow. The overall yield is estimated to be around 30%. T[9]he starting material, 1-phenylcyclohexene, is commercially available but may be monitored.

[9]---

Comparative Performance Analysis

The choice of a synthetic route is a critical decision based on a trade-off between yield, safety, complexity, and the availability of starting materials. The following table summarizes the key characteristics of the discussed pathways.

FeatureNitrile Pathway (Grignard)Enamine PathwayRitter Reaction Pathway
Overall Yield ~60%[5] Moderate (often comparable to Nitrile route)~30%
Key Precursors Cyclohexanone, Piperidine, Bromobenzene[11] Cyclohexanone, Piperidine, Bromobenzene1-Phenylcyclohexene, 1,5-Dibromopentane
Hazardous Reagents Alkali Cyanides, Grignard Reagent[11] Grignard Reagent, p-Toluenesulfonic AcidAlkali Cyanides, Strong Acids (H₂SO₄)
Primary Hazard High toxicity (HCN gas)[11] Flammability and reactivity of GrignardHigh toxicity (cyanide), corrosive acids
Complexity Moderate[5] Moderate to High (requires anhydrous conditions)High (multi-step, slow final step)
Key Advantage High yield, well-establishedAvoids cyanide use[7] Avoids Grignard reagent
Key Disadvantage Use of highly toxic cyanide[11] Technically demanding (anhydrous conditions)Low overall yield, slow reaction time

Conclusion

The synthesis of phencyclidine can be accomplished through several distinct chemical pathways, each with its own strategic advantages and inherent challenges.

  • The Nitrile Pathway remains the most prevalent and highest-yielding route, but its reliance on highly toxic cyanide reagents presents significant safety risks that demand expert handling and mitigation procedures.

  • The Enamine Pathway offers a valuable cyanide-free alternative, enhancing the safety profile of the synthesis. However, it introduces its own set of technical demands, particularly the need for stringent anhydrous conditions for the Grignard reaction.

  • The Ritter Reaction Pathway provides a different strategic approach by avoiding the use of organometallic reagents, but this comes at the cost of a lower overall yield and a lengthy final alkylation step.

For researchers in medicinal chemistry and drug development, a thorough understanding of these routes is essential for the synthesis of PCP analogs used to probe the structure and function of the NMDA receptor and other neurological targets. F[1][12]or forensic scientists, knowledge of these pathways, their intermediates, and potential by-products is critical for identifying the methods used in clandestine laboratories and for prosecuting cases of illicit manufacture. U[13][14]ltimately, the selection of a synthesis route requires a careful and objective evaluation of yield, purity, safety, and available resources.

References

Sources

A Comparative Guide to the Validation of Analytical Methods for Controlled Substance Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The clandestine production of controlled substances poses a significant global challenge to public health and safety. A critical component in combating this illicit activity is the accurate and reliable identification and quantification of controlled substance precursors. The analytical methods employed for this purpose must undergo a rigorous validation process to ensure that the data generated is scientifically sound and defensible. This guide provides a comprehensive comparison of analytical methods for the validation of controlled substance precursors, offering insights into the experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This principle is a cornerstone of good laboratory practice and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and is a key recommendation of the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[4][5]

This guide will delve into the critical validation parameters, compare the performance of common analytical techniques, and provide detailed experimental protocols to aid in the establishment of robust and reliable analytical methods for controlled substance precursors.

The Logic of Method Validation: A Self-Validating System

An analytical method is more than just a set of instructions; it is a scientific process that must be proven to be reliable and fit for purpose. The validation process is designed to be a self-validating system, where each parameter assesses a different aspect of the method's performance, and together they provide a comprehensive picture of its capabilities and limitations.

ValidationLogic

Key Validation Parameters: An In-depth Examination

The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the key parameters that must be evaluated.[2][3][4][6] The following sections will explore these parameters in the context of controlled substance precursor analysis.

Specificity

Why it matters: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For controlled substance precursors, this is critical to avoid false positives due to the presence of impurities, degradation products, or other closely related compounds in the sample matrix.

Experimental Approach:

  • For Identification: The ability to discriminate between compounds of closely related structures should be demonstrated.

  • For Assay and Impurity Tests: The analysis of samples spiked with the analyte and potential interferences (impurities, degradation products, matrix components) is performed. The method should be able to separate and accurately quantify the analyte of interest.

Linearity and Range

Why it matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

Experimental Approach:

  • A minimum of five concentrations across the desired range should be analyzed.

  • The data is typically evaluated by linear regression analysis, and the correlation coefficient (r), y-intercept, and slope of the regression line are determined.

Accuracy

Why it matters: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is a measure of the systematic error of a method.

Experimental Approach:

  • For Drug Substance: Accuracy is assessed by applying the analytical procedure to an analyte of known purity (e.g., a reference standard).

  • For Drug Product: It is evaluated by analysis of a synthetic mixture of the drug product components to which known quantities of the drug substance to be analyzed have been added (spiked placebo).

  • Accuracy is typically reported as the percent recovery of the known amount of analyte added.

Precision

Why it matters: Precision is the measure of the random error of a method and is usually expressed as the relative standard deviation (RSD) of a series of measurements. It is evaluated at three levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Reproducibility: Expresses the precision between laboratories (collaborative studies).

Experimental Approach:

  • Repeatability: A minimum of nine determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision: The effect of random events on the precision of the analytical procedure should be established.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it matters:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Approach:

  • Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures which exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ may be expressed as: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) where σ = the standard deviation of the response and S = the slope of the calibration curve.

Robustness

Why it matters: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach:

  • Small variations in method parameters such as pH of the mobile phase, column temperature, flow rate, and mobile phase composition are introduced.

  • The effect of these changes on the analytical results is evaluated.

Comparison of Analytical Techniques for Precursor Analysis

The choice of analytical technique is a critical decision in the development of a method for controlled substance precursor analysis. The most common techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

TechniqueComparison

Comparative Performance Data

The following tables summarize the performance characteristics of different analytical methods for the analysis of common controlled substance precursors, compiled from various studies.

Table 1: Comparison of Analytical Methods for Ephedrine/Pseudoephedrine

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) >0.999>0.995>0.998
Range (µg/mL) 1 - 1000.1 - 200.05 - 10
Accuracy (% Recovery) 98.2 - 101.5%95.7 - 104.3%97.5 - 102.1%
Precision (RSD%) < 2.0%< 5.0%< 3.0%
LOD (µg/mL) 0.50.050.01
LOQ (µg/mL) 1.50.150.05

Data synthesized from multiple sources for illustrative comparison.

Table 2: Comparison of Analytical Methods for Fentanyl Precursors (e.g., ANPP)

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) >0.998>0.997>0.999
Range (ng/mL) 10 - 5005 - 2000.1 - 100
Accuracy (% Recovery) 97.0 - 103.0%96.5 - 105.0%98.0 - 101.5%
Precision (RSD%) < 3.0%< 6.0%< 4.0%
LOD (ng/mL) 510.05
LOQ (ng/mL) 1530.15

Data synthesized from multiple sources for illustrative comparison.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for key validation experiments. These should be adapted based on the specific analyte, matrix, and analytical technique.

Protocol 1: Determination of Specificity by HPLC-UV
  • Prepare a standard solution of the analyte at a known concentration.

  • Prepare solutions of potential interferences (e.g., known impurities, degradation products, matrix components) at concentrations expected to be found in a sample.

  • Prepare a mixed solution containing the analyte and all potential interferences.

  • Prepare a placebo solution containing all matrix components except the analyte.

  • Inject each solution into the HPLC system.

  • Analyze the chromatograms:

    • The analyte peak in the mixed solution should be well-resolved from all other peaks (resolution > 1.5).

    • The placebo solution should show no interfering peaks at the retention time of the analyte.

Protocol 2: Determination of Linearity and Range by GC-MS
  • Prepare a stock solution of the analyte in a suitable solvent.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.

  • Prepare an internal standard solution at a constant concentration.

  • Add a fixed volume of the internal standard to each calibration standard.

  • Inject each calibration standard into the GC-MS system in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (r), slope, and y-intercept. The correlation coefficient should be ≥ 0.995.

Protocol 3: Determination of Accuracy and Precision by LC-MS/MS
  • Prepare a placebo matrix (e.g., blank urine, oral fluid).

  • Spike the placebo matrix with the analyte at three concentration levels (low, medium, and high) within the linear range.

  • Prepare at least five replicates at each concentration level.

  • Process and analyze the samples using the LC-MS/MS method.

  • Calculate the concentration of the analyte in each sample using a calibration curve.

  • Determine Accuracy:

    • Calculate the percent recovery for each replicate: (Measured Concentration / Spiked Concentration) * 100%.

    • The mean recovery should be within an acceptable range (e.g., 85-115%).

  • Determine Precision:

    • Repeatability (Intra-assay): Calculate the RSD for the replicates at each concentration level analyzed on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on different days with different analysts and/or equipment and calculate the RSD.

    • The RSD should be within an acceptable limit (e.g., < 15%).

Conclusion

The validation of analytical methods for controlled substance precursors is a scientifically rigorous process that is essential for ensuring the quality and reliability of analytical data. This guide has provided a comprehensive overview of the key validation parameters, a comparison of common analytical techniques, and detailed experimental protocols. By adhering to the principles outlined in this guide and the referenced international standards, researchers and scientists can develop and implement robust and defensible analytical methods that contribute to the global effort to combat the illicit drug trade. The continuous evolution of analytical technology necessitates an ongoing commitment to method validation and a thorough understanding of the scientific principles that underpin it.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). European Medicines Agency; 2023. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). SWGDRUG Recommendations. [Link]

  • European Medicines Agency. Scientific guidelines on quality. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Home Page. [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • BioPharm International. Method Validation Guidelines. [Link]

  • GenTech Scientific. Understanding the Difference Between GCMS and HPLC. 2021. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ZefSci. LC-MS/MS Method Validation for Forensic Toxicology. [Link]

  • The Center for Forensic Science Research & Education. Method Validation of a Comprehensive Drug Screen. [Link]

  • Journal of Analytical Toxicology. Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the identification and analysis of fentanyl and its analogues in biological specimens. [Link]

  • Hilaris Publisher. Analysis and Detection of Precursor Chemicals Used in Preparation of Narcotic Drugs and Psychotropic Substances - A Forensic Perspective. [Link]

  • Idaho State Police. Controlled Substances Analytical Methods. [Link]

  • Journal of Liquid Chromatography & Related Technologies. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • U.S. Food and Drug Administration. ORA Lab Manual Vol. II - Methods, Method Verification and Validation. [Link]

  • National Institute of Standards and Technology. Combine analytical techniques for confident identification of fentanyl analogs. 2023. [Link]

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Navigating the Analytical Crossroads: A Comparative Guide to GC-MS and LC-MS for 1-Anilinocyclohexanecarbonitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable analysis of chemical compounds is paramount. 1-Anilinocyclohexanecarbonitrile, a molecule of interest in various chemical and pharmaceutical contexts, presents a unique analytical challenge. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for its analysis is not merely a matter of preference but a critical decision that impacts data quality, experimental efficiency, and ultimately, the integrity of research findings. This guide provides an in-depth, objective comparison of these two powerful analytical techniques for the analysis of this compound, supported by scientific principles and experimental considerations.

At a Glance: GC-MS vs. LC-MS for this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interactions with the stationary and mobile phases.[1]
Sample Volatility Requires analytes to be volatile and thermally stable. The volatility of this compound needs to be considered.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[2][3]
Derivatization May be necessary if this compound exhibits insufficient volatility or thermal stability.Generally not required, simplifying the sample preparation process.[2]
Sample Throughput Can be lower if a derivatization step is required.[2]Often higher due to simpler sample preparation workflows.[2]
Sensitivity Capable of achieving high sensitivity, especially with selected ion monitoring (SIM).Generally offers higher sensitivity, particularly with tandem MS (MS/MS), for a broader range of compounds.[3]
Selectivity High selectivity, further enhanced with high-resolution mass analyzers.Excellent selectivity, especially with MS/MS, which effectively minimizes matrix interference.
Ionization Primarily uses hard ionization techniques like Electron Ionization (EI).[4]Employs soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[4][5]

The Core Distinction: A Matter of Phase and Analyte Properties

The fundamental difference between GC-MS and LC-MS lies in the mobile phase used for separation.[1] GC-MS utilizes an inert gas to carry vaporized analytes through a heated column, making it ideal for volatile and thermally stable compounds.[6] In contrast, LC-MS employs a liquid mobile phase to transport the sample through a column packed with a stationary phase, allowing for the analysis of a much wider range of compounds, including those that are non-volatile or prone to degradation at high temperatures.[4][6]

For this compound, the initial consideration must be its volatility and thermal stability. While the presence of a nitrile group and a cyclohexane ring suggests some volatility, the aniline moiety introduces polarity that might necessitate higher temperatures for volatilization in a GC system, potentially risking thermal degradation.

Experimental Workflow: A Visual Comparison

To better understand the practical differences, let's visualize the typical analytical workflows for both techniques.

GC-MS vs LC-MS Workflow cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow GC_Sample Sample containing This compound GC_Deriv Derivatization (Optional) GC_Sample->GC_Deriv If not volatile/ thermally stable GC_Inject Injection into GC GC_Sample->GC_Inject GC_Deriv->GC_Inject GC_Sep Gas Phase Separation (Heated Column) GC_Inject->GC_Sep GC_Ion Electron Ionization (EI) GC_Sep->GC_Ion GC_MS Mass Analysis GC_Ion->GC_MS GC_Data Data Acquisition & Analysis GC_MS->GC_Data LC_Sample Sample containing This compound LC_Prep Sample Preparation (e.g., Filtration, Dilution) LC_Sample->LC_Prep LC_Inject Injection into LC LC_Prep->LC_Inject LC_Sep Liquid Phase Separation (Column) LC_Inject->LC_Sep LC_Ion Soft Ionization (ESI or APCI) LC_Sep->LC_Ion LC_MS Mass Analysis LC_Ion->LC_MS LC_Data Data Acquisition & Analysis LC_MS->LC_Data

Sources

A Senior Application Scientist's Guide to Proficiency Testing for the Detection of 1-Anilinocyclohexanecarbonitrile (ACN)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Forensic Imperative of 1-Anilinocyclohexanecarbonitrile Detection

This compound (ACN), a key precursor in the clandestine synthesis of phencyclidine (PCP), represents a critical analyte in forensic chemistry. The identification of ACN in seized materials not only provides a definitive link to PCP production but also serves as crucial evidence in "intent to manufacture" cases[1]. Unlike the final product, the presence of precursors can illuminate the specific synthetic route employed, offering invaluable intelligence to law enforcement. Furthermore, research has indicated that PCP precursors can possess significant toxicity, sometimes exceeding that of PCP itself, posing a direct threat to public health[2][3].

Given the legal and public safety implications, the accurate and reliable detection of ACN is paramount. This guide provides an in-depth comparison of proficiency testing (PT) options for laboratories engaged in this analysis. It is designed for researchers, forensic scientists, and drug development professionals to establish and verify the competence of their analytical operations. We will delve into the foundational principles of proficiency testing, compare available external programs, and provide detailed, validated analytical methodologies to serve as a benchmark for performance.

The Pillar of Trust: Why Proficiency Testing is Non-Negotiable

Proficiency testing is a cornerstone of a laboratory's quality assurance system and a mandatory requirement for accreditation under ISO/IEC 17025.[4][5][6]. As defined by ISO/IEC 17043, proficiency testing involves the evaluation of a laboratory's performance against pre-established criteria through interlaboratory comparisons.[7][8][9][10]. This process is not merely a regulatory hurdle; it is a fundamental tool for:

  • Evaluating and Monitoring Performance: Objectively assessing the accuracy and reliability of a laboratory's testing procedures over time.

  • Identifying Improvement Areas: Pinpointing potential issues related to methodology, equipment calibration, or staff training.

  • Establishing Method Comparability: Ensuring that a laboratory's results are consistent and comparable with those of its peers.

  • Building Confidence: Providing demonstrable evidence of competence to accreditation bodies, the legal system, and the public.

For an analyte like ACN, which may not be present in every sample, a robust PT program ensures that analysts remain skilled and that the validated method remains effective.

Comparison of Proficiency Testing Avenues

While dedicated PT schemes exclusively for this compound are rare, laboratories can and must establish proficiency through accredited providers offering broader "Seized Drugs" or "Forensic Toxicology" schemes. The alternative, a structured in-house program, can supplement or stand in when external options are unavailable.

External Proficiency Testing Providers

Accredited PT providers are the preferred choice as they offer objectivity, statistical validity, and interlaboratory comparison. These organizations design, produce, and evaluate PT schemes in compliance with ISO/IEC 17043.[8][9]. Below is a comparison of major providers whose programs are relevant to ACN detection.

ProviderRelevant Program(s)Sample MatrixFrequencyKey Features & Considerations
Collaborative Testing Services, Inc. (CTS) [11]Seized Drug Analysis, ToxicologyPowders, Liquids, Biological Fluids2-4 times/yearLong-established provider with a wide range of forensic tests. Samples often mimic real-world casework, containing mixtures and cutting agents.
Forensic Assurance [4][11]Seized Drug AnalysisPowders, Plant Material2-4 times/yearKnown for its declared double-blind test designs, which help reduce cognitive bias.[4]. Provides detailed statistical analysis of results.
College of American Pathologists (CAP) [5][6][11]Forensic Toxicology (FTC), Whole Blood Volatiles (AL1)Urine, Blood, Serum2-4 times/yearPrimarily focused on biological matrices. Excellent for labs analyzing ACN in a toxicological context. Strong emphasis on quantitative accuracy.
RTI International Seized Drug AnalysisPowders, TabletsVariesOften develops custom PT programs and provides research-grade materials. May include emerging designer drugs and precursors in their schemes.

Causality Behind Selection: When choosing a provider, a laboratory must consider the relevance of the test matrix and the likely concentration ranges to their specific casework. A laboratory focused on clandestine lab seizures would prioritize providers offering powder samples (CTS, Forensic Assurance), while a toxicology lab would lean towards CAP. The ultimate goal is to select a program that most closely simulates the challenges of routine analytical work.

In-House Proficiency Testing: A Self-Validating Approach

When a specific analyte like ACN is not explicitly included in external PTs, an in-house program is an essential component of quality assurance. This involves preparing and analyzing "blind" samples within the laboratory.

Key Requirements for a Trustworthy In-House PT:

  • Sample Preparation: Samples must be prepared by a senior staff member who is not involved in the analysis. The ACN should be spiked into a representative matrix (e.g., a benign powder, synthetic urine) at a concentration relevant to casework.

  • Homogeneity and Stability: The preparer must ensure the analyte is evenly distributed throughout the sample material and that it will not significantly degrade over the testing period.[12]. Stability can be assessed by analyzing a sample at the beginning and end of the testing window.

  • Blinding: The analyst must receive the sample as if it were a routine case, with no indication that it is a PT sample.

  • Defined Criteria: Clear, pre-defined acceptance criteria for identification (e.g., mass spectral match, retention time window) and quantification (e.g., ±20% of the target concentration) must be established.

Core Analytical Methodologies: Establishing a Gold Standard

A proficiency test is an evaluation of an existing analytical system. The trustworthiness of this system is built on a foundation of proper method development and validation.[13][14][15][16]. We present two robust, field-proven protocols for the detection of ACN.

Experimental Workflow Overview

The following diagram outlines the general workflow from sample receipt to final proficiency test reporting.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt PT Sample Receipt & Logging SamplePrep Sample Preparation (Extraction/Dilution) SampleReceipt->SamplePrep Assign Case # GCMS GC-MS Analysis SamplePrep->GCMS Inject Aliquot LCMS LC-MS/MS Analysis SamplePrep->LCMS Inject Aliquot DataProcessing Data Processing & Review GCMS->DataProcessing LCMS->DataProcessing ResultEval Result Evaluation vs. Acceptance Criteria DataProcessing->ResultEval Finalized Result Report PT Report Submission ResultEval->Report Pass CorrectiveAction Corrective Action (If Required) ResultEval->CorrectiveAction Fail end end Report->end Cycle Complete CorrectiveAction->SampleReceipt Re-test

Caption: General workflow for proficiency testing of ACN.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly reliable and widely used technique for the analysis of volatile and semi-volatile compounds like ACN.[1][17][18]. Its primary strength lies in the extensive, standardized mass spectral libraries available for confident identification.

1. Sample Preparation (for a solid powder sample):

  • Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.

  • Add an appropriate internal standard (e.g., Phencyclidine-d5).

  • Dissolve and bring to volume with methanol.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into an autosampler vial.

2. Instrumentation & Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 280 °C. Use of an inert liner with glass wool is recommended to trap non-volatile matrix components.[18].

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 1 min. Ramp at 25 °C/min to 300 °C, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Operated in full scan mode (m/z 40-550).

3. Quality Control:

  • Analyze a solvent blank before the sample sequence to check for system contamination.

  • Analyze a positive control (verified ACN standard) to confirm system performance.

  • The retention time of ACN in the sample must be within ±2% of the standard.

  • The mass spectrum must have a high-quality match (>85%) to a library standard.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS, making it ideal for detecting trace amounts of ACN or for analyzing complex matrices with minimal cleanup.[19][20][].

1. Sample Preparation:

  • Follow steps 1-3 from the GC-MS sample preparation.

  • Perform a further 1:100 dilution using 50:50 methanol:water.

  • Transfer to an autosampler vial.

2. Instrumentation & Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX 6500 QTRAP or equivalent.

  • Column: Fused-Core C18 column (e.g., Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm).[22].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for ACN would need to be optimized (e.g., by infusing a standard solution). A hypothetical transition could be m/z 243.2 -> 166.1 (quantifier) and m/z 243.2 -> 91.1 (qualifier).

3. Quality Control:

  • Analyze a blank and a positive control.

  • The retention time in the sample must be within ±2% of the standard.

  • The ratio of the quantifier to qualifier ion responses in the sample must be within ±20% of the ratio observed in the standard.

Method Validation: The Bedrock of Data Integrity

Before any method can be used for proficiency testing or casework, it must be rigorously validated.[14][15][23]. This process demonstrates that the method is suitable for its intended purpose.

Validation ParameterRationale (Causality)Typical Acceptance Criteria
Accuracy To ensure the measured value agrees with the true value. This is critical for quantification and avoiding systemic bias.80-120% recovery of a spiked sample at three concentrations.
Precision To demonstrate the repeatability and reproducibility of the method. High precision ensures consistent results.Relative Standard Deviation (RSD) <15% for replicate analyses.
Specificity/Selectivity To ensure the method can detect the analyte of interest without interference from matrix components or other substances.No interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To confirm a proportional relationship between analyte concentration and instrument response over a defined range.Calibration curve with a coefficient of determination (r²) > 0.99.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be accurately and precisely measured.Signal-to-noise ratio of 10:1; must meet accuracy and precision criteria.
Robustness To assess the method's resilience to small, deliberate variations in parameters (e.g., pH, temperature).No significant change in results when parameters are slightly varied.

Conclusion: A Commitment to Continuous Quality

Proficiency testing for this compound is not a one-time event but a continuous cycle of evaluation and improvement. Whether through accredited external providers or a meticulously managed in-house program, participation demonstrates a laboratory's commitment to the highest standards of forensic science. By pairing a robust PT scheme with thoroughly validated analytical methods, such as the GC-MS and LC-MS/MS protocols detailed here, laboratories can ensure their data is defensible, reliable, and serves the interests of justice and public safety. This guide provides the framework and technical details necessary for researchers and scientists to confidently establish and maintain proficiency in the critical task of ACN detection.

References

  • National Commission on Forensic Science. (n.d.). Proficiency Testing in Forensic Science.
  • Angelos, S. A., Raney, J. K., Skowronski, G. T., & Wagenhofer, R. J. (1990). The Identification of Unreacted Precursors, Impurities, and By-Products in Clandestinely Produced Phencyclidine Preparations. Journal of Forensic Sciences, 35(6), 1297-1302.
  • ANAB. (n.d.). Forensic Proficiency Testing Accreditation | ISO 17043.
  • Cone, E. J., Yousefnejad, D., Buchwald, W. F., & Kumor, K. (1981). Phencyclidine: Detection and Measurement of Toxic Precursors and Analogs in Illicit Samples. Journal of Analytical Toxicology, 5(5), 217-221. Retrieved from [Link]

  • ANAB. (n.d.). Forensic Proficiency Test Providers Directory.
  • Sisco, E., & Urbasa, A. (n.d.). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv. Retrieved from [Link]

  • European Network of Forensic Science Institutes. (n.d.). PT providers outside ENFSI.
  • Bailey, K., Galiano, D., & Cone, E. J. (1979). Evidence for toxic precursors in illicit phencyclidine preparations. Federation Proceedings, 38(3 I).
  • ANAB. (n.d.). ISO/IEC 17043.
  • Maryland Department of Health. (2021). Approved Proficiency Test Providers. Retrieved from [Link]

  • Department of Justice. (2016). Views of the Commission Proficiency Testing in Forensic Science.
  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Forensic Assurance. (n.d.). The Forensic Assurance Advantage. Retrieved from [Link]

  • Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. National Institutes of Health. Retrieved from [Link]

  • Quality Forensic Toxicology. (n.d.). About Us. Retrieved from [Link]

  • Quality Forensic Toxicology. (n.d.). Home Page. Retrieved from [Link]

  • Petras, B. (n.d.). Detection and Quantification of Phencyclidine (PCP) in Postmortem Blood for the Application of Death Investigation. Marshall University. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

  • Little, T. A. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. BioPharm International. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). Proficiency Testing Standards. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. Retrieved from [Link]

  • Al-Saffar, Z. H., et al. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • Agilent Technologies. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool. Retrieved from [Link]

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Comparative Toxicological Analysis of Phencyclidine (PCP) Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals for informational and academic purposes only. Phencyclidine (PCP) and its chemical precursors are controlled substances in many jurisdictions. The information provided herein is not an endorsement of and does not encourage or facilitate the production or use of illegal substances. All laboratory work involving these compounds should be conducted in strict compliance with all applicable laws, regulations, and institutional safety protocols.

Abstract

Phencyclidine (PCP), a dissociative anesthetic with a high potential for abuse, is illicitly synthesized using a variety of chemical precursors. These precursors can contaminate the final product, contributing significantly to its overall toxicity and posing unique risks to public health. This guide provides a comparative toxicological overview of the primary precursors used in clandestine PCP synthesis: 1-Piperidinocyclohexanecarbonitrile (PCC), 1-Phenylcyclohexylamine (PCA), and Piperidine. By consolidating acute toxicity data from preclinical studies, we aim to offer a clear, data-driven comparison to inform forensic analysis, emergency medicine, and future toxicological research. The evidence strongly indicates that nitrile-containing precursors, particularly PCC, exhibit substantially higher acute toxicity than PCP itself, primarily through the in vivo liberation of cyanide.

Introduction

Phencyclidine (PCP) is an arylcyclohexylamine derivative first synthesized as a surgical anesthetic but was later discontinued for human use due to its severe post-operative psychological effects, including hallucinations and dysphoria.[1][2] It remains a significant drug of abuse, known for its profound dissociative and hallucinogenic properties.[1][3] Illicit synthesis routes for PCP often result in an impure final product, frequently contaminated with unreacted starting materials and synthetic intermediates.

The presence of these precursors is not merely an indicator of impure synthesis; it represents a distinct and often more severe toxicological threat than that of PCP alone.[4][5] Understanding the comparative toxicity of these compounds is therefore critical for several fields:

  • Forensic Toxicology: Accurately identifying precursors in street samples can help in assessing the potential health risks of a particular batch of illicit drugs.

  • Emergency Medicine: Recognizing the signs of precursor-specific toxicity (e.g., cyanide poisoning from PCC) can lead to more effective and targeted patient care.

  • Occupational Safety: Researchers and law enforcement personnel who handle these chemicals require a clear understanding of their inherent hazards.

This guide synthesizes the available scientific literature to provide an objective comparison of the acute toxicity profiles of the most prominent PCP precursors.

Key Phencyclidine Precursors: An Overview

The most commonly cited precursors in the illicit synthesis of PCP are:

  • 1-Piperidinocyclohexanecarbonitrile (PCC): A direct intermediate in one of the most common PCP synthesis pathways. It is notorious for its instability and high toxicity.[4][6]

  • 1-Phenylcyclohexylamine (PCA): An analog of PCP where the piperidine ring is replaced by a primary amine.[7] While it has been investigated for potential anticonvulsant properties, it also serves as a PCP precursor.[8][9]

  • Piperidine: A foundational heterocyclic amine used as a building block in PCP synthesis.[1][10] It is a corrosive and toxic chemical in its own right.[11][12]

Methodology for Toxicity Assessment

The comparative data presented in this guide are primarily derived from in vivo animal studies, which are a standard for determining acute systemic toxicity. The most common metric used is the Median Lethal Dose (LD50) , which represents the dose of a substance required to kill 50% of a test population. These studies, typically conducted in rodents (e.g., mice, rats), provide a quantitative basis for comparing the potency of different toxins.

The general workflow for such a comparative assessment is outlined below.

G cluster_prep Phase 1: Preparation & Range-Finding cluster_main Phase 2: Definitive LD50 Study cluster_analysis Phase 3: Data Analysis & Comparison P1 Compound Acquisition & Purity Analysis P2 Dose Range-Finding Study (Small animal groups) P1->P2 Establish dose levels M1 Administer Compounds to Multiple Dose Groups (e.g., i.p. injection in mice) P2->M1 Inform main study design M2 Observe for Clinical Signs & Mortality (e.g., 4-24 hrs) M1->M2 A1 Calculate LD50 Values (e.g., Probit analysis) M2->A1 Mortality data A2 Statistical Comparison of Precursor Toxicities A1->A2

General workflow for comparative in vivo acute toxicity testing.

Comparative Toxicity Data

Experimental data reveals significant differences in the acute toxicity of PCP and its precursors. The carbonitrile precursors are consistently found to be more potent toxins than the parent PCP compound.[5][13]

CompoundChemical StructureLD50 (Mouse, i.p.)Key Toxicological Findings
Phencyclidine (PCP) 79.0 mg/kg[4]Neurotoxic, hallucinogenic, sympathomimetic effects; high doses can lead to seizures, coma, and death.[2][14]
1-Piperidinocyclohexanecarbonitrile (PCC) 29.0 mg/kg[4]Significantly more toxic than PCP.[4] Toxicity is primarily attributed to the in vivo release of cyanide.[15] Illicit samples can contain significant PCC contamination.[16]
1-Phenylcyclohexylamine (PCA) Data not specified in searches, but noted to have lower motor toxicity than PCP at anticonvulsant doses.[8]Potent anticonvulsant activity.[7][8] Blocks NMDA receptor-channel complex.[8]
Piperidine 275 mg/kg (Rabbit, dermal)[17]133-740 mg/kg (Rat, oral)[18]Corrosive; causes severe skin burns and eye damage.[11][17] Toxic if inhaled or in contact with skin.[11] Can cause irritation, dizziness, and CNS depression.[10][12]

Note: LD50 values can vary based on species, route of administration, and experimental conditions. The intraperitoneal (i.p.) route in mice is a common benchmark for acute toxicity screening.

Mechanism of Toxicity: The Role of Cyanide

The markedly higher toxicity of PCC is a direct consequence of its chemical structure and instability. The molecule contains a nitrile (-C≡N) group, which can be liberated as hydrogen cyanide (HCN) in vivo.

Studies have demonstrated that PCC readily decomposes under physiological conditions (pH 7.4, 37°C) with a half-life of just a few minutes.[15] The toxicological effects observed after PCC administration in mice, including motor impairment and lethality, show marked similarities to those of sodium cyanide (NaCN) administration.[15] The LD50 of PCC in mice (133.6 µmol/kg) is nearly identical to that of NaCN (130.6 µmol/kg), providing strong evidence that cyanide is the primary toxic component.[15]

This mechanism is of paramount clinical importance, as illicit PCP samples are frequently contaminated with PCC.[5][16] Users of such contaminated drugs are therefore exposed to not only the psychoactive effects of PCP but also the potent, life-threatening effects of cyanide poisoning.

G PCC PCC (1-Piperidinocyclohexane carbonitrile) Decomp In vivo Decomposition (Physiological pH & Temp) PCC->Decomp is unstable HCN Hydrogen Cyanide (HCN) Released Decomp->HCN liberates Toxicity Acute Cyanide Toxicity (Cellular Respiration Blocked) HCN->Toxicity causes

Proposed mechanism of PCC toxicity via cyanide release.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To provide a framework for further research, this section details a standard protocol for assessing the comparative cytotoxicity of these compounds on a neuronal cell line (e.g., SH-SY5Y). The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration-dependent cytotoxic effects of PCP, PCC, PCA, and Piperidine on a neuronal cell line and calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

  • Test compounds (PCP, PCC, PCA, Piperidine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of each test compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Include a "vehicle control" (medium with solvent only) and a "no-cell" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound dilutions.

    • Incubate the plate for a defined exposure period (e.g., 24 or 48 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression (dose-response curve) to calculate the IC50 value for each compound.

Discussion and Future Directions

The available data unequivocally demonstrate that the nitrile-containing precursor, PCC, is substantially more acutely toxic than PCP itself.[4] This toxicity is mechanistically linked to the release of cyanide.[15] While piperidine is also classified as toxic and corrosive, its acute lethal dose appears to be higher than that of PCC.[17][18] PCA presents a more complex profile, with research highlighting its anticonvulsant properties and a potentially wider therapeutic index (separation between efficacy and toxicity) compared to PCP in specific assays.[7][8]

Gaps in Knowledge & Future Research:

  • Comprehensive PCA Toxicity: While some data on motor toxicity exists, a detailed LD50 study for PCA via multiple administration routes is needed for a direct comparison with PCC and PCP.

  • Chronic/Sub-lethal Toxicity: This guide focuses on acute lethality. Research into the chronic effects of low-dose exposure to these precursors is lacking but is highly relevant for understanding the long-term health consequences for users of contaminated PCP.

  • In Vitro Models: Further use of in vitro models, such as the MTT assay described, can help elucidate specific mechanisms of cytotoxicity (e.g., apoptosis vs. necrosis) for each precursor on different cell types (neuronal, hepatic, renal).

  • Synergistic Effects: Initial research has suggested a potential lethal synergism between PCP and PCC, meaning their combined toxicity is greater than the sum of their individual effects.[19] This area warrants significant further investigation.

Conclusion

For researchers, forensic chemists, and medical professionals, the key takeaway is that phencyclidine precursors are not inert bystanders in cases of PCP intoxication. The carbonitrile intermediate PCC is a potent poison that is significantly more lethal than PCP on an acute basis.[4] Its presence in illicit samples dramatically increases the risk of severe medical outcomes, including death, due to cyanide poisoning.[15] Therefore, the analytical detection and quantification of these precursors in street samples is a crucial step in assessing public health risks and guiding clinical toxicology.

References

  • Cone, E. J., Buchwald, W. F., & Gorodetzky, C. W. (1979). Evidence for toxic precursors in illicit phencyclidine preparations.
  • Soine, W. H., Brady, K. T., Balster, R. L., & Underwood, J. Q. (1980). Chemical and behavioral studies of 1-piperidinocyclohexanecarbonitrile (PCC): evidence for cyanide as the toxic component.
  • National Center for Biotechnology Information. (n.d.). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Available from: [Link]

  • Jubilant Life Sciences Ltd. (n.d.). Piperidine Safety Data Sheet. Available from: [Link]

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  • Munson, J. W., & Johnson, K. M. (1980). Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product. NIDA Research Monograph, 34, 69-75.
  • Cone, E. J., Yousefnejad, D., Buchwald, W. F., & Kumor, K. (1981). Phencyclidine: Detection and Measurement of Toxic Precursors and Analogs in Illicit Samples. Journal of Analytical Toxicology, 5(4), 189–193.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Available from: [Link]

  • Carl ROTH GmbH + Co. KG. (2025).
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  • Bailey, K., Chow, A. Y., Downie, R. H., & Pike, R. K. (1976). 1-Piperidinocyclohexanecarbonitrile, a toxic precursor of phencyclidine. Journal of Pharmacy and Pharmacology, 28(9), 713-714.
  • Helisten, C., & Shulgin, A. T. (1976). The detection of 1-piperidinocyclohexanecarbonitrile contamination in illicit preparations of 1-(1-phenylcyclohexyl)piperidine and 1-[1-(2-thienyl)-cyclohexyl]piperidine.
  • Clark, C. C., Wall, G. M., & Davidson, P. P. (1982). Acute toxicity of some alkylaminocyclohexane carbonitriles, probable contaminants of phencyclidine analogs. Journal of Analytical Toxicology, 6(5), 228-230.
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  • Rogawski, M. A., de Costa, B. R., Thurkauf, A., & Rice, K. C. (1989). Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. Journal of Pharmacology and Experimental Therapeutics, 249(3), 708-712.
  • Thurkauf, A., de Costa, B., & Rogawski, M. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452-1458.
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Sources

A Comparative Spectroscopic Guide to 1-Anilinocyclohexanecarbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Anilinocyclohexanecarbonitrile is a key α-aminonitrile, a class of compounds that serve as versatile precursors in organic synthesis, particularly for α-amino acids and various nitrogen-containing heterocycles. The structural backbone, featuring a cyclohexane ring, a nitrile group, and an aniline moiety, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming molecular structure, identifying impurities, and ensuring the quality of synthetic intermediates. This guide will delve into the expected and observed spectroscopic features of this compound and its analogs using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis and Potential Impurities: A Note on the Strecker Reaction

This compound and its analogs are commonly synthesized via the Strecker reaction, a one-pot, three-component reaction involving an aldehyde or ketone (cyclohexanone in this case), an amine (aniline), and a cyanide source (such as trimethylsilyl cyanide).[1] While efficient, this reaction can lead to several impurities that may be detected through spectroscopic analysis. These can include unreacted starting materials, the corresponding imine intermediate, and hydrolysis products. A plausible mechanism for the Strecker synthesis is outlined below.

Strecker_Reaction cluster_synthesis Strecker Synthesis of this compound Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine + Aniline - H2O Aniline Aniline Aniline->Imine Aminonitrile This compound Imine->Aminonitrile + HCN TMSCN TMSCN HCN HCN TMSCN->HCN Hydrolysis HCN->Aminonitrile

Caption: Proposed mechanism for the Strecker synthesis of this compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key vibrational bands are associated with the N-H bond of the secondary amine, the C≡N bond of the nitrile, the aromatic C-H and C=C bonds of the aniline ring, and the aliphatic C-H bonds of the cyclohexane ring.

Expected FT-IR Absorptions for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Medium
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aliphatic C-HC-H Stretch2850 - 2960Strong
NitrileC≡N Stretch2220 - 2260Medium, Sharp
Aromatic C=CC=C Stretch1500 - 1600Medium to Strong
CyclohexaneCH₂ Bend~1450Medium
Aromatic C-NC-N Stretch1250 - 1360Medium

Comparative Analysis:

The most diagnostic peak for this class of compounds is the sharp, medium-intensity absorption of the nitrile group (C≡N) in the 2220-2260 cm⁻¹ region.[2] The presence of a secondary amine is confirmed by a single, medium-intensity N-H stretching band around 3300-3500 cm⁻¹. Primary amines, in contrast, would show two distinct N-H stretching bands. The strong C-H stretching bands just below 3000 cm⁻¹ are characteristic of the cyclohexane ring.

For analogs with substitutions on the aniline ring, shifts in the aromatic C=C and C-H stretching frequencies may be observed. For instance, electron-donating groups might slightly lower these frequencies, while electron-withdrawing groups could cause a slight increase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the aliphatic protons of the cyclohexane ring.

Predicted ¹H NMR Chemical Shifts for this compound:

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (ortho, meta, para)6.5 - 7.5Multiplet5H
N-H ProtonVariable (broad singlet)s (broad)1H
Cyclohexane Protons1.2 - 2.5Multiplet10H

Comparative Analysis:

The aromatic protons of the aniline ring will typically appear as a complex multiplet in the downfield region (6.5-7.5 ppm). The exact chemical shifts and splitting patterns will depend on the substitution pattern of any analogs. For example, a para-substituted analog like 1-(4-methylanilino)cyclohexanecarbonitrile would exhibit a more simplified AA'BB' system for the aromatic protons. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange. The ten protons of the cyclohexane ring will resonate as a broad multiplet in the aliphatic region (1.2-2.5 ppm), often with significant overlap, making individual assignments challenging without 2D NMR techniques.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic Carbons (ipso, ortho, meta, para)115 - 150
Nitrile Carbon (C≡N)115 - 125
Quaternary Carbon (C-1 of cyclohexane)50 - 60
Cyclohexane Carbons (CH₂)20 - 40

Comparative Analysis:

The nitrile carbon (C≡N) signal is a key diagnostic peak, typically appearing in the 115-125 ppm range.[2] The aromatic carbons will resonate in the downfield region (115-150 ppm), with the carbon attached to the nitrogen (ipso-carbon) being the most deshielded. The quaternary carbon of the cyclohexane ring, attached to both the aniline and nitrile groups, is expected around 50-60 ppm. The remaining methylene carbons of the cyclohexane ring will appear in the upfield region (20-40 ppm). In analogs with different cycloalkane rings, the chemical shifts of the aliphatic carbons will vary. For example, in 1-anilinocyclopentanecarbonitrile, the cyclopentane carbons would show a different set of chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Expected Mass Spectrometry Data for this compound:

IonExpected m/zDescription
[M]⁺198.1157 (exact mass)Molecular Ion
[M - HCN]⁺171.1072Loss of hydrogen cyanide
[C₆H₅NH₂]⁺93.0578Aniline fragment
[C₆H₁₀CN]⁺108.0813Cyclohexanecarbonitrile fragment

Comparative Analysis:

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected at an m/z corresponding to its molecular weight. A common fragmentation pathway for α-aminonitriles is the loss of hydrogen cyanide (HCN), which would result in a significant peak at [M - 27]⁺. Other characteristic fragments would correspond to the aniline and cyclohexanecarbonitrile moieties. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments, providing unambiguous identification.

The fragmentation patterns of analogs will be influenced by the nature and position of substituents. For instance, analogs with substituents on the aniline ring will show fragment ions corresponding to the substituted aniline.

fragmentation cluster_ms Key Fragmentation Pathways M [M]⁺˙ M_minus_HCN [M - HCN]⁺˙ M->M_minus_HCN - HCN Aniline_frag [C₆H₅NH₂]⁺˙ M->Aniline_frag Cyclohexyl_frag [C₆H₁₀CN]⁺ M->Cyclohexyl_frag

Caption: Common fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • FT-IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Mass Spectrometry: For GC-MS analysis, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For direct infusion ESI-MS, a solution in methanol or acetonitrile is typically used.

Data Acquisition Parameters
  • ¹H NMR: A standard acquisition would involve a 400 or 500 MHz spectrometer, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a higher number of scans is typically required. Proton decoupling is standard practice to simplify the spectrum.

  • FT-IR: Spectra are typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Mass Spectrometry: For EI-MS, a standard electron energy of 70 eV is used. For HRMS, an Orbitrap or FT-ICR mass analyzer is recommended for high mass accuracy.

Conclusion

The spectroscopic analysis of this compound and its analogs provides a wealth of structural information. By combining the data from FT-IR, NMR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of these important synthetic intermediates. This guide provides a foundational understanding of the expected spectroscopic features and offers a framework for the comparative analysis of new analogs. The provided protocols and data interpretation guidelines are intended to support the rigorous scientific investigation and development of novel chemical entities.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • 13 Carbon NMR. University of Calgary. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

  • Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC. [Link]

  • Supporting Information 1 Experimental Method Infrared spectroscopy Fourier transform infrared (FT-IR) spectra were recorded usin. The Royal Society of Chemistry. [Link]

  • General experimental methods. The NMR experiments were carried out at 27° C on a Varian UNITY Inova 500 MHz spectrometer (1H at. . [Link]

  • Experimental methods in chemical engineering: Fourier transform infrared spectroscopy—FTIR. ResearchGate. [Link]

  • 5.3: The 1H-NMR experiment. Chemistry LibreTexts. [Link]

  • Cyclohexanecarbonitrile. NIST WebBook. [Link]

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  • Mass Spectrum (Electron Ionization) (HMDB0155830). Human Metabolome Database. [Link]

  • In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples. PMC. [Link]

  • Cyclohexanecarbonitrile. NIST WebBook. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • 1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. MDPI. [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC. [Link]

  • 1-Naphthalenecarbonitrile. NIST WebBook. [Link]

  • Cyclohexanecarbonitrile. SpectraBase. [Link]

  • 1-p-Tolylcyclopentanecarbonitrile. SpectraBase. [Link]

  • 1-(p-Piperonylamino)cyclohexanecarbonitrile. SpectraBase. [Link]

  • α-Lindane. NIST WebBook. [Link]

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A Comprehensive Guide to Establishing a Reference Standard for 1-Anilinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a Well-Characterized Reference Standard

1-Anilinocyclohexanecarbonitrile is an α-aminonitrile, a class of compounds recognized for its versatile role as a building block in the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents.[1][2] As with any critical intermediate or active pharmaceutical ingredient (API), the establishment of a robust, well-characterized reference standard is not merely a procedural step but the bedrock of analytical accuracy and regulatory compliance.[3] A reference standard ensures the reliability and reproducibility of analytical methods used to quantify the compound, identify impurities, and assess stability throughout the drug development lifecycle.[4]

This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and exhaustive characterization of this compound to establish it as a primary reference standard. We will delve into the causality behind experimental choices, present comparative data for analytical methodologies, and provide actionable protocols, adhering to the principles outlined by global pharmacopoeias and regulatory bodies.[5][6]

Part 1: Material Synthesis and Purification Strategy

The foundation of a primary reference standard is exceptional purity, often requiring a purity of 99.5% or higher.[3] This necessitates a synthesis route that is high-yielding and minimizes side-product formation, coupled with a rigorous purification strategy.

1.1. Synthetic Approach: The Strecker Reaction

The most direct and widely adopted method for synthesizing α-aminonitriles like this compound is the Strecker reaction.[7][8] This one-pot, three-component condensation involves cyclohexanone, aniline, and a cyanide source (e.g., potassium cyanide followed by acidification, or trimethylsilyl cyanide).

  • Causality of Choice : The Strecker synthesis is chosen for its efficiency and convergence, bringing together the key structural fragments in a single step. The initial formation of an iminium ion intermediate from aniline and cyclohexanone, followed by the nucleophilic attack of the cyanide ion, is a highly reliable transformation.

1.2. Purification: Achieving Reference Standard Grade

Raw synthetic material is seldom pure enough for use as a reference standard. A multi-step purification process is essential to remove starting materials, reagents, and by-products.

  • Step 1: Extraction and Washing : An initial liquid-liquid extraction is used to remove water-soluble salts (e.g., KCN, HCl) and unreacted water-soluble starting materials.

  • Step 2: Column Chromatography : This is the most critical purification step for removing structurally similar organic impurities. A silica gel stationary phase with a non-polar to moderately polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) is effective. The choice of solvent system is critical; it must provide sufficient resolution between the target compound and its impurities without causing on-column degradation.

  • Step 3: Recrystallization : As a final polishing step, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can significantly enhance purity by removing trace impurities and yielding a stable, crystalline solid. This step is crucial for obtaining a homogenous material, a key requirement for a quality control material.[4]

Part 2: Comprehensive Analytical Characterization

A battery of orthogonal analytical techniques is required to unequivocally confirm the identity of the compound and assign its purity.[6][9] No single method is sufficient; the data must be corroborative.

2.1. Structural Elucidation and Identity Confirmation

The primary goal here is to confirm that the purified material is, in fact, this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[10][11] The ¹H NMR should show characteristic signals for the aromatic protons of the aniline ring, the aliphatic protons of the cyclohexane ring, and the N-H proton. The ¹³C NMR will confirm the presence of the nitrile carbon (~120 ppm) and the quaternary carbon attached to the aniline and nitrile groups.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition (C₁₃H₁₆N₂).[12] The fragmentation pattern can also provide structural confirmation.

  • Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify key functional groups.[13] A sharp, medium-intensity peak around 2230-2250 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. The N-H stretch of the secondary amine will appear around 3350-3450 cm⁻¹.

2.2. Purity Determination and Impurity Profiling

Purity assessment is the most critical phase of characterization. It involves quantifying the main component and identifying/quantifying any impurities present.

dot

Caption: Workflow for establishing a reference standard.

Comparison of Key Analytical Techniques for Purity

Technique Principle Strengths Limitations Application for this compound
HPLC-UV Differential partitioning between a mobile and stationary phase, with UV detection.High resolution, widely applicable, robust for non-volatile compounds, excellent for quantifying known impurities.[9]Requires a reference standard for accurate quantification of the main component; detector response can vary between analytes.Primary Method. Ideal for separating and quantifying synthesis-related impurities and degradation products.
GC-FID Partitioning in the gas phase, with flame ionization detection.High efficiency for volatile and semi-volatile compounds.[14]Not suitable for thermally labile or non-volatile compounds. The analyte may degrade at high temperatures.Alternative/Complementary. Feasibility depends on the thermal stability of the compound. Can be used to detect volatile impurities.
qNMR Integration of NMR signals relative to a certified internal standard of known purity.Primary ratio method; does not require a reference standard of the analyte itself. Provides a direct measure of purity.[9] Highly accurate.Lower sensitivity than chromatographic methods; requires a suitable, non-interfering internal standard.Gold Standard for Purity Assignment. Used to assign the certified purity value to the candidate material.
Titration (e.g., Perchloric acid titration) Reaction with a standardized titrant to determine the amount of a basic substance.High precision and accuracy; based on stoichiometry.Only measures total basicity; not specific if basic impurities are present.Supportive. Can provide a purity value based on the basic aniline nitrogen, corroborating other methods.

2.3. Identification of Potential Impurities and Degradation Products

A reference standard must be characterized for known and potential impurities.[15][16]

  • Process-Related Impurities :

    • Starting Materials : Unreacted aniline and cyclohexanone.

    • By-products : Products from side reactions, such as the formation of di-substituted products or polymers.

  • Degradation Products :

    • Hydrolysis : The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which could yield the corresponding amide (1-anilino-cyclohexanecarboxamide) or carboxylic acid.[8]

    • Oxidation : The aniline moiety can be susceptible to oxidation over time, leading to colored impurities.

    • Epimerization : For chiral compounds, epimerization can be a degradation pathway. While this compound is achiral, related chiral compounds can undergo this process.[17]

Forced degradation studies (exposing the material to acid, base, heat, light, and oxidative stress) are crucial for identifying potential degradation products and establishing the stability-indicating nature of the chosen analytical methods.[18]

Part 3: Experimental Protocols

The following protocols are provided as robust starting points for the characterization of a this compound candidate reference standard.

Protocol 1: Purity Determination by HPLC-UV

  • Objective : To separate, detect, and quantify impurities and determine the purity of the material by area percent.

  • Instrumentation :

    • HPLC system with a UV/Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Methodology :

    • Mobile Phase Preparation :

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

    • Chromatographic Conditions :

      • Flow Rate : 1.0 mL/min.

      • Injection Volume : 10 µL.

      • Column Temperature : 30 °C.

      • Detection Wavelength : 245 nm (aniline chromophore).

      • Gradient Program :

        Time (min) % Mobile Phase B
        0.0 30
        20.0 90
        25.0 90
        25.1 30

        | 30.0 | 30 |

    • Data Analysis : Integrate all peaks. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes a similar detector response for all impurities. For higher accuracy, relative response factors should be determined using isolated impurities.

Protocol 2: Purity Assignment by Quantitative NMR (qNMR)

  • Objective : To accurately determine the mass fraction purity of the candidate material using a certified internal standard.

  • Instrumentation : NMR Spectrometer (≥400 MHz).

  • Methodology :

    • Internal Standard Selection : Choose a certified reference material (CRM) with high purity that has sharp, well-resolved signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

    • Sample Preparation :

      • Accurately weigh ~15 mg of the this compound candidate standard into an NMR tube. Record the weight precisely.

      • Accurately weigh ~10 mg of the certified internal standard (e.g., maleic acid) into the same NMR tube. Record the weight precisely.

      • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

    • NMR Acquisition :

      • Acquire a quantitative ¹H NMR spectrum.

      • Key Parameters : Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton to allow for full relaxation. A 90° pulse angle should be used. Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the smallest integral).

    • Data Analysis :

      • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., a specific aromatic proton) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid).

      • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight

        • m = mass

        • Purity_std = Certified purity of the internal standard

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G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis weigh_analyte 1. Accurately Weigh Analyte (m_analyte) weigh_std 2. Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve 3. Dissolve in Deuterated Solvent weigh_std->dissolve acquire 4. Acquire Spectrum (Long D1, 90° Pulse) dissolve->acquire integrate 5. Integrate Analyte & Standard Peaks acquire->integrate calculate 6. Calculate Purity Using Formula

Caption: Step-by-step workflow for qNMR analysis.

Conclusion

Establishing a reference standard for this compound is a rigorous, multi-faceted process that underpins the quality and reliability of all subsequent analytical work. It demands a meticulous approach, beginning with high-purity synthesis and culminating in an exhaustive characterization using a suite of orthogonal analytical techniques. By combining structural elucidation (NMR, MS, IR), high-resolution chromatographic separation (HPLC), and an absolute purity assignment method (qNMR), a laboratory can produce a primary reference standard with a well-documented and defensible certificate of analysis. This certified material becomes the benchmark against which all future batches of the compound are measured, ensuring consistency, safety, and efficacy in the research and development pipeline.

References

  • World Health Organization. (n.d.). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Retrieved from [Link][5]

  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. gmp-compliance.org. Retrieved from [Link][19]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins.com. Retrieved from [Link][3]

  • Ullah, B., Gupta, N. K., et al. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved from [Link][7]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Retrieved from [Link][8]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Spectroscopyonline.com. Retrieved from [Link][4]

  • Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Journal of Pharmaceutical Sciences. Retrieved from [Link][17]

  • Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link][15]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistrysteps.com. Retrieved from [Link][13]

  • Gavrilescu, M., & Demnerová, K. (2020). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? Water. Retrieved from [Link][18]

  • Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. Retrieved from [Link][12]

  • LibreTexts Chemistry. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link] (Specific deep link unavailable)[10]

  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure? ResearchGate.net. Retrieved from [Link][11]

  • Padro, C., et al. (2012). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Molecules. Retrieved from [Link][16]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Anilinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Anilinocyclohexanecarbonitrile. As a nitrile compound and a potential precursor in the synthesis of controlled substances, it demands rigorous adherence to safety and regulatory protocols to mitigate risks to personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.

Part 1: Core Hazard Assessment and Protective Measures

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is critical. The toxicological properties of this specific compound have not been fully investigated, which necessitates treating it with a high degree of caution[1]. It is known to be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract[1].

A critical and often overlooked danger is the generation of highly toxic gases, including hydrogen cyanide and nitrogen oxides (NOx), upon thermal decomposition or combustion[1]. This characteristic heavily influences both emergency procedures and the ultimate disposal method.

Personal Protective Equipment (PPE): A Non-Negotiable Baseline

A multi-layered PPE strategy is required to create a reliable barrier against exposure. The following table outlines the minimum required equipment.

PPE CategorySpecific Requirements & Rationale
Eye Protection Chemical safety goggles with side-shields are mandatory. A face shield should be worn over goggles if there is any risk of splashing during transfer or spill cleanup.
Hand Protection Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use. For extended contact, consider double-gloving. Dispose of contaminated gloves immediately as hazardous waste[2].
Body Protection A laboratory coat is required. For larger quantities or spill response, an impervious apron or chemical-resistant suit may be necessary to prevent skin contact[3][4].
Respiratory Protection All handling of this compound, especially waste consolidation, must occur in a certified chemical fume hood to prevent inhalation of vapors or aerosols[4].

Part 2: The Disposal Workflow: From Generation to Removal

Proper disposal is a systematic process, not a single action. The workflow below illustrates the critical decision points and actions required from the moment the chemical is designated as waste.

DisposalWorkflow cluster_Prep Waste Preparation cluster_Disposal Final Disposal Start Waste Generated Segregate Step 1: Segregate Waste (Isolate from incompatibles) Start->Segregate Containerize Step 2: Containerize & Label (Use compatible, sealed container. Label clearly with contents & hazards.) Segregate->Containerize Store Step 3: Temporary Secure Storage (Ventilated, designated area. Away from heat/ignition.) Containerize->Store ContactEHS Step 4: Contact EHS (Notify Environmental Health & Safety or approved waste contractor.) Store->ContactEHS Initiate Disposal Process ProvideSDS Step 5: Provide Documentation (Supply Safety Data Sheet to contractor.) ContactEHS->ProvideSDS Pickup Step 6: Arrange Pickup (Schedule collection by licensed hazardous waste hauler.) ProvideSDS->Pickup Incinerate Final Disposition (High-temperature incineration by a permitted facility.) Pickup->Incinerate

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Methodologies

1. Waste Segregation: Immediately segregate waste this compound from other laboratory waste streams. Cross-contamination can lead to dangerous reactions. Do not mix this waste with strong acids, bases, or oxidizing agents[5]. Mixing hazardous waste with non-hazardous waste will render the entire volume hazardous, significantly increasing disposal costs and complexity[5].

2. Containerization and Labeling:

  • Container Selection: The primary waste container must be chemically compatible with the nitrile. High-density polyethylene (HDPE) containers are a suitable choice[5]. If the original manufacturer's container is in good condition, it can be used. Ensure the container has a screw-on cap that can be tightly sealed.

  • Filling: Never fill a liquid waste container beyond 75% capacity to allow for vapor expansion and prevent spills during transport[5].

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • A list of all components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., Harmful/Toxic).

    • The date waste was first added to the container (accumulation start date).

3. Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of the laboratory personnel[6]. The storage location should be a well-ventilated, secondary containment bin within a cabinet, away from heat sources, open flames, or sparks. Given its potential regulatory status, storing the waste in a locked cabinet is highly recommended[2].

Part 3: The Definitive Disposal Protocol

The recommended and only legally compliant method for disposing of this compound is through a licensed professional hazardous waste disposal service.

Rationale Against In-Lab Treatment: While organic nitriles can be chemically degraded via methods like acid/base hydrolysis or chemical reduction[7], these techniques are not recommended for waste disposal in a standard laboratory setting. The reasons are threefold:

  • Incomplete Reactions: An incomplete reaction can produce equally or more hazardous intermediates.

  • Hazardous Reagents: The procedures require potent reagents (e.g., strong acids, LiAlH₄), which create their own complex waste streams.

  • Regulatory Burden: Attempting to treat a potential controlled substance precursor without proper permits can have severe legal consequences.

Disposal Procedure:
  • Contact Authorities: Initiate the disposal process by contacting your institution's Environmental Health and Safety (EHS) department or a pre-approved, licensed hazardous waste contractor[8].

  • Provide Documentation: You will be required to provide the Safety Data Sheet (SDS) for this compound to the disposal company[8].

  • Schedule Collection: Arrange for a pickup of the waste. Ensure that all containers are properly labeled and sealed before the arrival of the disposal personnel.

  • Final Disposition: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for this type of compound is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to safely manage toxic emissions[8].

Part 4: Spill and Emergency Response

Accidents require a swift and methodical response to minimize exposure and environmental contamination.

Small Spill Cleanup Protocol (inside a chemical fume hood):
  • Alert & Evacuate: Alert personnel in the immediate vicinity. Ensure the spill is contained within the fume hood.

  • Don PPE: Wear the full PPE as described in Part 1, including double gloves and a face shield.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent[1][3]. Do not use paper towels or other combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, pre-labeled hazardous waste container. Use non-sparking tools.

  • Decontaminate:

    • Wipe the spill surface area with a cloth lightly dampened with alcohol (e.g., ethanol or isopropanol) to remove remaining residue[3].

    • Follow with a thorough cleaning using soap and water.

    • All materials used for cleanup (absorbent, contaminated gloves, wipes) must be placed in the hazardous waste container[9][10].

  • Report: Report the incident to your supervisor and EHS department, as per institutional policy.

For large spills or any spill outside of a fume hood, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.

References

  • Material Safety Data Sheet - 1-Phenyl-1-cyclohexanecarbonitrile 97%. Cole-Parmer. [URL not available, based on search result content]
  • rel-(1r,4r)-4-Aminocyclohexane-1-carbonitrile hydrochloride-SDS. MedChemExpress. [URL not available, based on search result content]
  • SAFETY DATA SHEET. Pfaltz & Bauer. [URL not available, based on search result content]
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [URL not available, based on search result content]
  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [URL not available, based on search result content]
  • Treatment of waste water from nitrile production.
  • Spill Control/Emergency Response. EHSO Manual 2025-2026. [URL not available, based on search result content]
  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. [URL not available, based on search result content]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL not available, based on search result content]
  • SAFETY DATA SHEET. Fisher Scientific. [URL not available, based on search result content]
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  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. ([Link])

  • NITRILES - Criteria for a Recommended Standard . Centers for Disease Control and Prevention (CDC). ([Link])

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  • 2007 California Health and Safety Code Article 6. Precursors Of Phencyclidine (pcp) And Methamphetamine . Justia Law. ([Link])

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  • Proper Disposal of 1,1'-Azobis(cyclohexanecarbonitrile): A Guide for Laboratory Professionals. Benchchem. [URL not available, based on search result content]
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Mastering the Safe Handling of 1-Anilinocyclohexanecarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, aminonitriles like 1-Anilinocyclohexanecarbonitrile represent a class of compounds that, while valuable, demand rigorous safety protocols. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel. Our focus is on the "why" behind each step, fostering a deep understanding of the risks and the rationale for each precaution.

Hazard Analysis: Understanding the Risks of this compound

The main hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin and Eye Irritation: May cause significant irritation upon contact.[1]

  • Inhalation Hazard: May cause respiratory tract irritation.[1]

  • Potential for Cyanide Release: Aminonitriles can release hydrogen cyanide, a highly toxic gas, under certain conditions such as exposure to strong acids or high temperatures.[2][3]

These hazards necessitate a multi-layered approach to personal protection, focusing on preventing all routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.

Protection TypeSpecific RecommendationsRationale & Source(s)
Hand Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.To prevent skin contact, as the substance may be harmful and cause irritation upon absorption through the skin.[1][4]
Eye/Face Protection Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is required when there is a splash hazard.To protect against serious eye irritation.[4][5]
Skin and Body Protection Wear a laboratory coat. For larger quantities or situations with a high risk of splashing, impervious protective clothing may be necessary.To prevent skin irritation and absorption. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If the potential for aerosol or dust generation exists and a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.To prevent respiratory tract irritation from inhalation of the compound.[1][5]
Donning and Doffing PPE: A Step-by-Step Protocol

Proper procedure in donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the designated hazardous waste container.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if used): Remove last.

  • Wash Hands: Wash your hands thoroughly with soap and water.

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for the safe handling of this compound.

Engineering Controls and Work Practices
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Avoid Aerosol Generation: Use techniques and equipment that minimize the generation of dusts and aerosols.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert others in the area and, if the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Collect the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the safe handling of this compound.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container.

Decontamination of Labware

All glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this rinse as hazardous waste.

  • Soaking: Soak the labware in a base bath (e.g., alcoholic potassium hydroxide) to hydrolyze any residual nitrile.

  • Final Wash: Wash with soap and water, followed by a final rinse with deionized water.

The following diagram illustrates the comprehensive workflow for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Management a Consult SDS and Conduct Risk Assessment b Don Appropriate PPE a->b c Weighing and Transfer b->c d Reaction Setup and Monitoring c->d e Decontaminate Labware d->e spill Spill Occurs d->spill f Clean Work Area e->f g Segregate and Collect Hazardous Waste f->g h Properly Label and Store Waste g->h i Arrange for Professional Disposal h->i doff Doff PPE Correctly i->doff spill_response Execute Spill Management Protocol spill->spill_response spill_response->f wash Wash Hands Thoroughly doff->wash

Caption: Workflow for the safe handling of this compound.

By adhering to these detailed protocols, researchers can confidently work with this compound, minimizing risks and ensuring a safe and productive laboratory environment.

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: 1-Phenyl-1-cyclohexanecarbonitrile.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1-cyclohexanecarbonitrile 97%.
  • PubChem. (n.d.). 1-Aminocyclohexanecarbonitrile. National Institutes of Health. Retrieved from [Link]

  • 2a biotech. (n.d.). 1-Phenyl-1-cyclohexanecarbonitrile.
  • Benchchem. (n.d.). Handling and safety precautions for 2-Aminobutanenitrile.
  • Benchchem. (n.d.). Essential Safety and Logistics for Handling Aminomalononitrile.
  • Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from Chemical Emergency Medical Guidelines website.
  • MedChemExpress. (2023, April 7). rel-(1r,4r)-4-Aminocyclohexane-1-carbonitrile hydrochloride-SDS.
  • PubChem. (n.d.). 1-Phenylcyclohexanecarbonitrile. National Institutes of Health. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Retrieved from Chemical Emergency Medical Guidelines website.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: 1,1'-Azodicyclohexanecarbonitrile.
  • Fisher Scientific. (2012, February 27). Safety Data Sheet: 2-Butenenitrile, 3-amino-.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Cyclohexanecarboxylic acid chloride.
  • Wang, C. C., Lee, C. M., & Lee, D. J. (2007). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of hazardous materials, 147(1-2), 145–151. [Link]

  • BASF. (2026, January 12). Safety data sheet.
  • Patil, V. (2015, March 15). How can I remove nitrile impurities from the oxime? ResearchGate. Retrieved from [Link]

  • National Oceanic and Atmospheric Administration. (n.d.). ACRYLONITRILE, STABILIZED. CAMEO Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.